molecular formula Ba B1234999 Barium-140 CAS No. 14798-08-4

Barium-140

Cat. No.: B1234999
CAS No.: 14798-08-4
M. Wt: 139.91061 g/mol
InChI Key: DSAJWYNOEDNPEQ-AKLPVKDBSA-N
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Description

Barium-140 (⁴⁰Ba) is a synthetic radioisotope of significant interest in nuclear chemistry and physics research. It is characterized by a half-life of approximately 12.753 days and decays via beta-minus (β¯) emission to Lanthanum-140 (⁴⁰La) . This decay pathway makes it a valuable tool for studying decay chains and nuclear processes. A key research application of this compound is its production as a common fission product. Its presence and behavior are critical in the analysis of nuclear fission events, particularly from fissile materials like Uranium-235 . Researchers utilize this isotope to model fission yields, understand the distribution of fission fragments, and investigate the subsequent beta-decay energy release. The specific gamma rays emitted by its daughter nuclide, Lanthanum-140, can also be used in spectroscopic analysis. This product is supplied for the purpose of facilitating scientific investigation in controlled laboratory environments. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary applications.

Properties

CAS No.

14798-08-4

Molecular Formula

Ba

Molecular Weight

139.91061 g/mol

IUPAC Name

barium-140

InChI

InChI=1S/Ba/i1+3

InChI Key

DSAJWYNOEDNPEQ-AKLPVKDBSA-N

SMILES

[Ba]

Isomeric SMILES

[140Ba]

Canonical SMILES

[Ba]

Synonyms

140Ba radioisotope
Ba-140 radioisotope
Barium-140

Origin of Product

United States

Foundational & Exploratory

The Discovery of Barium-140: A Catalyst for the Nuclear Age

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on the Core Discovery that Unveiled Nuclear Fission

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of the Barium-140 isotope in 1938 was a seminal moment in the history of science, fundamentally altering our understanding of the atomic nucleus and ushering in the nuclear age. This technical guide provides an in-depth exploration of the core experiments and theoretical interpretations that led to the identification of this compound as a product of uranium bombardment with neutrons. This discovery, which directly led to the concept of nuclear fission, was the collaborative work of Otto Hahn, Fritz Strassmann, Lise Meitner, and Otto Frisch. This document details the experimental protocols, presents key quantitative data, and visualizes the logical and experimental workflows that defined this pivotal scientific breakthrough.

The Core Discovery: Unraveling the Unexpected

In a series of experiments conducted at the Kaiser Wilhelm Institute for Chemistry in Berlin, chemists Otto Hahn and Fritz Strassmann were bombarding uranium with slow neutrons.[1] The prevailing hypothesis at the time, championed by Enrico Fermi, was that this process would produce transuranic elements—elements heavier than uranium.[1][2] However, Hahn and Strassmann's meticulous radiochemical analysis repeatedly yielded unexpected results. They found products that they initially believed to be isotopes of radium, an element chemically similar to barium.[3]

The theoretical explanation for this revolutionary discovery came from Lise Meitner, a long-time collaborator of Hahn who had recently fled to Sweden, and her nephew, physicist Otto Frisch.[1] Applying Niels Bohr's "liquid-drop" model of the atomic nucleus, they reasoned that the absorption of a neutron could cause the uranium nucleus to become unstable and split into two smaller nuclei, releasing a tremendous amount of energy in the process.[4][5] Frisch coined the term "fission" to describe this new nuclear reaction.[6] Meitner and Frisch's interpretation, published in Nature in February 1939, provided the physical basis for Hahn and Strassmann's chemical evidence, solidifying the discovery of nuclear fission.[4]

Quantitative Data

The discovery and subsequent study of this compound and its decay products have yielded precise quantitative data that are fundamental to nuclear science.

PropertyThis compound (¹⁴⁰Ba)Lanthanum-140 (¹⁴⁰La)
Half-life 12.752 days[7]40.31 hours[8]
Decay Mode β⁻ (Beta decay)[9]β⁻ (Beta decay)[7]
Decay Energy 1.050 MeV[7]3.762 MeV
Major Beta Energies 0.48 MeV (40%), 1.022 MeV (60%)[10]1.32 MeV (70%), 1.67 MeV (20%), 2.26 MeV (10%)[10]
Major Gamma Energies 0.16 MeV, 0.31 MeV, 0.54 MeV[10]0.335 MeV, 0.49 MeV, 0.82 MeV, 1.60 MeV, 2.5 MeV[10]
Fission Yield (U-235) Approximately 6.32%[8]-
Specific Activity 2.726 x 10¹⁵ Bq/g[9]-
Atomic Mass 139.910600 amu[7]139.906110 amu

Experimental Protocols

While the exact, detailed protocols from Hahn and Strassmann's 1938 experiments are not exhaustively documented in a modern format, the following represents a synthesized methodology based on their publications and historical accounts.

Neutron Irradiation of Uranium
  • Neutron Source: A Radium-Beryllium (Ra-Be) source was commonly used in the 1930s for producing neutrons.[11] These sources emit neutrons through the (α,n) reaction on beryllium.

  • Target Material: Purified uranium, likely in the form of uranium oxide or a salt, was used as the target. In one documented experiment, approximately 15 grams of purified uranium was irradiated.[11]

  • Irradiation Procedure: The uranium sample was placed in close proximity to the Ra-Be neutron source. The entire setup was likely shielded to protect the researchers from radiation.

  • Irradiation Time: The duration of neutron bombardment varied, with some experiments lasting for several hours to days to produce sufficient quantities of radioactive products. A 12-hour irradiation period has been reported.[11]

Radiochemical Separation of Barium
  • Dissolution: Following irradiation, the uranium target was dissolved in acid (e.g., nitric acid) to bring the uranium and its fission products into solution.

  • Carrier Addition: A known amount of a soluble barium salt, such as barium chloride (BaCl₂), was added to the solution. This non-radioactive barium acts as a "carrier" for the trace amounts of radioactive barium isotopes produced during fission.

  • Precipitation: The barium, along with the chemically similar elements from the irradiated sample (initially presumed to be radium), was precipitated from the solution. This was typically achieved by adding a precipitating agent like sodium carbonate or sulfuric acid to form barium carbonate (BaCO₃) or barium sulfate (BaSO₄), respectively.

  • Isolation: The precipitate containing the barium carrier and the radioactive isotopes was separated from the uranium solution by filtration.

Fractional Crystallization and Identification
  • Purpose: The primary goal of this step was to separate the presumed radioactive "radium" isotopes from the non-radioactive barium carrier.

  • Procedure: The precipitate was redissolved, and the barium salt (e.g., barium bromide) was subjected to fractional crystallization. This technique relies on the slight differences in solubility between the salts of radium and barium. Radium bromide is less soluble than barium bromide and should therefore crystallize out of solution first.

  • Observation: Hahn and Strassmann repeatedly performed this fractional crystallization. However, they observed that the radioactivity remained uniformly distributed throughout the barium fractions. There was no enrichment of radioactivity in the initial crystals, which would have been expected if radium were present.

Detection and Measurement
  • Instrumentation: Geiger-Müller counters were used to detect the beta radiation emitted by the radioactive samples.[12]

  • Measurement: The activity of the various fractions from the chemical separation was measured over time to determine the half-lives of the radioactive isotopes present. This allowed them to distinguish between different isotopes of barium and their daughter products.

Visualizations

Signaling Pathways and Experimental Workflows

Discovery_of_Barium_140_Workflow cluster_experiment Hahn & Strassmann's Experiment (1938) cluster_theory Meitner & Frisch's Interpretation (1939) Uranium Uranium Target Irradiation Neutron Bombardment Uranium->Irradiation Neutron_Source Neutron Source (Ra-Be) Neutron_Source->Irradiation Dissolution Dissolution in Acid Irradiation->Dissolution Carrier_Addition Addition of Barium Carrier (BaCl₂) Dissolution->Carrier_Addition Precipitation Precipitation of 'Radium' with Barium Carrier Carrier_Addition->Precipitation Fractional_Crystallization Fractional Crystallization Precipitation->Fractional_Crystallization Geiger_Counter Geiger-Müller Counter Fractional_Crystallization->Geiger_Counter Observation Observation: Radioactivity follows Barium Geiger_Counter->Observation Conclusion Conclusion: The product is an isotope of Barium Observation->Conclusion Theoretical_Explanation Theoretical Explanation of Experimental Results Conclusion->Theoretical_Explanation Informs Liquid_Drop_Model Liquid-Drop Model of the Nucleus Fission_Concept Concept of Nuclear Fission Liquid_Drop_Model->Fission_Concept Energy_Release Calculation of Energy Release (~200 MeV) Fission_Concept->Energy_Release Energy_Release->Theoretical_Explanation

Caption: Experimental and theoretical workflow leading to the discovery of this compound and nuclear fission.

Nuclear_Fission_of_Uranium_235 n1 n U235 ²³⁵U n1->U235 U236 ²³⁶U* U235->U236 Absorption Ba140 ¹⁴⁰Ba U236->Ba140 Fission Kr93 ⁹³Kr U236->Kr93 Fission n2 3n U236->n2 Energy Energy (~200 MeV) U236->Energy

Caption: Simplified representation of the nuclear fission of Uranium-235 producing this compound.

Barium_140_Decay_Chain Ba140 ¹⁴⁰Ba (this compound) T½ = 12.752 d La140 ¹⁴⁰La (Lanthanum-140) T½ = 40.31 h Ba140->La140 β⁻ decay Ce140 ¹⁴⁰Ce (Cerium-140) Stable La140->Ce140 β⁻ decay

Caption: The radioactive decay chain of this compound to stable Cerium-140.

Conclusion

The discovery of this compound as a fission product of uranium was a paradigm-shifting event in science. It not only revealed the process of nuclear fission but also laid the groundwork for the development of nuclear energy and nuclear medicine. The meticulous experimental work of Hahn and Strassmann, combined with the brilliant theoretical insights of Meitner and Frisch, serves as a testament to the power of interdisciplinary collaboration and the importance of questioning established paradigms. This technical guide provides a core understanding of this pivotal discovery, offering valuable context for researchers and professionals in fields that continue to build upon the legacy of this groundbreaking work.

References

An In-depth Technical Guide to the Nuclear Properties and Decay Scheme of Barium-140

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium-140 (¹⁴⁰Ba) is a significant fission product with a relatively long half-life, making it a subject of interest in nuclear physics, radiochemistry, and nuclear medicine. Its decay chain, which includes the short-lived and energetic gamma-emitter Lanthanum-140 (¹⁴⁰La), is of particular importance for various applications, including medical isotope generators and as a diagnostic tool in nuclear weapons development. This technical guide provides a comprehensive overview of the nuclear properties of this compound, its decay scheme, and the experimental methodologies used to characterize its emissions.

Core Nuclear Properties of this compound

This compound is an unstable isotope of barium with 56 protons and 84 neutrons.[1][2] It undergoes beta-minus (β⁻) decay, transforming into Lanthanum-140.[3][4] The fundamental nuclear properties of ¹⁴⁰Ba are summarized in the table below.

PropertyValue
Atomic Number (Z) 56[1][2]
Mass Number (A) 140[1][2]
Neutron Number (N) 84[1][2]
Atomic Mass 139.910605730 ± 0.000008527 amu[5]
Mass Excess -83.271368 MeV[6]
Binding Energy 1169.449 ± 0.008 MeV[3]
Spin and Parity 0+[3][7]
Half-life (T₁/₂) 12.7527 ± 0.0023 days[7][8]
Decay Mode β⁻ (100%)[4]
Decay Energy (Qβ⁻) 1048.019 ± 8.020 keV[5]
Daughter Nuclide Lanthanum-140 (¹⁴⁰La)[1][4]

This compound Decay Scheme

This compound decays exclusively via beta-minus emission to various excited states of its daughter nuclide, Lanthanum-140.[8] These excited states of ¹⁴⁰La then de-excite to the ground state through the emission of gamma rays. The subsequent decay of ¹⁴⁰La to the stable Cerium-140 (¹⁴⁰Ce) is also a significant part of this decay chain. The simplified decay scheme is as follows:

¹⁴⁰Ba → ¹⁴⁰La + e⁻ + ν̅ₑ ¹⁴⁰La → ¹⁴⁰Ce + e⁻ + ν̅ₑ

The relationship between the activities of ¹⁴⁰Ba and its daughter ¹⁴⁰La is important. Over time, a state of transient equilibrium is reached where the ratio of their activities becomes constant.[8] At equilibrium (after approximately 19 days), the activity ratio of ¹⁴⁰La to ¹⁴⁰Ba is about 1.15.[8]

Decay Scheme Visualization

DecayScheme cluster_Ba140 This compound cluster_La140 Lanthanum-140 cluster_Ce140 Cerium-140 Ba140 ¹⁴⁰Ba (0+) T₁/₂ = 12.75 d La140_581 581.0 keV Ba140->La140_581 β⁻ (24%) La140_162 162.7 keV Ba140->La140_162 β⁻ (38%) La140_29 29.97 keV (3-) Ba140->La140_29 β⁻ (14%) La140_0 ¹⁴⁰La (3-) T₁/₂ = 1.678 d Ba140->La140_0 β⁻ (24%) La140_levels Excited States La140_581->La140_162 γ 418.3 keV La140_581->La140_29 γ 551.1 keV La140_467 467.5 keV La140_328 328.8 keV La140_162->La140_29 γ 132.7 keV La140_162->La140_0 γ 162.7 keV La140_29->La140_0 γ 29.97 keV Ce140 ¹⁴⁰Ce (Stable) La140_0->Ce140 β⁻ (100%)

Caption: Simplified decay scheme of this compound to Lanthanum-140.

Beta Decay Properties of this compound

This compound decays to Lanthanum-140 through the emission of beta particles (electrons). The beta spectrum is continuous, with several distinct branches leading to different energy levels in the daughter nucleus.

Endpoint Energy (keV)Average Energy (keV)Probability (%)Transition Type
1020 ± 30362.8 ± 3.224 ± 102⁻
1006.2345.8 ± 3.338 ± 101⁻
830311.4 ± 3.14.42 ± 0.272⁻
530182.0 ± 2.99.30 ± 0.161⁻
480 ± 30141.7 ± 2.823.8 ± 0.20⁻

Data sourced from KAERI Nuclear Data Evaluation Lab.[9]

Gamma-Ray Emission Properties of this compound

Following the beta decay of ¹⁴⁰Ba, the excited ¹⁴⁰La nucleus de-excites by emitting gamma rays. The most prominent gamma emissions are detailed below.

Energy (keV)Intensity (%)
537.261 ± 0.00924.39 ± 0.22
162.660 ± 0.0016.22 ± 0.03
304.849 ± 0.0034.29 ± 0.03
423.722 ± 0.0013.15 ± 0.02
437.575 ± 0.0021.93 ± 0.01
29.966 ± 0.00114.1 ± 0.2

Data compiled from various sources including the KAERI Nuclear Data Evaluation Lab and NuDat.[5][9]

Experimental Protocols

The characterization of the nuclear properties of this compound relies on several key experimental techniques.

Radiochemical Separation of this compound

For accurate measurements, this compound often needs to be separated from other fission products.

  • Source Preparation : this compound is typically produced as a fission product from the irradiation of uranium or plutonium targets in a nuclear reactor.

  • Separation Method : A common method involves precipitation chemistry. After dissolving the target material, barium can be selectively precipitated as barium chloride (BaCl₂) or barium sulfate (BaSO₄). Multiple precipitation and dissolution cycles are often employed to achieve high purity. Ion-exchange chromatography is another effective method for separating barium from other elements.

Half-Life Measurement

The half-life of this compound is determined by measuring the decrease in its activity over time.

  • Sample Preparation : A purified sample of this compound is prepared and placed in a fixed geometry relative to a radiation detector.

  • Detection System : A stable radiation detection system, such as a Geiger-Müller counter or a NaI(Tl) scintillation detector, is used.

  • Data Acquisition : The activity (count rate) of the sample is measured at regular intervals over a period of several half-lives (e.g., 2-3 months).

  • Data Analysis : The natural logarithm of the count rate is plotted against time. The data points should fall on a straight line. The slope of this line is equal to the negative of the decay constant (λ). The half-life is then calculated using the formula T₁/₂ = ln(2)/λ.

Gamma-Ray Spectroscopy

Gamma-ray spectroscopy is used to identify and quantify the gamma-ray emissions from the decay of this compound and its daughter, Lanthanum-140.

GammaSpecWorkflow cluster_setup Experimental Setup cluster_electronics Signal Processing cluster_analysis Data Analysis Source ¹⁴⁰Ba Source Detector HPGe Detector Source->Detector Shielding Lead Shielding PreAmp Preamplifier Detector->PreAmp Amp Spectroscopy Amplifier PreAmp->Amp MCA Multichannel Analyzer (MCA) Amp->MCA Spectrum Gamma-Ray Spectrum MCA->Spectrum Calibration Energy & Efficiency Calibration Spectrum->Calibration Analysis Peak Analysis (Energy, Intensity) Spectrum->Analysis

Caption: Workflow for Gamma-Ray Spectroscopy of this compound.

  • Detector : A high-purity germanium (HPGe) detector is typically used due to its excellent energy resolution.

  • Calibration :

    • Energy Calibration : Standard radioactive sources with well-known gamma-ray energies (e.g., ¹³⁷Cs, ⁶⁰Co, ¹⁵²Eu) are used to establish a relationship between the channel number of the multichannel analyzer (MCA) and the gamma-ray energy.

    • Efficiency Calibration : The same standard sources are used to determine the detector's efficiency as a function of energy. This is crucial for calculating the absolute intensities of the gamma rays.

  • Measurement : The purified ¹⁴⁰Ba sample is placed at a reproducible distance from the detector. The gamma-ray spectrum is acquired for a sufficient amount of time to obtain good statistics for the peaks of interest.

  • Spectral Analysis : The resulting spectrum is analyzed to identify the photopeaks corresponding to the gamma rays from the ¹⁴⁰Ba decay chain. The energy and net area of each peak are determined. The intensity of each gamma ray is calculated by dividing the net peak area by the counting time, the detector efficiency at that energy, and the activity of the source.

Beta Spectroscopy

Beta spectroscopy is employed to measure the energy distribution of the beta particles emitted during the decay of this compound.

  • Detector : A plastic scintillator or a silicon detector is commonly used for beta spectroscopy.

  • Calibration : An energy calibration is performed using sources that emit conversion electrons or have well-known beta endpoint energies.

  • Measurement : A thin, purified source of ¹⁴⁰Ba is used to minimize self-absorption of the beta particles. The spectrum is acquired in a vacuum chamber to avoid energy loss in the air.

  • Data Analysis : The measured beta spectrum is corrected for detector response and background. A Kurie plot analysis can be used to determine the endpoint energies of the different beta branches.

Conclusion

This compound is a well-characterized radionuclide with important applications in science and technology. Its nuclear properties, particularly its half-life and the energetic gamma emissions from its daughter, Lanthanum-140, make it a valuable tool for various purposes. The experimental techniques outlined in this guide provide a framework for the accurate measurement and characterization of its decay properties, which is essential for its safe and effective use.

References

In-depth Technical Guide: Half-life and Decay Constant of Barium-140

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium-140 (¹⁴⁰Ba) is a significant fission product with a half-life that makes it a crucial radionuclide in various scientific and technical fields, including nuclear medicine and environmental monitoring. A thorough understanding of its decay characteristics, specifically its half-life and decay constant, is paramount for accurate dose calculations, age-dating of nuclear materials, and the development of radiopharmaceuticals. This technical guide provides a comprehensive overview of the nuclear decay properties of this compound, detailed experimental methodologies for their determination, and a visualization of its decay pathway.

Core Concepts: Half-life and Decay Constant

The radioactive decay of an unstable nucleus is a first-order kinetic process. The rate of decay is characterized by two key related parameters: the half-life (t₁/₂) and the decay constant (λ).

  • Half-life (t₁/₂): This is the time required for one-half of the radioactive nuclei in a sample to undergo decay.

  • Decay Constant (λ): This represents the probability of decay of a single nucleus per unit of time.

The relationship between these two constants is defined by the following equation:

t₁/₂ = ln(2) / λ ≈ 0.693 / λ

Quantitative Data for this compound

The decay characteristics of this compound have been extensively studied and evaluated by international collaborations such as the Decay Data Evaluation Project (DDEP). The recommended values are summarized in the table below.

ParameterValueUnit
Half-life (t₁/₂)12.753 ± 0.005Days
Decay Constant (λ)6.291 x 10⁻⁷s⁻¹
Decay ModeBeta minus (β⁻)-
Daughter NuclideLanthanum-140 (¹⁴⁰La)-

Experimental Protocols: Determination of the Half-life of this compound

The precise determination of the half-life of this compound requires a meticulous experimental approach, typically involving the production of the radionuclide, its chemical separation and purification, and subsequent measurement of its decay over time using gamma-ray spectrometry. The following protocol is a synthesis of established methodologies.

Production of this compound

This compound is a common fission product and can be produced by the neutron irradiation of a Uranium-238 (²³⁸U) target.[1]

  • Irradiation: A sample of depleted Uranium (primarily ²³⁸U) is irradiated with a high flux of neutrons in a nuclear reactor. The fission of ²³⁸U nuclei produces a wide range of fission products, including ¹⁴⁰Ba.

Radiochemical Separation and Purification

Following irradiation, the this compound must be chemically separated from the unreacted uranium and other fission products. This is a critical step to ensure that the subsequent radiation measurements are solely from the decay of ¹⁴⁰Ba and its daughter, ¹⁴⁰La.

  • Dissolution: The irradiated uranium target is dissolved in a suitable acid, such as nitric acid.

  • Precipitation: Barium is selectively precipitated from the solution. A common method involves the precipitation of Barium chloride (BaCl₂) in a cold hydrochloric acid-ether mixture. This process is highly selective for Barium over most other fission products.

  • Purification: The initial precipitate is redissolved and reprecipitated multiple times to enhance purity. Scavenging steps, using carriers like ferric hydroxide, may be incorporated to remove interfering radionuclides. The final purified Barium is typically converted to a stable compound, such as Barium sulfate (BaSO₄), for measurement.

Gamma-Ray Spectrometry and Data Acquisition

The decay of the purified this compound sample is monitored over a period of several half-lives using a high-resolution gamma-ray spectrometry system.

  • Detector: A high-purity germanium (HPGe) detector is the preferred instrument due to its excellent energy resolution, which allows for the clear identification and quantification of gamma-rays emitted during the decay of ¹⁴⁰Ba and its daughter, ¹⁴⁰La.

  • Data Acquisition: The purified ¹⁴⁰Ba sample is placed in a well-defined and reproducible geometry in front of the HPGe detector. Gamma-ray spectra are acquired at regular intervals over an extended period (e.g., for 30-40 days). The live time of each measurement is recorded to correct for any variations in counting time.

  • Spectral Analysis: The intensity (net peak area) of a characteristic gamma-ray from the decay of ¹⁴⁰Ba (or its daughter ¹⁴⁰La, once secular equilibrium is established) is determined for each spectrum. A prominent gamma-ray from the decay of the daughter nuclide Lanthanum-140, such as the 1596.2 keV gamma-ray, is often used for this purpose.

Data Analysis and Half-life Calculation

The half-life is determined by analyzing the decay of the measured gamma-ray intensity over time.

  • Decay Curve: A plot of the natural logarithm of the net peak area (proportional to the activity) versus time is generated. For a first-order decay process, this plot should yield a straight line.

  • Linear Regression: A linear least-squares fit is applied to the data points. The slope of this line is equal to the negative of the decay constant (λ).

  • Half-life Calculation: The half-life (t₁/₂) is then calculated from the decay constant using the formula t₁/₂ = ln(2) / λ.

Decay Pathway of this compound

This compound undergoes beta decay to Lanthanum-140, which is also radioactive and subsequently decays to the stable Cerium-140. This decay chain is a key characteristic of this compound.

DecayPathway Ba-140 Ba-140 La-140 La-140 Ba-140->La-140 β⁻ decay t½ = 12.753 d Ce-140 (Stable) Ce-140 (Stable) La-140->Ce-140 (Stable) β⁻ decay t½ = 1.678 d

Caption: The decay pathway of this compound to stable Cerium-140.

Experimental Workflow

The overall process for the experimental determination of the half-life of this compound can be visualized as a sequential workflow.

ExperimentalWorkflow cluster_production 1. Production cluster_separation 2. Radiochemical Separation cluster_measurement 3. Measurement & Analysis Irradiation Neutron Irradiation of U-238 Dissolution Dissolution of Target Irradiation->Dissolution Precipitation Selective Precipitation Dissolution->Precipitation Purification Reprecipitation & Scavenging Precipitation->Purification GammaSpec Gamma-Ray Spectrometry Purification->GammaSpec DataAcq Data Acquisition (Time Series) GammaSpec->DataAcq Analysis Decay Curve Analysis DataAcq->Analysis Result Half-life Determination Analysis->Result

References

Production of Barium-140 from Uranium Fission: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium-140 (Ba-140) is a significant fission product of uranium and plutonium, notable for its relatively high fission yield and its decay to the short-lived, gamma-emitting daughter isotope, Lanthanum-140 (La-140). This parent-daughter relationship makes the Ba-140/La-140 system a valuable tool in various scientific and technical fields, including the calibration of gamma-ray detectors, studies of fission processes, and as a radioisotope tracer in environmental and biological research. While not a primary therapeutic radionuclide itself, its production and purification are of interest to researchers in nuclear medicine and radiopharmaceutical development for understanding fission-product behavior and for potential use in generator systems. This guide provides a comprehensive overview of the production of Ba-140 from uranium fission, detailing the nuclear physics, experimental procedures for its separation and purification, and its key characteristics.

Quantitative Data Summary

The production and decay characteristics of this compound are summarized in the tables below.

Table 1: Nuclear Properties and Fission Yield of this compound
ParameterValueReference
Half-life12.752 days[1]
Beta Decay Energy (Q-value)1.050 MeV[1]
Decay Modeβ-[2]
Primary Gamma Ray Energies162.66 keV, 304.97 keV, 537.26 keV[3][4][5]
Fission Yield from U-235 (Thermal Neutrons) (6.32 ± 0.24)%
Fission Yield from U-235 (Fast Neutrons)6.10% (± 0.15%)[6]
Fission Yield from U-238 (Fast Neutrons)6.34% (± 0.41%)[6]
Table 2: Decay Properties of the Ba-140/La-140 System
IsotopeHalf-lifeDecay ModePrimary Gamma Ray Energies (keV)Daughter Isotope
This compound (¹⁴⁰Ba) 12.752 daysβ-537.3Lanthanum-140 (¹⁴⁰La)
Lanthanum-140 (¹⁴⁰La) 40.31 hoursβ-328.8, 487.0, 815.8, 1596.5Cerium-140 (¹⁴⁰Ce) (Stable)

Experimental Protocols: Production and Separation of this compound

The production of this compound from uranium fission involves the irradiation of a uranium target in a nuclear reactor, followed by radiochemical separation to isolate the Ba-140 from the unreacted uranium and other fission products.

Target Irradiation

A target of uranium, typically in the form of uranium oxide (UO₂) or a uranium-aluminum alloy, is encapsulated and irradiated in a nuclear reactor. The neutron flux and irradiation time are key parameters that determine the final activity of the produced Ba-140. For thermal neutron fission, Uranium-235 is the primary fissile isotope.

Dissolution of the Irradiated Target

After a suitable cooling period to allow for the decay of short-lived isotopes, the irradiated uranium target is dissolved. This is typically achieved using a strong acid, such as nitric acid. The dissolution process must be carried out in a shielded hot cell due to the high radioactivity of the fission product mixture.

Radiochemical Separation of this compound

The separation of this compound from the dissolved target solution is a multi-step process that often involves a combination of precipitation and ion-exchange chromatography.

A common initial step is the precipitation of barium as barium chloride (BaCl₂) from a cold, concentrated hydrochloric acid solution. This method takes advantage of the low solubility of BaCl₂ under these conditions, while many other fission products and uranium remain in solution.

Experimental Steps:

  • To the dissolved uranium solution, add a stable barium carrier (e.g., a known amount of non-radioactive barium nitrate solution).

  • Cool the solution in an ice bath.

  • Slowly add concentrated hydrochloric acid while stirring to precipitate barium chloride.

  • Centrifuge the solution and decant the supernatant containing the bulk of the other fission products.

  • The BaCl₂ precipitate can be redissolved in water and reprecipitated to improve purity.

An alternative precipitation method involves the use of barium sulfate (BaSO₄), which is highly insoluble. However, this method can lead to the co-precipitation of other elements like strontium and lead.

For higher purity, particularly for applications in research and drug development, ion-exchange chromatography is employed. This method separates ions based on their affinity for a solid resin.

Experimental Steps:

  • Dissolve the partially purified barium salt in a suitable aqueous solution.

  • Load the solution onto a cation-exchange resin column.

  • Selectively elute different elements by passing specific chemical solutions (eluents) through the column. Barium and other divalent cations like strontium will be retained on the resin, while many other fission products can be washed away.

  • A specific eluent, such as a solution of ammonium lactate or alpha-hydroxyisobutyrate, can then be used to selectively elute the barium.

Quality Control

The final purified this compound solution is analyzed to determine its radionuclidic purity, radiochemical purity, and activity. Gamma-ray spectroscopy is a key analytical technique used for this purpose. A high-purity germanium (HPGe) detector is used to identify and quantify the gamma-emitting radionuclides present in the sample. The characteristic gamma-ray peaks of Ba-140 (e.g., 537.3 keV) and its daughter La-140 (e.g., 1596.5 keV) are used for identification and activity calculation.

Visualizations

This compound Decay Chain

The following diagram illustrates the decay pathway of this compound to stable Cerium-140.

DecayChain U-235 Uranium-235 (Target) Fission Fission U-235->Fission + neutron Ba-140 This compound (t½ = 12.75 d) Fission->Ba-140 Fission Product La-140 Lanthanum-140 (t½ = 40.31 h) Ba-140->La-140 β⁻ decay Ce-140 Cerium-140 (Stable) La-140->Ce-140 β⁻ decay

Caption: Decay pathway of this compound produced from Uranium-235 fission.

Experimental Workflow for Ba-140 Production and Separation

This diagram outlines the key steps in the production and purification of this compound from an irradiated uranium target.

Workflow cluster_production Production cluster_separation Separation & Purification cluster_analysis Quality Control Irradiation 1. Irradiation of Uranium Target Cooling 2. Cooling Period Irradiation->Cooling Dissolution 3. Target Dissolution (Nitric Acid) Cooling->Dissolution Precipitation 4. Barium Chloride Precipitation Dissolution->Precipitation Crude Separation IonExchange 5. Ion-Exchange Chromatography Precipitation->IonExchange Purification GammaSpec 6. Gamma Spectrometry (HPGe Detector) IonExchange->GammaSpec FinalProduct Purified Ba-140 GammaSpec->FinalProduct

Caption: Workflow for the production and separation of this compound.

Applications in Research and Drug Development

While this compound is not typically used directly in therapeutic radiopharmaceuticals due to the high-energy gamma emissions of its daughter, La-140, it serves several important roles in related research fields:

  • Tracer Studies: As an alkaline earth metal, barium's biological behavior can be used as an analog for other elements in this group, such as calcium and radium. Fission-produced Ba-140 can be used in preclinical studies to investigate the biodistribution and pharmacokinetics of these elements.

  • Generator Development: The Ba-140/La-140 system is a classic example of a radionuclide generator. Research into the separation and elution characteristics of this generator can provide valuable insights for the development of other generator systems used in nuclear medicine.

  • Nuclear Forensics and Environmental Monitoring: The presence and isotopic ratio of Ba-140 and La-140 can be used to date and characterize nuclear events. This has applications in environmental monitoring and nuclear forensics.

  • Detector Calibration: The well-defined and prominent gamma-ray energies emitted by the Ba-140/La-140 pair in equilibrium are useful for the energy and efficiency calibration of gamma-ray spectrometers, which are essential instruments in radiopharmaceutical research and quality control.

References

An In-depth Technical Guide to the Barium-140 to Cerium-140 Decay Chain

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Executive Summary

The radioactive isotope Barium-140 (¹⁴⁰Ba) is a significant fission product, notable for its role in the environment following nuclear events and its applications in nuclear science. It undergoes a sequential beta decay process, transforming into Lanthanum-140 (¹⁴⁰La), which in turn decays into the stable isotope Cerium-140 (¹⁴⁰Ce). This document provides a comprehensive technical overview of this decay chain, including the physical properties of the involved nuclides, the kinetics of their decay, and the experimental methodologies used for their characterization. The quantitative data is presented in structured tables, and key processes are visualized using diagrams to facilitate understanding for researchers and professionals in related scientific fields.

The ¹⁴⁰Ba → ¹⁴⁰La → ¹⁴⁰Ce Decay Pathway

The decay of this compound is a two-step process involving the emission of beta particles (β⁻).

  • This compound Decay: ¹⁴⁰Ba, with a half-life of approximately 12.75 days, decays via beta-minus emission to ¹⁴⁰La.[1][2][3] This process involves the transformation of a neutron into a proton within the nucleus, increasing the atomic number from 56 (Barium) to 57 (Lanthanum) while the mass number (140) remains constant.

  • Lanthanum-140 Decay: The daughter nuclide, ¹⁴⁰La, is also radioactive. It has a much shorter half-life of about 1.68 days (40.3 hours) and decays exclusively through beta-minus emission to the stable ¹⁴⁰Ce.[4][5] This step increases the atomic number from 57 to 58 (Cerium).

The final product, ¹⁴⁰Ce, is a stable, naturally occurring isotope of Cerium, constituting about 88.45% of natural cerium.[6][7][8]

Decay_Chain Ba140 This compound (¹⁴⁰Ba) Z=56, N=84 La140 Lanthanum-140 (¹⁴⁰La) Z=57, N=83 Ba140->La140 β⁻ decay T½ = 12.75 d Ce140 Cerium-140 (¹⁴⁰Ce) Z=58, N=82 (Stable) La140->Ce140 β⁻ decay T½ = 1.68 d

Figure 1: The this compound decay chain to stable Cerium-140.

Quantitative Radionuclide Data

The key physical and decay characteristics of the isotopes in this chain are summarized below.

Table 1: Summary of Decay Chain Properties
IsotopeHalf-Life (T½)Decay ModeDaughter ProductDecay Energy (Q-value)
This compound (¹⁴⁰Ba) 12.751(4) days[1]β⁻ (100%)¹⁴⁰La1.047(8) MeV[1]
Lanthanum-140 (¹⁴⁰La) 1.67858(21) days[4][5]β⁻ (100%)¹⁴⁰Ce3.7602(17) MeV[4][9]
Cerium-140 (¹⁴⁰Ce) Stable---
Table 2: Detailed Properties of this compound
PropertyValue
Atomic Number (Z) 56
Neutron Number (N) 84
Isotopic Mass 139.910607(9) u[1]
Spin and Parity 0+[10]
Parent Nuclide ¹⁴⁰Cs[1]
Mean Beta Energy 280 keV[11]
Table 3: Detailed Properties of Lanthanum-140
PropertyValue
Atomic Number (Z) 57
Neutron Number (N) 83
Isotopic Mass 139.909477645 u[9]
Spin and Parity 3-[12]
Mean Electron Energy 0.53455 MeV[13]
Mean Photon Energy 2.30837 MeV[13]
Notable Gamma Emission 1.6 MeV (95% intensity)[11]
Table 4: Properties of Stable Cerium-140
PropertyValue
Atomic Number (Z) 58
Neutron Number (N) 82
Isotopic Mass 139.9054387 Da[6]
Natural Abundance 88.449%[6]
Spin and Parity 0+[6]

Decay Kinetics and Transient Equilibrium

The significant difference in the half-lives of the parent ¹⁴⁰Ba (12.75 d) and the daughter ¹⁴⁰La (1.68 d) leads to a state of transient equilibrium.[14] In a freshly purified sample of ¹⁴⁰Ba, the ¹⁴⁰La activity initially builds up. As the concentration of ¹⁴⁰La increases, its decay rate also increases until it approaches the decay rate of the parent ¹⁴⁰Ba.[14]

After a period of approximately 19 days, the ratio of ¹⁴⁰La activity to ¹⁴⁰Ba activity becomes nearly constant.[15] At this point, the daughter nuclide appears to decay with the half-life of the parent. The activity ratio at equilibrium is defined by the half-lives (T) of the parent and daughter:

  • Activity Ratio (¹⁴⁰La / ¹⁴⁰Ba) ≈ T₁ / (T₁ - T₂) ≈ 1.15

Where T₁ is the half-life of ¹⁴⁰Ba and T₂ is the half-life of ¹⁴⁰La. This relationship is crucial for applications involving ¹⁴⁰Ba/¹⁴⁰La generators, where ¹⁴⁰La is periodically "milked" from a longer-lived ¹⁴⁰Ba source.[4]

Experimental Protocols

The characterization of the ¹⁴⁰Ba decay chain involves several key experimental methodologies.

Radiochemical Separation

This compound is a common product of uranium fission and must often be chemically separated from a complex mixture of other fission products.[11][16]

  • Protocol: Precipitation of Barium

    • Sample Dissolution: The target material (e.g., irradiated uranium) is dissolved, typically in a strong acid like nitric acid.

    • Carrier Addition: A stable barium salt (e.g., Ba(NO₃)₂) is added as a carrier to ensure efficient precipitation of the microscopic quantities of ¹⁴⁰Ba.

    • Precipitation: Barium is selectively precipitated from the solution. A common method is precipitation as barium sulfate (BaSO₄), which is highly insoluble, or as barium chloride (BaCl₂) in a concentrated HCl-ether mixture.

    • Purification: The precipitate is washed and redissolved, and the precipitation process may be repeated to remove impurities. Lanthanum and other contaminants remain in the supernatant.

    • Milking of Lanthanum-140: For a ¹⁴⁰Ba/¹⁴⁰La generator, the parent ¹⁴⁰Ba is fixed (e.g., on an ion-exchange column). The daughter ¹⁴⁰La can then be selectively eluted at regular intervals as it is produced.

Half-Life Measurement

The half-life of ¹⁴⁰La can be determined by measuring its activity over time after its separation from ¹⁴⁰Ba.

  • Protocol: Half-Life Determination by Gamma Spectroscopy

    • Source Preparation: A sample of ¹⁴⁰La, freshly separated from its ¹⁴⁰Ba parent, is prepared.

    • Instrumentation Setup: A high-purity germanium (HPGe) or sodium iodide (NaI(Tl)) detector is connected to a Multi-Channel Analyzer (MCA).[17] The system is calibrated for energy and efficiency.

    • Data Acquisition: The sample is placed at a fixed distance from the detector. The MCA is set to operate in Multi-Channel Scaling (MCS) mode. In this mode, the instrument acquires counts in a specific region of interest (ROI) corresponding to a prominent gamma peak of ¹⁴⁰La (e.g., 1596 keV) for sequential, fixed time intervals (dwell time).

    • Data Collection: The total counts in the ROI are recorded at regular intervals over a period of several half-lives (e.g., 7-10 days for ¹⁴⁰La).

    • Data Analysis: The background-subtracted count rate (proportional to activity) is plotted against time on a semi-logarithmic scale. The data points should form a straight line. The half-life (T½) is calculated from the slope (λ) of the line using the equation: T½ = ln(2) / λ.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Separation Radiochemical Separation of ¹⁴⁰La SourcePrep Source Mounting & Positioning Separation->SourcePrep MCS_Setup MCA Setup (MCS Mode, ROI) SourcePrep->MCS_Setup Acquire Sequential Counting (Activity vs. Time) MCS_Setup->Acquire Bkg_Sub Background Subtraction Acquire->Bkg_Sub Plotting Plot ln(Activity) vs. Time Bkg_Sub->Plotting Fit Linear Fit to Determine Slope (λ) Plotting->Fit Calc Calculate T½ (ln(2)/λ) Fit->Calc

Figure 2: Workflow for the experimental determination of the ¹⁴⁰La half-life.
Advanced Characterization Techniques

To fully elucidate the decay scheme, including the energies of excited states and branching ratios, more sophisticated techniques are employed.

  • Coincidence Spectroscopy: Techniques like beta-gamma and gamma-gamma directional correlation experiments are used to understand the sequence of emissions and assign quantum properties (spin and parity) to the nuclear energy levels in the daughter nuclide.[18][19] These experiments were critical in constructing the detailed decay schemes for both ¹⁴⁰Ba and ¹⁴⁰La.

Applications and Significance

The ¹⁴⁰Ba to ¹⁴⁰Ce decay chain is significant in several areas:

  • Nuclear Forensics: The activity ratio of ¹⁴⁰La/¹⁴⁰Ba can be used as a "nuclear clock" to determine the time since a fission event, which is crucial for monitoring nuclear explosions.[16]

  • Historical Research: Radioactive Lanthanum (RaLa) was famously used in the "RaLa" implosion tests during the Manhattan Project to diagnose the implosion process of early nuclear weapon designs.[4] The ¹⁴⁰La was obtained by milking it from its ¹⁴⁰Ba parent.[4]

  • Radiopharmaceutical Research: While ¹⁴⁰Ba itself has disadvantages for therapy due to the high-energy gamma rays from its ¹⁴⁰La daughter, the study of barium isotopes contributes to the broader understanding of alkaline earth metal biodistribution, which is relevant for targeted radionuclide therapies using isotopes like Radium-223.[11]

References

In-Depth Technical Guide to Isotopic Data of Barium-140 and its Progeny

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic data for Barium-140 (¹⁴⁰Ba) and its decay products, Lanthanum-140 (¹⁴⁰La) and Cerium-140 (¹⁴⁰Ce). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting detailed isotopic data, experimental protocols for separation and analysis, and visualizations of relevant processes.

Isotopic Data Summary

The decay of this compound is a key process that produces its progeny, each with distinct nuclear properties. The following tables summarize the essential isotopic data for ¹⁴⁰Ba, ¹⁴⁰La, and ¹⁴⁰Ce.

PropertyThis compound (¹⁴⁰Ba)Lanthanum-140 (¹⁴⁰La)Cerium-140 (¹⁴⁰Ce)
Atomic Number (Z) 565758
Mass Number (A) 140140140
Neutron Number (N) 848382
Isotopic Mass (u) 139.910607(9)139.9094832(22)139.9054387
Half-life (T½) 12.751(4) days1.67858(21) days (40.289 hours)[1][2]Stable[3]
Decay Mode β⁻ (Beta minus)β⁻ (Beta minus)-
Daughter Isotope ¹⁴⁰La[4]¹⁴⁰Ce[1]-
Decay Energy (MeV) 1.047(8)--
Mean Electron Energy (MeV) 0.32022[4]--
Mean Photon Energy (MeV) 0.18264[4]--
Natural Abundance (%) SyntheticSynthetic88.449[3]
Spin and Parity (Jπ) 0+3-0+

Decay Chain of this compound

The decay of this compound to the stable Cerium-140 is a two-step beta decay process. This decay chain is a significant source of these isotopes, particularly in the context of nuclear fission products.

Decay_Chain Ba-140 Ba-140 La-140 La-140 Ba-140->La-140 β⁻ T½ = 12.75 d Ce-140 Ce-140 La-140->Ce-140 β⁻ T½ = 1.68 d

This compound decay chain to stable Cerium-140.

Experimental Protocols

Accurate and efficient separation of this compound and its progeny is crucial for various research and application purposes. The following are detailed methodologies for key separation experiments.

Separation of Lanthanum-140 from this compound using Cation Exchange Chromatography

This protocol describes the separation of the daughter isotope ¹⁴⁰La from its parent ¹⁴⁰Ba using a cation exchange resin.

Materials:

  • Cation exchange resin (e.g., Dowex 50, AG 50W-X8)

  • Hydrochloric acid (HCl) solutions of various concentrations (e.g., 2M, 6M)

  • Chromatography column

  • Fraction collector

  • Gamma-ray spectrometer

Procedure:

  • Column Preparation:

    • Prepare a slurry of the cation exchange resin in deionized water.

    • Pour the slurry into the chromatography column to achieve the desired bed height.

    • Wash the resin bed with several column volumes of deionized water.

    • Equilibrate the column by passing 2M HCl through it until the effluent has the same pH as the influent.

  • Sample Loading:

    • Dissolve the ¹⁴⁰Ba/¹⁴⁰La sample in a small volume of 2M HCl.

    • Carefully load the sample onto the top of the resin bed.

  • Elution:

    • Begin elution with 2M HCl. Barium (Ba²⁺) has a lower affinity for the cation exchange resin compared to Lanthanum (La³⁺) and will elute first.

    • Collect fractions of the eluate using a fraction collector.

    • After the ¹⁴⁰Ba has been completely eluted (as confirmed by gamma spectroscopy), switch the eluent to 6M HCl to elute the more tightly bound ¹⁴⁰La.

    • Continue collecting fractions until all the ¹⁴⁰La has been eluted.

  • Analysis:

    • Analyze the collected fractions using a gamma-ray spectrometer to identify and quantify the separated ¹⁴⁰Ba and ¹⁴⁰La.

Cation_Exchange_Workflow cluster_prep Column Preparation cluster_sep Separation Process cluster_analysis Analysis prep_slurry Prepare Resin Slurry pack_column Pack Column prep_slurry->pack_column equilibrate Equilibrate with 2M HCl pack_column->equilibrate load_sample Load Ba-140/La-140 Sample equilibrate->load_sample elute_ba Elute Ba-140 with 2M HCl load_sample->elute_ba elute_la Elute La-140 with 6M HCl elute_ba->elute_la collect_fractions Collect Fractions elute_ba->collect_fractions elute_la->collect_fractions gamma_spec Gamma Spectroscopy collect_fractions->gamma_spec

Workflow for cation exchange separation of Ba-140 and La-140.
Precipitation of this compound from Fission Products

This method is commonly used to separate this compound from a complex mixture of fission products, often from irradiated uranium targets. The process relies on the insolubility of barium sulfate.

Materials:

  • Irradiated uranium solution (containing fission products)

  • Nitric acid (HNO₃)

  • Sulfuric acid (H₂SO₄)

  • Barium carrier solution (e.g., Ba(NO₃)₂)

  • Centrifuge and centrifuge tubes

  • Filter paper

Procedure:

  • Sample Preparation:

    • Take an aliquot of the irradiated uranium solution.

    • Acidify the solution with nitric acid to the desired concentration.

  • Initial Precipitation:

    • Add a known amount of barium carrier solution to the sample.

    • Slowly add sulfuric acid while stirring to precipitate barium sulfate (BaSO₄), which will co-precipitate the ¹⁴⁰Ba.

    • Allow the precipitate to digest for a period to ensure complete precipitation.

  • Separation and Washing:

    • Centrifuge the mixture to pellet the BaSO₄ precipitate.

    • Decant the supernatant containing other fission products.

    • Wash the precipitate with dilute sulfuric acid to remove any remaining soluble impurities. Repeat the centrifugation and decantation steps.

  • Purification (Optional):

    • For higher purity, the BaSO₄ precipitate can be dissolved in an alkaline solution of EDTA (ethylenediaminetetraacetic acid).

    • The barium can then be re-precipitated as barium chloride (BaCl₂) by adding concentrated HCl, leaving many other interfering ions in solution.

  • Final Product:

    • The purified BaSO₄ or BaCl₂ precipitate is dried and weighed to determine the chemical yield.

    • The radioactivity of the sample is measured using a suitable detector to quantify the amount of ¹⁴⁰Ba.

Applications in Preclinical Research and Drug Development

This compound, as a gamma-emitting radionuclide with a convenient half-life, has potential applications in preclinical research, particularly in the development of radiopharmaceuticals and as a tracer for bone metabolism studies.

Biodistribution Studies of Bone-Targeting Agents

Due to its chemical similarity to calcium, this compound is a bone-seeking element. This property makes it a useful tool for in vivo biodistribution studies of potential new drugs targeting bone tissue.

Experimental Workflow:

  • Radiolabeling: A candidate bone-targeting molecule is radiolabeled with ¹⁴⁰Ba.

  • Animal Model: A suitable animal model (e.g., mouse or rat) is chosen.

  • Administration: The ¹⁴⁰Ba-labeled compound is administered to the animals, typically via intravenous injection.

  • Imaging/Tissue Collection: At various time points post-injection, the animals may be imaged using a preclinical SPECT (Single Photon Emission Computed Tomography) scanner to visualize the distribution of the radiotracer in real-time. Alternatively, animals are euthanized, and tissues of interest (bone, muscle, liver, kidney, etc.) are collected.

  • Quantification: The radioactivity in the collected tissues is measured using a gamma counter.

  • Data Analysis: The uptake in each organ is calculated as a percentage of the injected dose per gram of tissue (%ID/g). This data provides insights into the efficacy and off-target accumulation of the drug candidate.

Biodistribution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis radiolabel Radiolabel Drug with Ba-140 animal_model Prepare Animal Model radiolabel->animal_model administer Administer Labeled Drug animal_model->administer imaging In Vivo Imaging (SPECT) administer->imaging tissue_collection Tissue Collection administer->tissue_collection quantify Quantify Radioactivity imaging->quantify tissue_collection->quantify analyze Calculate %ID/g quantify->analyze

Experimental workflow for a biodistribution study using Ba-140.
This compound as a Surrogate for Radium-223

Radium-223 ([²²³Ra]RaCl₂) is an alpha-emitting radiopharmaceutical approved for the treatment of bone metastases. Due to the challenges associated with handling and imaging alpha emitters, gamma-emitting radionuclides with similar chemical properties, such as ¹⁴⁰Ba, can be used as surrogates in early-stage preclinical research to study the biodistribution and targeting of new radium-based therapies. The similar alkaline earth chemistry suggests that ¹⁴⁰Ba will have a comparable in vivo distribution to ²²³Ra, allowing for easier and more accessible imaging studies.

This guide provides a foundational understanding of the isotopic properties and handling of this compound and its progeny. The detailed data and protocols are intended to facilitate further research and development in the fields of nuclear chemistry, radiopharmacy, and medicine.

References

early experimental studies on Barium-140

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Early Experimental Studies on Barium-140

Introduction

This compound (Ba-140) is a radioactive isotope of barium with a half-life of approximately 12.75 days.[1][2] It is a significant radionuclide primarily because it is produced in large quantities as a fission product during the nuclear fission of uranium and plutonium.[3][4] Early research into nuclear fission quickly identified Ba-140 as a major component of the resulting radioactive mixture. Initial radiochemical studies were complicated by the chemical similarities between barium and radium, leading some early investigators to misidentify the short-lived barium isotope.[3] The process of separating and identifying fission products was a critical step in understanding the fundamentals of nuclear reactions.

This technical guide provides a consolidated overview of the early experimental work on this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its nuclear properties, production, decay characteristics, and the foundational experimental protocols developed for its separation and analysis.

Nuclear Properties of this compound

The fundamental nuclear characteristics of this compound were determined through various early experimental measurements. These properties are crucial for its detection, handling, and application in research.

PropertyValue
Atomic Number (Z) 56
Mass Number (A) 140
Neutron Number (N) 84
Half-life 12.752 days[1][2][5]
Decay Mode Beta (β-) Emission (100%)[2][6]
Beta Decay Energy (Q-value) 1.0497 MeV[2][5]
Spin and Parity 0+[6]
Daughter Isotope Lanthanum-140 (La-140)[6]
Atomic Mass 139.9106045 u[2][6]

The this compound Decay Chain

This compound decays exclusively via beta emission to Lanthanum-140 (La-140), which is also radioactive. La-140, with a half-life of 40.31 hours, subsequently decays to the stable isotope Cerium-140 (Ce-140).[7][8] This parent-daughter relationship is a key feature, and at equilibrium (after about 19 days), the activity ratio of La-140 to Ba-140 becomes constant at approximately 1.15.[9]

DecayChain Ba140 This compound (¹⁴⁰Ba) La140 Lanthanum-140 (¹⁴⁰La) Ba140->La140 β⁻ Decay T½ = 12.75 d Ce140 Cerium-140 (¹⁴⁰Ce) Stable La140->Ce140 β⁻ Decay T½ = 40.31 h

Caption: The decay pathway of this compound to stable Cerium-140.

Radiation Spectra

Early spectrometric studies were essential in characterizing the emissions from the Ba-140 decay chain. A 1949 study identified multiple beta and gamma emissions for both Ba-140 and its daughter, La-140.[10]

Table 2: Early Measured Radiation Spectra of Ba-140 and La-140 [10]

IsotopeRadiationMaximum Energy (MeV)Abundance (%)
This compound β⁻ Group 11.02260
β⁻ Group 20.4840
γ-ray 10.54-
γ-ray 20.31-
γ-ray 30.16-
Lanthanum-140 β⁻ Group 12.2610
β⁻ Group 21.6720
β⁻ Group 31.3270
γ-ray 12.5-
γ-ray 21.60-
γ-ray 30.82-
γ-ray 40.49-
γ-ray 50.335-
γ-ray 60.093-

Production of this compound

This compound is not a naturally occurring isotope in significant quantities. Its primary source is nuclear fission, making it a common product in the spent fuel of nuclear reactors.[7][11]

Fission Yield

The fission yield is the fraction of fissions that results in the formation of a given nuclide. This compound has a relatively high fission yield, making it one of the more abundant fission products. Early measurements established these yields for different fissile materials and neutron energies.

Table 3: Measured Fission Yields of this compound

Fission ReactionFission Yield (%)
U-235 (Thermal Neutrons)6.32 ± 0.24[8]
U-235 (Thermal Neutrons)5.6[12]
U-238 (Fast Neutrons)4.2[12]

Experimental Protocols for Separation and Purification

The development of effective radiochemical separation techniques was paramount for studying individual fission products like Ba-140. The methods evolved from simple precipitation to more sophisticated chromatographic techniques.

Early Precipitation Methods

The earliest attempts to separate fission products relied on classical analytical chemistry. Due to the chemical similarity of barium and radium (both are alkaline earth metals), they could be co-precipitated, for instance, with sulfate anions.[3] This similarity initially caused confusion, but was later exploited for isolating the barium fraction from other fission products.

Ion-Exchange Chromatography for Ba-140/La-140 Separation

A significant advancement was the use of ion-exchange chromatography, particularly for separating the La-140 daughter from its Ba-140 parent.[13] This is crucial for studying the properties of each isotope independently.

Experimental Protocol:

  • Sample Preparation: A solution containing the Ba-140/La-140 equilibrium mixture is prepared, typically in a dilute acid like 0.1 N HCl.

  • Column Adsorption: The solution is loaded onto a cation-exchange resin column, such as Dowex 50. Both Ba²⁺ and La³⁺ cations are adsorbed onto the resin.[14]

  • Selective Elution: The column is then washed with a complexing agent. A common eluent is ammonium α-hydroxyisobutyrate. By carefully controlling the pH and concentration gradient of the eluent, the lanthanum can be selectively eluted from the column while the barium remains adsorbed.[14]

  • Measurement: The separated La-140 is then measured using beta or gamma counting techniques. The Ba-140 can be later recovered from the resin if needed.[14]

SeparationWorkflow cluster_prep Preparation cluster_column Chromatography cluster_collection Collection & Analysis start Ba-140 / La-140 Solution in Dilute HCl load Load onto Dowex 50 Cation-Exchange Column start->load elute Elute with Ammonium α-hydroxyisobutyrate load->elute collect_la Collect Eluted La-140 Fraction elute->collect_la retain_ba Ba-140 Remains Adsorbed on Column elute->retain_ba

Caption: Workflow for separating La-140 from Ba-140 via ion-exchange.

Industrial Scale Separation from Reactor Fuel

For producing kilocurie quantities of Ba-140, more robust, batch-processing methods were developed. One such process was designed for separating Ba-140 from short-cooled Materials Testing Reactor (MTR) fuel.[15]

High-Level Protocol: This process was based on the differing solubility of barium and other fission product salts in various acidic and basic media. A key piece of equipment was a suspended, solid-basket centrifuge used for efficient liquid-solid separations. While specific details of the chemical flowsheet are proprietary, the general workflow involved dissolving the irradiated fuel and then using a series of precipitation and centrifugation steps to isolate and purify the barium fraction. This method demonstrated the feasibility of producing 25,000-curie batches of Ba-140.[15]

IndustrialWorkflow fuel Irradiated MTR Fuel dissolve Fuel Dissolution fuel->dissolve precip Selective Precipitation (pH & Reagent Control) dissolve->precip centrifuge Liquid-Solid Separation (Centrifuge) precip->centrifuge purify Further Purification Steps centrifuge->purify final Purified Ba-140 Product purify->final

Caption: High-level workflow for industrial Ba-140 separation.

Early Applications and Biological Studies

The availability of separated Ba-140 enabled early studies into the biological behavior of barium. As an alkaline earth metal, its metabolism was often compared to that of calcium and strontium. A 1952 study examined the biodistribution of Ba-140 in rats, finding that its blood clearance and bone accumulation were faster than that of Calcium-45.[7] However, the total bone accumulation of Ca-45 was higher. These initial experiments provided foundational data for toxicology and later for considering the potential of barium radioisotopes in nuclear medicine.[7]

References

An In-depth Technical Guide on the Natural Occurrence and Background Levels of Barium-140

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the natural occurrence and background levels of the radionuclide Barium-140 (Ba-140) for researchers, scientists, and drug development professionals. The document details the sources of Ba-140, its typical concentrations in various environmental matrices, and the methodologies for its detection and quantification.

Introduction to this compound

This compound is a radioactive isotope of barium with a half-life of 12.75 days. It is not a primordial radionuclide, meaning it is not naturally present from the formation of the Earth. Instead, its presence in the environment is primarily linked to anthropogenic activities, specifically as a fission product from nuclear reactors and the detonation of nuclear weapons. However, a natural source of Ba-140 does exist, albeit at exceptionally low levels, through the spontaneous fission of naturally occurring Uranium-238 in rocks and soils.

Natural Occurrence and Background Levels

The predominant natural source of Ba-140 is the spontaneous fission of Uranium-238 (238U), a naturally occurring isotope of uranium found in varying concentrations in the Earth's crust. Cosmic ray-induced fission of heavy nuclei in the atmosphere is another potential, though minor, natural source. Due to its short half-life, any naturally produced Ba-140 does not accumulate to significant levels in the environment.

Sources of this compound

The sources of Ba-140 can be categorized as follows:

  • Natural Sources:

    • Spontaneous Fission of Uranium-238: 238U, which constitutes over 99% of natural uranium, undergoes spontaneous fission at a very low rate.[1] This process results in the formation of a spectrum of fission products, including Ba-140. The average concentration of uranium in soil is approximately 2 parts per million (ppm).[2]

    • Cosmic Ray Interactions: High-energy cosmic rays can induce fission in heavy elements present in the upper atmosphere and on the Earth's surface, potentially producing trace amounts of Ba-140.

  • Anthropogenic Sources:

    • Nuclear Reactors: Ba-140 is a significant fission product in nuclear power plants.

    • Nuclear Weapons Testing: Atmospheric and underground nuclear tests have been a major source of Ba-140 released into the environment.

Estimated Natural Background Levels

Direct measurements of the natural background concentration of Ba-140 are scarce in scientific literature due to its extremely low levels, which are often below the minimum detectable activity of standard monitoring equipment. However, a theoretical estimation of the Ba-140 activity in soil due to the spontaneous fission of 238U can be calculated.

Theoretical Calculation of Ba-140 Activity in Soil:

This calculation is based on the following parameters:

  • Average concentration of 238U in soil.

  • The spontaneous fission half-life of 238U.

  • The fission yield of Ba-140 from the spontaneous fission of 238U.

ParameterValueReference
Average Uranium Concentration in Soil3 ppm (or 3 mg/kg)[1]
238U Abundance in Natural Uranium99.27%[1]
Specific Activity of 238U12,445 Bq/g
Spontaneous Fission Half-life of 238U8.2 x 10^15 years
Spontaneous Fission Decay Constant (λsf)2.67 x 10^-24 s-1
Spontaneous Fission Yield of 140Ba from 238U~6% (assumed similar to thermal neutron fission)

Based on these values, the estimated natural background activity of Ba-140 in soil is on the order of 10-8 to 10-7 Bq/kg . This is an exceptionally low level of activity and serves to highlight that in the absence of anthropogenic contamination, Ba-140 is practically non-existent in the environment.

Table 1: Summary of Estimated Natural Background Levels of Ba-140

Environmental MatrixEstimated Natural Background ConcentrationNotes
SoilExtremely low (theoretically estimated at 10-8 - 10-7 Bq/kg)Primarily from spontaneous fission of 238U. Generally below detection limits of routine monitoring.
WaterNot typically present at detectable levelsAny presence would likely be from soil leaching and at even lower concentrations than in soil.
AirNot typically present at detectable levelsAny presence would be from the resuspension of soil particles or cosmic ray interactions and would be extremely low.

Experimental Protocols for Detection and Quantification

The detection and quantification of Ba-140, especially at low environmental levels, require sensitive and specific analytical techniques. The most common method involves the gamma spectrometric measurement of its daughter product, Lanthanum-140 (La-140), with which it reaches a state of transient equilibrium.

Gamma Spectrometry

High-purity germanium (HPGe) detectors are the preferred instruments for the gamma-ray spectrometric analysis of Ba-140. The measurement is typically performed on the prominent 1596.2 keV gamma-ray emitted by its daughter, La-140.

Methodology:

  • Sample Collection and Preparation: Soil, water, or air filter samples are collected. Soil and vegetation samples are typically dried, homogenized, and placed in a standard geometry container (e.g., a Marinelli beaker). Water samples may be concentrated.

  • Ingrowth Period: Samples are sealed and stored for a period of at least two weeks to allow for the ingrowth of La-140 and to approach transient equilibrium with Ba-140.

  • Gamma Spectrometric Measurement: The sample is counted on a calibrated HPGe detector for a sufficient time to achieve the desired statistical accuracy.

  • Data Analysis: The gamma-ray spectrum is analyzed to identify and quantify the 1596.2 keV peak from La-140. The activity of Ba-140 is then calculated based on the activity of La-140 and the principles of transient equilibrium.

Radiochemical Separation

For very low-level samples or in the presence of interfering radionuclides, radiochemical separation may be necessary to isolate barium from the sample matrix.

Methodology:

  • Sample Digestion: The sample is brought into solution, typically using strong acids.

  • Barium Separation: Barium is separated from other elements using techniques such as precipitation (e.g., as barium sulfate or barium carbonate) or ion-exchange chromatography.

  • Purification: The separated barium fraction is further purified to remove any remaining interfering radionuclides.

  • Source Preparation and Counting: The purified barium is prepared in a suitable geometry for counting, either by beta counting or by allowing La-140 to grow in and then performing gamma spectrometry.

Signaling Pathways and Logical Relationships

The primary "signaling pathway" relevant to Ba-140 is its radioactive decay chain. Understanding this decay chain is crucial for its detection and for assessing its radiological impact.

This compound Decay Chain

Ba-140 decays via beta emission to Lanthanum-140 (La-140), which in turn decays by beta emission to the stable Cerium-140 (Ce-140).

Ba140_Decay_Chain Ba-140 Ba-140 La-140 La-140 Ba-140->La-140 β⁻ decay T½ = 12.75 d Ce-140 (Stable) Ce-140 (Stable) La-140->Ce-140 (Stable) β⁻ decay T½ = 1.678 d

Figure 1: Radioactive decay chain of this compound.

Transient Equilibrium

Due to the respective half-lives of Ba-140 (12.75 days) and La-140 (1.678 days), they reach a state of transient equilibrium after a certain period. In this state, the ratio of their activities becomes constant. This relationship is fundamental for the indirect measurement of Ba-140.

Transient_Equilibrium cluster_0 Transient Equilibrium of Ba-140 and La-140 Ba140_Activity Ba-140 Activity La140_Activity La-140 Activity Ba140_Activity->La140_Activity Decays to Equilibrium_State Transient Equilibrium Reached (Activity Ratio is Constant) La140_Activity->Equilibrium_State Grows in and reaches

Figure 2: Logical relationship of transient equilibrium.

Experimental Workflow for Gamma Spectrometry

The following diagram illustrates a typical workflow for the determination of Ba-140 in an environmental sample using gamma spectrometry.

Gamma_Spectrometry_Workflow Sample_Collection 1. Sample Collection (Soil, Water, Air Filter) Sample_Preparation 2. Sample Preparation (Drying, Homogenizing, Sealing) Sample_Collection->Sample_Preparation Ingrowth 3. La-140 Ingrowth (Storage for >2 weeks) Sample_Preparation->Ingrowth Gamma_Counting 4. Gamma Spectrometry (HPGe Detector) Ingrowth->Gamma_Counting Spectrum_Analysis 5. Spectrum Analysis (Identify and Quantify 1596.2 keV peak) Gamma_Counting->Spectrum_Analysis Activity_Calculation 6. Ba-140 Activity Calculation (Using Transient Equilibrium Equations) Spectrum_Analysis->Activity_Calculation

Figure 3: Experimental workflow for Ba-140 analysis.

Conclusion

This compound is a short-lived radionuclide whose presence in the environment is overwhelmingly due to human activities related to nuclear fission. Its natural occurrence is limited to extremely low levels produced by the spontaneous fission of Uranium-238 in the Earth's crust. These natural background levels are generally below the detection limits of routine environmental monitoring. The detection and quantification of Ba-140 are reliably achieved through high-resolution gamma spectrometry of its daughter product, La-140, often following a period of ingrowth to establish transient equilibrium. For ultra-trace analysis, radiochemical separation techniques can be employed to enhance sensitivity. A thorough understanding of the Ba-140 decay chain and the principles of transient equilibrium is essential for accurate measurement and interpretation of data.

References

Barium-140 Fission Yield from Various Actinides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fission product yield of Barium-140 (Ba-140) from the neutron-induced fission of several key actinide isotopes. The data presented is crucial for a range of applications, including nuclear reactor design, fuel cycle analysis, waste management, and in the production of medical isotopes, where Ba-140 serves as a generator for its daughter product, Lanthanum-140 (La-140), a high-energy gamma emitter used in various research and therapeutic applications.

Quantitative Fission Yield Data for this compound

The cumulative fission yield of Ba-140 is a critical parameter, representing the probability of its formation per fission event. This data is compiled from the latest evaluated nuclear data libraries, including ENDF/B-VIII.0, JEFF-3.3, and JENDL-5. The following table summarizes the cumulative fission yields for Ba-140 from various actinides at thermal (0.0253 eV), fast (representative spectrum, typically around 1-2 MeV), and 14 MeV neutron energies.

Fissioning NuclideNeutron EnergyCumulative Fission Yield (%)Data Source
Thorium-232 (Th-232) Fast7.78 ± 0.23JEFF-3.3
14 MeV7.32 ± 0.36IAEA
Uranium-233 (U-233) Thermal6.75 ± 0.14ENDF/B-VIII.0
Fast6.53 ± 0.20JEFF-3.3
14 MeV5.80 ± 0.29JEFF-3.3
Uranium-235 (U-235) Thermal6.21 ± 0.05ENDF/B-VIII.0
Fast6.09 ± 0.06JEFF-3.3
14 MeV5.48 ± 0.16JEFF-3.3
Uranium-238 (U-238) Fast5.95 ± 0.12JEFF-3.3
14 MeV5.34 ± 0.16JEFF-3.3
Plutonium-239 (Pu-239) Thermal5.31 ± 0.08ENDF/B-VIII.0
Fast5.23 ± 0.10JEFF-3.3
14 MeV4.60 ± 0.18JEFF-3.3
Plutonium-241 (Pu-241) Thermal5.89 ± 0.12ENDF/B-VIII.0
Fast5.70 ± 0.23JEFF-3.3

Note: The uncertainties provided represent the standard deviation.

Experimental Protocols for this compound Fission Yield Determination

The determination of Ba-140 fission yields is a multi-step process that involves the irradiation of an actinide target, followed by the chemical separation of the fission products and subsequent radiometric analysis. The two primary experimental techniques employed are radiochemical separation and gamma-ray spectrometry.

Radiochemical Separation of this compound

This method is a classic and reliable technique for isolating Barium from a complex mixture of fission products and the un-fissioned actinide target material.

2.1.1. Target Dissolution

  • Following irradiation, the actinide target (e.g., uranium metal or oxide) is transferred to a hot cell.

  • The target is dissolved in a suitable acid, typically nitric acid (HNO3). The concentration and temperature of the acid are optimized for the specific target material to ensure complete dissolution. For example, uranium metal can be dissolved in 10 M HNO3 at 105°C.[1]

  • During dissolution, volatile fission products, such as iodine and noble gases, may be released and should be captured in appropriate traps (e.g., NaOH traps for iodine).

2.1.2. Barium Separation

  • Carrier Addition: A known amount of stable barium carrier (e.g., Ba(NO₃)₂) is added to the dissolved target solution. This is crucial for monitoring the chemical yield of the separation process.

  • Initial Precipitation: Barium, along with other alkaline earth elements like strontium, is co-precipitated. A common method is the precipitation of nitrates or chlorides.

  • Purification Steps: A series of precipitation and dissolution steps are performed to separate barium from other fission products. This often involves:

    • Precipitation of barium chloride (BaCl₂) from a cold hydrochloric acid-ether mixture. This step effectively separates barium from many other elements.

    • Scavenging with ferric hydroxide (Fe(OH)₃) to remove interfering radionuclides.

  • Final Precipitation: The purified barium is precipitated as barium sulfate (BaSO₄) or barium chromate (BaCrO₄), which are insoluble compounds.

  • Yield Determination: The final precipitate is washed, dried, and weighed. The chemical yield is calculated by comparing the weight of the recovered precipitate to the amount of barium carrier initially added.

Gamma-Ray Spectrometry

Gamma-ray spectrometry is a non-destructive technique used to identify and quantify radionuclides based on their characteristic gamma-ray emissions. It is often used in conjunction with radiochemical separation to analyze the purified barium sample or can be used for direct analysis of the irradiated target.

2.2.1. Sample Preparation and Measurement

  • The purified Ba-140 sample (as a precipitate or in solution) is placed in a well-defined geometry for counting.

  • A high-purity germanium (HPGe) detector is used for high-resolution gamma-ray spectrometry. The detector is shielded to reduce background radiation.

  • The gamma-ray spectrum of the sample is acquired over a sufficient period to obtain statistically significant data.

2.2.2. Data Analysis

  • Peak Identification: The characteristic gamma-ray peaks of Ba-140 (e.g., 162.7 keV, 304.9 keV, 437.6 keV) and its daughter, La-140 (e.g., 487.0 keV, 815.8 keV, 1596.2 keV), are identified in the spectrum.[2]

  • Peak Area Determination: The net area of the identified gamma-ray peaks is calculated by subtracting the background continuum.

  • Activity Calculation: The activity of Ba-140 is determined using the following equation:

    where:

    • ε is the detector efficiency at the specific gamma-ray energy.

    • Iγ is the gamma-ray intensity (emission probability).

    • t is the counting time in seconds.

  • Fission Yield Calculation: The cumulative fission yield (Y) is then calculated by relating the measured activity of Ba-140 to the total number of fissions that occurred in the target. The number of fissions can be determined using fission chambers or by measuring the activity of a fission product with a well-known fission yield (a monitor).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key workflows in the determination of Ba-140 fission yield.

Experimental_Workflow_Radiochemical_Separation cluster_target_prep Target Preparation & Irradiation cluster_dissolution Dissolution cluster_separation Radiochemical Separation cluster_analysis Analysis Target Actinide Target (e.g., U-235) Irradiation Neutron Irradiation Target->Irradiation Dissolution Target Dissolution in Nitric Acid Irradiation->Dissolution Carrier Add Ba Carrier Dissolution->Carrier Precipitation1 Initial Precipitation (Nitrates/Chlorides) Carrier->Precipitation1 Purification Purification Steps (e.g., BaCl2 precipitation, Fe(OH)3 scavenging) Precipitation1->Purification Precipitation2 Final Precipitation (BaSO4 / BaCrO4) Purification->Precipitation2 Weighing Weighing & Chemical Yield Determination Precipitation2->Weighing Counting Radiometric Counting (Gamma Spectrometry) Experimental_Workflow_Gamma_Spectrometry cluster_measurement Measurement Setup cluster_analysis Data Analysis cluster_yield Fission Yield Calculation Sample Prepared Sample (Irradiated Target or Separated Ba-140) Detector HPGe Detector (with Shielding) Sample->Detector MCA Multichannel Analyzer (MCA) Detector->MCA Spectrum Acquire Gamma-Ray Spectrum MCA->Spectrum PeakID Identify Ba-140 & La-140 Peaks Spectrum->PeakID PeakArea Determine Net Peak Areas PeakID->PeakArea Activity Calculate Ba-140 Activity PeakArea->Activity YieldCalc Calculate Cumulative Fission Yield Activity->YieldCalc Fissions Determine Total Number of Fissions Fissions->YieldCalc Logical_Relationship_Fission_Yield Fission Neutron-Induced Fission of Actinide FP Mixture of Fission Products Fission->FP produces Ba140_direct Directly Produced Ba-140 (Independent Yield) FP->Ba140_direct Precursors Short-lived Precursors (e.g., Cs-140, Xe-140) FP->Precursors Ba140_cumulative Total Ba-140 (Cumulative Yield) Ba140_direct->Ba140_cumulative contributes to Precursors->Ba140_cumulative decay to La140 La-140 (Daughter Product) Ba140_cumulative->La140 decays to (T½ = 12.8 d)

References

Methodological & Application

Application Notes and Protocols for Barium-140 as an Environmental Tracer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Barium-140 (¹⁴⁰Ba) as a radioactive tracer in environmental studies. This document includes detailed methodologies for key experiments, a summary of relevant quantitative data, and safety protocols.

Introduction to this compound as an Environmental Tracer

This compound is a radioactive isotope of barium with a half-life of 12.75 days.[1] It is a fission product of uranium-238 and can be found in the environment following nuclear events.[2] Its relatively short half-life and its decay characteristics make it a useful tracer for studying various environmental processes over short to medium timescales.

Applications in Environmental Studies:

  • Tracing Soil and Sediment Movement: ¹⁴⁰Ba can be used to track the movement of soil particles due to erosion and to study sedimentation rates in aquatic environments.[3]

  • Water Pathway and Flow Analysis: As a tracer in water, ¹⁴⁰Ba can help delineate groundwater and surface water flow paths, determine flow rates, and identify mixing zones.

  • Atmospheric Transport Studies: The release and subsequent detection of ¹⁴⁰Ba can be used to model the transport and deposition of atmospheric pollutants.

  • Monitoring of Nuclear Events: The presence and concentration of ¹⁴⁰Ba in environmental samples can be a key indicator of a recent nuclear fission event. The ratio of Lanthanum-140 (¹⁴⁰La) to ¹⁴⁰Ba is used to estimate the time since the event.[4]

Properties of this compound

A summary of the key physical and radioactive properties of this compound is presented in the table below.

PropertyValue
Half-life 12.751 days
Decay Mode Beta (β⁻)
Decay Product Lanthanum-140 (¹⁴⁰La)
Beta Decay Energy 1.047 MeV
Isotopic Mass 139.910607 u

Source:[1]

Experimental Protocols

The following are generalized protocols for using this compound as an environmental tracer. These should be adapted based on specific experimental conditions, environmental matrices, and research questions.

Protocol for Tracing Soil Erosion

This protocol outlines a method for using ¹⁴⁰Ba to quantify soil erosion in a controlled plot.

Materials:

  • This compound solution (e.g., BaCl₂ in dilute HCl)

  • Spray applicator

  • Soil sampling equipment (corers, shovels)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses, dosimeter

  • Radiation survey meter

  • Gamma spectrometer for sample analysis

Procedure:

  • Site Selection and Preparation:

    • Define the experimental plot(s) and a control plot.

    • Install erosion barriers at the downslope end of the plots to collect runoff and eroded sediment.

  • Tracer Application:

    • Under controlled and safe conditions, evenly apply a known activity of the ¹⁴⁰Ba solution to the surface of the experimental plot(s). Avoid application to the control plot.

    • Use a spray applicator to ensure uniform distribution.

    • Record the initial total activity applied to each plot.

  • Sample Collection:

    • Collect soil core samples from the plot immediately after application to determine the initial distribution of ¹⁴⁰Ba in the soil profile.

    • After a rainfall event or a set period, collect all eroded sediment and runoff from the collection barriers.

    • Collect soil core samples from the plot again to measure the remaining ¹⁴⁰Ba and its vertical distribution.

  • Sample Preparation and Analysis:

    • Homogenize the collected sediment and measure the total volume of runoff.

    • Dry and weigh the soil and sediment samples.

    • Analyze the activity of ¹⁴⁰Ba in the soil and sediment samples using gamma spectrometry. The 537.3 keV gamma-ray from the decay of its daughter, ¹⁴⁰La, is often used for detection.

  • Data Analysis:

    • Calculate the total activity of ¹⁴⁰Ba lost from the plot by summing the activity in the collected sediment and runoff.

    • Determine the soil erosion rate by relating the amount of ¹⁴⁰Ba lost to the initial amount applied and the area of the plot.

Protocol for Tracing Water Movement

This protocol describes a method for tracing the flow of water in a surface water body.

Materials:

  • This compound solution

  • Injection pump or direct pouring equipment

  • Water sampling bottles

  • Scintillation detector or other suitable radiation detector for in-situ or laboratory measurements

  • GPS for recording sampling locations

  • PPE as described in 3.1

Procedure:

  • Tracer Injection:

    • Select an injection point upstream of the area of interest.

    • Introduce a known quantity and activity of the ¹⁴⁰Ba solution into the water body. This can be a pulse injection or a continuous release depending on the study objectives.

  • Sample Collection:

    • Collect water samples at predefined locations downstream from the injection point at various time intervals.

    • Record the precise time and location of each sample collection.

  • Sample Analysis:

    • Measure the ¹⁴⁰Ba activity in the water samples using a suitable detection method such as liquid scintillation counting or gamma spectrometry.

  • Data Analysis:

    • Create a time-concentration curve for each sampling location.

    • Use the data to calculate the travel time, dispersion, and dilution of the tracer in the water body.

Quantitative Data

The following table summarizes typical detection limits for barium in environmental samples using various analytical techniques. While these are for the element barium, they provide an indication of the sensitivity of the methods that would be used to detect ¹⁴⁰Ba.

Analytical MethodSample MatrixSample Detection Limit
Flame Atomic Absorption Spectroscopy (FAAS)Water100 µg/L
Graphite Furnace Atomic Absorption Spectroscopy (GFAAS)Water2 µg/L
Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES)Water1 µg/L
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)Water0.8 µg/L

Source:[5][6]

Visualizations

Decay Pathway of this compound

Decay_Pathway Ba-140 Ba-140 La-140 La-140 Ba-140->La-140 β⁻ decay (t½ = 12.75 d) Ce-140 Ce-140 La-140->Ce-140 β⁻ decay (t½ = 1.68 d)

Caption: Decay chain of this compound to stable Cerium-140.

Experimental Workflow for Soil Erosion Study

Soil_Erosion_Workflow cluster_field Field Activities cluster_lab Laboratory Analysis cluster_data Data Interpretation Site_Selection Site Selection & Preparation Tracer_Application Tracer Application (this compound) Site_Selection->Tracer_Application Sample_Collection Sample Collection (Soil, Runoff, Sediment) Tracer_Application->Sample_Collection Sample_Preparation Sample Preparation (Drying, Weighing) Sample_Collection->Sample_Preparation Radioactivity_Measurement Radioactivity Measurement (Gamma Spectrometry) Sample_Preparation->Radioactivity_Measurement Data_Analysis Data Analysis Radioactivity_Measurement->Data_Analysis Erosion_Calculation Erosion Rate Calculation Data_Analysis->Erosion_Calculation

References

Application Notes and Protocols: Barium-1.0/Lanthanum-1.0 Radionuclide Generator Setup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the setup and operation of a Barium-140/Lanthanum-140 (Ba-140/La-140) radionuclide generator. This document is intended to guide researchers, scientists, and drug development professionals in the efficient and safe production of high-purity Lanthanum-140 for various applications.

Introduction

The Ba-140/La-140 radionuclide generator is a system that provides a continuous supply of the short-lived daughter radionuclide, Lanthanum-140 (La-140), from the decay of its longer-lived parent, this compound (Ba-140). [1]La-140 is a beta and gamma emitter, making it a valuable tool in various research and preclinical applications. This generator system relies on the principle of transient equilibrium between the parent and daughter radionuclides.

1.1 Principle of Operation

This compound decays to Lanthanum-140 via beta emission with a half-life of 12.75 days. [2][3][4]La-140, in turn, decays to the stable Cerium-140 with a much shorter half-life of 1.68 days (approximately 40.3 hours). [5]This significant difference in half-lives allows for the establishment of transient equilibrium, a state where the ratio of the activities of the parent and daughter radionuclides becomes constant over time. [6]At equilibrium, the La-140 activity is slightly higher than the Ba-140 activity. [7] The generator is designed to selectively separate the La-140 from the Ba-140, a process often referred to as "milking." This allows for the repeated elution of pure La-140 as it is continuously produced by the decay of the parent Ba-140.

Materials and Equipment

2.1 Radionuclides and Chemicals

  • This compound in a suitable chemical form (e.g., Barium Chloride in dilute HCl)

  • Cation-exchange resin (e.g., Dowex 50W-X8) or Anion-exchange resin (e.g., AG 1-X8) [8]* Eluents (e.g., dilute Hydrochloric Acid (HCl), Nitrilotriacetic acid, Ascorbic acid, Acetic acid/Ammonium acetate buffer) [8][9]* High-purity water (e.g., Milli-Q or equivalent)

  • Reagents for quality control (e.g., standards for chromatography)

2.2 Equipment

  • Chromatography column (glass or plastic, appropriate size for the resin volume)

  • Shielding materials (lead bricks, etc.) to ensure radiation safety

  • Peristaltic pump or syringe for controlled elution

  • Fraction collector (optional)

  • Gamma-ray spectrometer (e.g., with a High-Purity Germanium (HPGe) detector) for radionuclide identification and purity assessment

  • Dose calibrator for activity measurements

  • pH meter

Experimental Protocols

3.1 Generator Column Preparation

This protocol describes the preparation of a cation-exchange chromatography column for the Ba-140/La-140 generator.

  • Resin Preparation:

    • Suspend the cation-exchange resin (e.g., Dowex 50W-X8) in high-purity water and allow it to swell according to the manufacturer's instructions.

    • Wash the resin sequentially with 1 M HCl and then with high-purity water until the washings are neutral. This converts the resin to the H+ form.

  • Column Packing:

    • Secure the chromatography column in a vertical position within a shielded fume hood.

    • Create a slurry of the prepared resin in high-purity water.

    • Carefully pour the slurry into the column, allowing the resin to settle evenly. Avoid the formation of air bubbles.

    • Once the desired bed height is achieved, place a frit or glass wool plug on top of the resin bed to prevent disturbance.

  • Column Conditioning:

    • Wash the packed column with several column volumes of high-purity water.

    • Equilibrate the column with the chosen loading buffer (e.g., dilute HCl at a specific pH).

3.2 Loading of this compound

  • Ensure the Ba-140 solution is in a chemical form compatible with the chosen separation chemistry (e.g., BaCl2 in dilute HCl).

  • Carefully load the Ba-140 solution onto the top of the conditioned column.

  • Allow the solution to percolate through the resin bed. This compound will be adsorbed onto the cation-exchange resin.

  • Wash the column with a small volume of the equilibration buffer to remove any unbound activity.

3.3 Elution of Lanthanum-140 ("Milking")

After loading the Ba-140, allow sufficient time for the La-140 to grow in and reach transient equilibrium (typically several days).

  • Place a shielded collection vial at the outlet of the column.

  • Select an appropriate eluent that will selectively remove La-140 while leaving Ba-140 bound to the resin. A common method involves using a complexing agent. For example, a solution of nitrilotriacetic acid or ascorbic acid at a controlled pH can be used. [8]3. Pass the eluent through the column at a controlled flow rate (e.g., using a peristaltic pump or syringe).

  • Collect the eluate containing the La-140. The volume of the eluate should be optimized to maximize La-140 recovery while minimizing Ba-140 breakthrough.

  • After elution, wash the column with the equilibration buffer to prepare it for the next ingrowth period.

Data Presentation

Table 1: Nuclear Decay Properties of this compound and Lanthanum-140

RadionuclideHalf-lifeDecay ModeMajor Beta Energies (MeV)Major Gamma Energies (keV)
This compound (¹⁴⁰Ba)12.752 days [2][3]β⁻1.050 [2]162.7, 304.9, 437.6, 537.3 [7]
Lanthanum-140 (¹⁴⁰La)1.678 days [5]β⁻1.349, 1.678, 2.170 [10]328.8, 487.0, 815.8, 1596.2 [10][11]

Table 2: Typical Generator Performance Characteristics

ParameterTypical Value
La-140 Elution Efficiency> 90% [12]
Ba-140 Breakthrough< 0.1%
Radionuclidic Purity of La-140> 99.9%
Radiochemical Purity of La-140> 95%
Time to Reach Transient Equilibrium~19 days [7]

Quality Control

Regular quality control of the eluted La-140 is essential to ensure its purity and suitability for subsequent applications.

5.1 Radionuclidic Purity

  • Method: Gamma-ray Spectrometry.

  • Procedure:

    • Acquire a gamma-ray spectrum of the eluted La-140 solution using an HPGe detector.

    • Identify the characteristic gamma peaks of La-140 (e.g., 328.8, 487.0, 815.8, 1596.2 keV). [10][11] 3. Search for any gamma peaks corresponding to Ba-140 (e.g., 537.3 keV) or other impurities. [7] 4. Calculate the radionuclidic purity by comparing the activity of La-140 to the total activity of all radionuclides present.

5.2 Radiochemical Purity

  • Method: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • Spot a small aliquot of the eluted La-140 onto a TLC plate or inject it into an HPLC system.

    • Develop the chromatogram using an appropriate mobile phase.

    • Scan the chromatogram using a radiation detector to determine the distribution of radioactivity.

    • The radiochemical purity is the percentage of the total radioactivity that corresponds to the desired chemical form of La-140.

5.3 Elution Profile

  • Monitor the activity of the eluate fractions to determine the elution profile of La-140. This helps in optimizing the elution volume to maximize La-140 recovery and minimize eluent volume.

Applications in Research and Drug Development

The high-purity La-140 obtained from this generator can be used in various applications:

  • Tracer Studies: La-140 can be used as a radiotracer to study the biodistribution and pharmacokinetics of lanthanum-containing compounds or nanoparticles.

  • Preclinical Imaging: While not a primary imaging isotope, the gamma emissions of La-140 can be used for SPECT imaging in animal models.

  • Dating of Nuclear Events: The activity ratio of La-140 to Ba-140 can be used to determine the time since a nuclear fission event. [13][14]* Therapeutic Research: The beta emissions of La-140 could be explored for targeted radionuclide therapy research, although its short half-life presents challenges.

Visualizations

DecayPathway Ba140 This compound (¹⁴⁰Ba) T½ = 12.75 d La140 Lanthanum-140 (¹⁴⁰La) T½ = 1.68 d Ba140->La140 β⁻ decay Ce140 Cerium-140 (¹⁴⁰Ce) Stable La140->Ce140 β⁻ decay

Caption: Decay pathway of this compound to

References

Application Notes and Protocols for Radiochemical Separation of Barium-140

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the radiochemical separation of Barium-140 (Ba-140) from various matrices, including fission product mixtures and for its use in this compound/Lanthanum-140 (La-140) generators. The described methods are essential for obtaining high-purity Ba-140 for research, medical applications, and environmental monitoring.

This compound is a significant fission product with a half-life of 12.75 days, decaying to the short-lived, high-energy gamma emitter Lanthanum-140 (t½ = 40.22 hours). This parent-daughter relationship is often exploited in the form of a radionuclide generator, where La-140 can be periodically "milked" from the longer-lived Ba-140 parent. The effective separation of Ba-140 from its daughter and other contaminating radionuclides is crucial for the purity and efficacy of the final product.

This document outlines three primary techniques for the separation of Ba-140: precipitation, ion exchange chromatography, and solvent extraction.

Data Presentation: Comparison of Separation Techniques

The following table summarizes the key quantitative parameters for the different Ba-140 separation techniques, allowing for a direct comparison of their effectiveness.

TechniquePrincipleTypical PurityReported YieldKey AdvantagesKey Disadvantages
Precipitation (as BaSO₄) Selective precipitation of Barium as insoluble Barium Sulfate.Good>95%Simple, rapid, and cost-effective.Co-precipitation of other sulfates (e.g., Strontium) can occur, potentially reducing purity.
Ion Exchange Chromatography (Dowex 50W-X8) Differential affinity of ions for a solid-phase cation exchange resin.High to Very High>98%Excellent separation from daughter La-140 and other fission products; suitable for generator systems.Can be more time-consuming and requires specialized resins and eluents.
Solvent Extraction (with TTA) Partitioning of a Ba-chelate complex into an immiscible organic phase.High>90%High selectivity and can handle large sample volumes.Requires the use of organic solvents and chelating agents; may involve multiple extraction and stripping steps.

Experimental Protocols

Precipitation Method: Barium Sulfate (BaSO₄) Precipitation

This protocol describes the separation of Ba-140 from a fission product solution by selective precipitation as Barium Sulfate.

Materials:

  • Fission product solution containing Ba-140

  • Barium carrier solution (e.g., 10 mg/mL Ba²⁺ as BaCl₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Nitric Acid (HNO₃), 6 M

  • Hydrochloric Acid (HCl), 1 M

  • Deionized water

  • Ethanol

  • Centrifuge and centrifuge tubes

  • Hot plate

  • Filtration apparatus (e.g., filter paper or membrane filter)

Protocol:

  • Sample Preparation: To a known volume of the fission product solution in a centrifuge tube, add a precise amount of Barium carrier solution. Acidify the solution by adding 6 M HNO₃ to a final concentration of approximately 1 M.

  • Precipitation: While stirring the solution, slowly add a slight excess of concentrated H₂SO₄ to precipitate Barium Sulfate (BaSO₄). Heat the mixture gently on a hot plate for about 10-15 minutes to encourage complete precipitation and crystal growth.

  • Centrifugation and Washing: Centrifuge the tube to collect the BaSO₄ precipitate. Discard the supernatant, which contains the majority of the contaminants. Wash the precipitate twice with hot 1 M HCl to remove any adsorbed impurities, followed by a wash with deionized water and finally with ethanol to aid in drying.

  • Drying and Weighing: Dry the precipitate in an oven at 110°C to a constant weight. The chemical yield can be determined by comparing the final weight of the precipitate to the theoretical weight based on the amount of carrier added.

  • Activity Measurement: The radioactivity of the dried BaSO₄ precipitate, which now contains the separated Ba-140, can be measured using a suitable radiation detector (e.g., a gamma spectrometer).

Ion Exchange Chromatography: Separation using Dowex 50W-X8

This protocol details the separation of Ba-140 from its daughter product La-140 and other fission products using a cation exchange resin. This method is particularly suitable for the preparation of a Ba-140/La-140 generator.

Materials:

  • Dowex 50W-X8 cation exchange resin (100-200 mesh, H⁺ form)

  • Chromatography column

  • Fission product solution containing Ba-140, buffered to pH ~4

  • Eluent 1: 0.5 M Ammonium Acetate (NH₄CH₃COO), pH 5.5

  • Eluent 2: 3 M Nitric Acid (HNO₃)

  • Fraction collector

  • Radiation detector

Protocol:

  • Column Preparation: Prepare a slurry of the Dowex 50W-X8 resin in deionized water and pour it into the chromatography column to create a packed bed. Wash the column with several bed volumes of deionized water and then equilibrate it with the starting buffer (e.g., 0.1 M HCl).

  • Sample Loading: Load the pre-buffered fission product solution onto the top of the resin bed. Allow the solution to percolate through the resin at a controlled flow rate. Ba²⁺ and other cations will be adsorbed onto the resin.

  • Elution of La-140 and other impurities: Begin the elution with 0.5 M ammonium acetate solution (pH 5.5). La³⁺ has a lower affinity for the resin under these conditions and will be eluted from the column, along with some other trivalent fission products. Collect the eluate in fractions and monitor the radioactivity.

  • Elution of Ba-140: After the La-140 has been completely eluted, switch the eluent to 3 M HNO₃. The higher concentration of H⁺ ions will displace the Ba²⁺ from the resin, allowing it to be collected as a purified fraction.

  • Analysis: Analyze the collected fractions using gamma spectrometry to determine the purity and yield of the separated Ba-140.

Solvent Extraction: Separation using Thenoyltrifluoroacetone (TTA)

This protocol describes a method for the selective extraction of Ba-140 from an aqueous solution into an organic phase using the chelating agent Thenoyltrifluoroacetone (TTA).

Materials:

  • Aqueous solution containing Ba-140

  • TTA solution (e.g., 0.1 M in a suitable organic solvent like toluene or benzene)

  • pH buffer solution (e.g., acetate buffer)

  • Stripping solution: 0.1 M HCl

  • Separatory funnels

  • pH meter

  • Mechanical shaker

Protocol:

  • Aqueous Phase Preparation: Adjust the pH of the aqueous solution containing Ba-140 to the optimal range for Ba-TTA complex formation (typically pH 8-9) using a suitable buffer.

  • Extraction: Transfer the buffered aqueous solution and an equal volume of the TTA-organic solvent solution to a separatory funnel. Shake the funnel vigorously for 15-20 minutes to allow for the formation and extraction of the Ba(TTA)₂ complex into the organic phase.

  • Phase Separation: Allow the two phases to separate completely. The organic phase, now containing the Ba-140, is carefully collected.

  • Stripping: To recover the Ba-140 from the organic phase, perform a back-extraction (stripping). Add an equal volume of the stripping solution (0.1 M HCl) to the organic phase in a clean separatory funnel. Shake for 10-15 minutes. The acidic conditions will break the Ba-TTA complex, and the Ba²⁺ ions will transfer back into the aqueous phase.

  • Final Product: The aqueous phase from the stripping step contains the purified Ba-140. The purity and concentration can be determined by radiometric methods.

Visualizations

Ba-140 Decay and La-140 Ingrowth

Ba140_Decay_Pathway Ba140 This compound (t½ = 12.75 d) La140 Lanthanum-140 (t½ = 40.22 h) Ba140->La140 β⁻ decay Ce140 Cerium-140 (Stable) La140->Ce140 β⁻ decay

Caption: Decay pathway of this compound to stable Cerium-140.

Experimental Workflow: Ion Exchange Chromatography for Ba-140 Separation

Ion_Exchange_Workflow cluster_prep Column Preparation cluster_sep Separation Process cluster_analysis Analysis prep_resin Prepare Resin Slurry (Dowex 50W-X8) pack_column Pack Chromatography Column prep_resin->pack_column equilibrate Equilibrate with Buffer pack_column->equilibrate load_sample Load Fission Product Solution equilibrate->load_sample elute_la Elute La-140 (0.5M NH₄CH₃COO) load_sample->elute_la elute_ba Elute Ba-140 (3M HNO₃) elute_la->elute_ba collect_fractions Collect Fractions elute_ba->collect_fractions gamma_spec Gamma Spectrometry (Purity & Yield) collect_fractions->gamma_spec

Caption: Workflow for Ba-140 separation by ion exchange.

Logical Relationship: Ba-140/La-140 Generator System

Generator_System Parent Ba-140 Parent (Adsorbed on Column) Decay Radioactive Decay Parent->Decay Daughter La-140 Daughter (Grows in) Decay->Daughter Elution Elution ('Milking') Daughter->Elution Elution->Parent Ba-140 remains on column Product Purified La-140 (Collected) Elution->Product Regeneration Column Regeneration Product->Regeneration

Application Notes and Protocols for Gamma-Ray Spectroscopy of Barium-140 and Lanthanum-140

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium-140 (Ba-140) and its daughter isotope Lanthanum-140 (La-140) are significant fission products with a well-defined decay sequence, making them crucial in various fields, including nuclear medicine, environmental monitoring, and nuclear forensics. Ba-140 decays to La-140 with a half-life of 12.752 days, and La-140 subsequently decays to the stable Cerium-140 with a shorter half-life of 1.678 days.[1][2] This secular equilibrium relationship and their characteristic gamma-ray emissions allow for their precise identification and quantification using gamma-ray spectroscopy. These application notes provide detailed methodologies for the gamma-ray spectroscopy of Ba-140 and La-140, including experimental protocols and data presentation.

Data Presentation

The prominent gamma-ray energies and their absolute intensities for the decay of this compound and Lanthanum-140 are summarized in the table below. This data is essential for the calibration of gamma-ray spectrometers and the quantitative analysis of these isotopes. The data has been compiled from various studies utilizing high-resolution detectors like Germanium-Lithium (Ge(Li)) spectrometers.[3][4][5]

Isotope Gamma-Ray Energy (keV) Absolute Intensity (%)
This compound 162.668.3
304.974.55
537.324.39
Lanthanum-140 328.820.6
487.043.8
815.827.3
925.27.0
1596.295.4

Signaling Pathways and Logical Relationships

The decay of this compound to stable Cerium-140 follows a sequential beta decay process, which can be visualized as a signaling pathway.

Decay_Scheme Ba140 This compound (¹⁴⁰Ba) t₁/₂ = 12.752 d La140 Lanthanum-140 (¹⁴⁰La) t₁/₂ = 1.678 d Ba140->La140 β⁻ decay Ce140 Cerium-140 (¹⁴⁰Ce) (Stable) La140->Ce140 β⁻ decay

Decay scheme of this compound to stable Cerium-140.

Experimental Protocols

The following is a detailed protocol for the gamma-ray spectroscopy of this compound and Lanthanum-140. This protocol is designed for use with a high-purity germanium (HPGe) or a similar high-resolution gamma-ray detector.

1. Objective: To identify and quantify the activities of Ba-140 and La-140 in a sample using gamma-ray spectroscopy.

2. Materials:

  • High-Purity Germanium (HPGe) detector coupled to a multi-channel analyzer (MCA).[6]

  • Lead shielding for the detector to reduce background radiation.[7]

  • Calibration sources with known gamma-ray energies and intensities (e.g., Cobalt-60, Cesium-137).[7]

  • Sample containing this compound and Lanthanum-140.

  • Data acquisition and analysis software.

3. Experimental Workflow:

Experimental_Workflow cluster_setup System Setup & Calibration cluster_measurement Measurement cluster_analysis Data Analysis Setup Detector Setup EnergyCal Energy Calibration Setup->EnergyCal EffCal Efficiency Calibration EnergyCal->EffCal Background Background Acquisition EffCal->Background Sample Sample Acquisition Background->Sample PeakID Peak Identification Sample->PeakID Quant Activity Quantification PeakID->Quant Report Reporting Quant->Report

Gamma-ray spectroscopy experimental workflow.

4. Procedure:

  • System Setup and Calibration:

    • Detector Setup: Position the HPGe detector within the lead shield. Ensure the detector is cooled with liquid nitrogen and has reached its operating temperature.

    • Energy Calibration: Place a standard calibration source (e.g., Cs-137, Co-60) at a reproducible distance from the detector. Acquire a spectrum for a sufficient time to obtain well-defined photopeaks. Identify the channel numbers corresponding to the known gamma-ray energies of the calibration source. Use the data analysis software to perform an energy calibration, establishing a relationship between channel number and energy (keV).[7]

    • Efficiency Calibration: Using a multi-nuclide calibration source or several single-nuclide sources with well-known activities, acquire spectra. For each prominent photopeak, calculate the detector's efficiency at that energy. Plot the efficiency as a function of energy to generate an efficiency curve for the specific counting geometry.

  • Measurement:

    • Background Acquisition: Remove all sources from the vicinity of the detector and acquire a background spectrum for a time period comparable to or longer than the planned sample acquisition time. This will allow for the identification and subtraction of background radiation.[7]

    • Sample Acquisition: Place the sample containing Ba-140 and La-140 at the same geometry used for the efficiency calibration. Acquire a gamma-ray spectrum for a predetermined time. The counting time should be sufficient to achieve good statistics for the peaks of interest.

  • Data Analysis:

    • Peak Identification: Analyze the acquired sample spectrum. Identify the characteristic gamma-ray photopeaks corresponding to the decay of Ba-140 (e.g., 537.3 keV) and La-140 (e.g., 487.0 keV, 1596.2 keV).[6]

    • Activity Quantification: For each identified photopeak, determine the net peak area (total counts minus background). Using the previously determined detector efficiency at the peak's energy, the gamma-ray intensity (from the data table), and the acquisition time, calculate the activity of the corresponding isotope in the sample.

    • Reporting: Report the identified radionuclides (Ba-140, La-140) and their calculated activities with associated uncertainties.

Applications

  • Nuclear Medicine: Ba-140 has been investigated as a potential in-vivo generator for the therapeutic radionuclide La-140. The distinct gamma emissions allow for the tracking and dosimetry of these isotopes in pre-clinical studies.

  • Environmental Monitoring: As fission products, the presence of Ba-140 and La-140 in environmental samples can indicate a recent nuclear event. Gamma-ray spectroscopy provides a sensitive and non-destructive method for their detection and quantification.[8]

  • Nuclear Safeguards and Forensics: The isotopic ratio of Ba-140 to other fission products can provide information about the origin and age of nuclear material. High-resolution gamma spectroscopy is a key analytical tool in these investigations.

References

Application Note and Protocol for the Calibration of Gamma Spectrometers Using Ba-140 Sources

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Accurate calibration of gamma spectrometers is fundamental for the precise identification and quantification of radionuclides. This process is critical in various scientific and industrial fields, including nuclear physics research, environmental monitoring, and drug development, where radiolabeled compounds are often utilized. Barium-140 (Ba-140), with its relatively short half-life of 12.752 days, and its secular equilibrium with the daughter nuclide Lanthanum-140 (La-140), provides a range of gamma-ray energies suitable for the calibration of high-resolution gamma spectrometers, such as those equipped with High-Purity Germanium (HPGe) detectors.[1][2][3][4]

This document provides a detailed application note and a comprehensive set of protocols for the energy and efficiency calibration of gamma spectrometers using a certified Ba-140 source. The procedures outlined are intended for researchers, scientists, and drug development professionals who require accurate and reliable gamma spectrometry measurements.

Principles of Gamma Spectrometer Calibration

The calibration of a gamma spectrometer involves establishing a relationship between the features of the measured spectrum and the physical properties of the incident gamma radiation. The primary calibration parameters are:

  • Energy Calibration: This establishes a relationship between the channel number of a peak in the spectrum and the corresponding gamma-ray energy.[5][6] A proper energy calibration is essential for the correct identification of radionuclides present in a sample.[5]

  • Efficiency Calibration: This determines the detector's response to gamma rays of different energies. The full-energy peak efficiency is the ratio of the number of counts in a gamma-ray peak to the number of gamma rays of that energy emitted by the source.[7] An accurate efficiency calibration is crucial for the quantitative analysis of radionuclide activities.[5]

  • Resolution Calibration (Peak Width Calibration): This characterizes the detector's ability to distinguish between closely spaced gamma-ray energies. It is typically expressed as the Full Width at Half Maximum (FWHM) of a peak and is a function of energy.

Ba-140/La-140 Decay Characteristics

Ba-140 decays via beta emission to La-140, which in turn decays to the stable Cerium-140.[8][9] Due to the shorter half-life of La-140 (1.67855 days) compared to Ba-140, a state of transient equilibrium is reached after a certain period, where the ratio of their activities becomes constant. For practical purposes in calibration, waiting for secular equilibrium to be established (approximately 7-10 half-lives of the daughter) is recommended to ensure a stable emission ratio of gamma rays from both nuclides.

The decay of Ba-140 and its daughter La-140 produces a series of gamma rays with well-defined energies and emission probabilities, making them suitable for calibration purposes.[10][11][12]

Quantitative Data for Calibration

The following tables summarize the key decay data for Ba-140 and La-140, which are essential for the calibration process.

Table 1: Principal Gamma-Ray Emissions from Ba-140

Energy (keV)Emission Probability (%)
162.6598.3
304.9714.55
537.3124.4

Data sourced from various nuclear data compilations.

Table 2: Principal Gamma-Ray Emissions from La-140

Energy (keV)Emission Probability (%)
328.76220.4
487.02145.5
815.78723.5
925.247.08
1596.2295.4

Data sourced from various nuclear data compilations.

Experimental Protocols

This section provides detailed methodologies for the energy and efficiency calibration of a gamma spectrometer using a certified Ba-140 source. These protocols are primarily designed for HPGe detectors but can be adapted for other types of gamma-ray detectors.[1]

Pre-Calibration Checks
  • System Stability: Ensure the gamma spectrometry system, including the detector, electronics, and cooling system (if applicable), has been powered on and allowed to stabilize for at least 24 hours.[5]

  • Background Measurement: Acquire a background spectrum for a duration sufficient to obtain statistically significant counts in the regions of interest. This background spectrum will be subtracted from the calibration source spectrum.

  • Source Certification: Use a Ba-140 source with a certificate of calibration from a national metrology institute or a reputable supplier. The certificate should provide the activity of the source on a reference date and its uncertainty.

Energy Calibration Protocol
  • Source Placement: Position the certified Ba-140 source at a reproducible distance from the detector. For point sources, this is typically on the detector's central axis.

  • Data Acquisition: Acquire a gamma-ray spectrum for a duration sufficient to accumulate at least 10,000 counts in the smallest photopeak of interest to ensure good statistical precision.

  • Peak Identification: Identify the prominent gamma-ray peaks corresponding to the energies listed in Tables 1 and 2.

  • Peak Centroid Determination: Use the spectroscopy software to determine the precise channel number for the centroid of each identified photopeak.

  • Calibration Curve Generation: Perform a linear or polynomial fit of the known gamma-ray energies versus their corresponding peak channel numbers.[6] The resulting equation represents the energy calibration for the spectrometer.

  • Verification: Verify the calibration by re-analyzing the spectrum and ensuring that the software correctly identifies the energies of the Ba-140 and La-140 peaks.

Efficiency Calibration Protocol
  • Data Acquisition (from Energy Calibration): The spectrum acquired for energy calibration can be used for efficiency calibration, provided the acquisition time and source activity are accurately known.

  • Net Peak Area Calculation: For each prominent gamma-ray peak, determine the net peak area (total counts in the peak minus the background counts). This is typically performed by the spectroscopy software using a peak-fitting algorithm.

  • Source Activity Correction: Calculate the current activity (A) of the Ba-140 source at the time of measurement using the decay equation: A = A₀ * exp(-λt) where A₀ is the initial activity from the certificate, λ is the decay constant of Ba-140 (ln(2)/T₁/₂), and t is the time elapsed since the reference date.

  • Gamma-Ray Emission Rate Calculation: For each gamma ray, calculate the emission rate (γ/s) using the current activity and the emission probability (Iγ) from Tables 1 and 2: Emission Rate = A * Iγ

  • Full-Energy Peak Efficiency Calculation: Calculate the absolute full-energy peak efficiency (ε) for each gamma-ray energy (E) using the following formula: ε(E) = (Net Peak Area / Acquisition Time) / Emission Rate

  • Efficiency Curve Generation: Plot the calculated efficiencies as a function of gamma-ray energy on a log-log scale. Fit the data points with a suitable function (e.g., polynomial, logarithmic polynomial) to generate the efficiency calibration curve.[13]

Visualizations

Ba-140 to La-140 Decay Scheme

The following diagram illustrates the simplified decay scheme of Ba-140 to La-140, highlighting the major beta decay branches and subsequent gamma emissions.

DecayScheme Ba140 ¹⁴⁰Ba (0⁺) T₁/₂ = 12.752 d La140_537 537.3 keV (1⁻) Ba140->La140_537 β⁻ (62.6%) La140_48 48.7 keV (4⁻) Ba140->La140_48 β⁻ (24.4%) La140_0 0 keV (3⁻) Ba140->La140_0 β⁻ (13.0%) La140_580 580.6 keV (2⁻) La140_537->La140_0 γ 537.3 keV La140_328 328.8 keV (5⁻) La140_30 29.9 keV (2⁻) La140_48->La140_30 γ 18.7 keV La140_30->La140_0 γ 29.9 keV Workflow cluster_setup Initial Setup cluster_calibration Calibration Procedure cluster_analysis Data Analysis cluster_output Final Output arrow arrow System_Stabilization System Stabilization Background_Acquisition Background Acquisition System_Stabilization->Background_Acquisition Place_Source Place Certified Ba-140 Source Background_Acquisition->Place_Source Acquire_Spectrum Acquire Spectrum Place_Source->Acquire_Spectrum Identify_Peaks Identify Ba-140/La-140 Peaks Acquire_Spectrum->Identify_Peaks Energy_Calibration Perform Energy Calibration Identify_Peaks->Energy_Calibration Efficiency_Calculation Calculate Peak Efficiencies Identify_Peaks->Efficiency_Calculation Energy_Curve Generate Energy Calibration Curve Energy_Calibration->Energy_Curve Efficiency_Curve Generate Efficiency Calibration Curve Efficiency_Calculation->Efficiency_Curve

References

Application Notes and Protocols for the Safe Handling of Barium-140 Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the safe handling of Barium-140 (¹⁴⁰Ba) sources in a laboratory setting. Adherence to these guidelines is critical to minimize radiation exposure and prevent contamination. ¹⁴⁰Ba is a beta emitter with a radioactive daughter, Lanthanum-140 (¹⁴⁰La), which is a significant gamma emitter. Therefore, precautions for both beta and high-energy gamma radiation are necessary.

Radiological Data

This compound decays to Lanthanum-140, which in turn decays to the stable Cerium-140. A summary of their key radiological properties is presented in the table below.

PropertyThis compound (¹⁴⁰Ba)Lanthanum-140 (¹⁴⁰La)
Half-life 12.75 days[1][2]1.678 days[3][4][5]
Primary Decay Mode Beta (β⁻)[1][2]Beta (β⁻)[3][4][5]
Major Beta Energies (Eβ max) 1.022 MeV (60%)[6]2.26 MeV (10%)[6]
0.48 MeV (40%)[6]1.67 MeV (20%)[6]
1.32 MeV (70%)[6]
Major Gamma Energies (Eγ) 0.537 MeV (24.4%)[7]1.596 MeV (95.4%)[8]
0.163 MeV (6.2%)[7]0.816 MeV (23.1%)[6]
0.305 MeV (4.3%)[7]0.487 MeV (45.5%)[6]
0.329 MeV (20.3%)[6]

Shielding Requirements

Effective shielding for ¹⁴⁰Ba sources must account for both the beta particles from ¹⁴⁰Ba and the high-energy gamma rays from its daughter, ¹⁴⁰La.

  • Beta Shielding : The beta particles from ¹⁴⁰Ba can be effectively shielded by low atomic number (Z) materials such as Plexiglas (lucite) or aluminum (at least 1/4 inch or ~6 mm thick). This is the primary shield and should be placed closest to the source to minimize the production of bremsstrahlung (X-rays).

  • Gamma Shielding : The high-energy 1.6 MeV gamma rays from ¹⁴⁰La require high-Z materials like lead or concrete for effective shielding. Due to the energetic gamma emission of its daughter isotope, lead shielding is a necessity.[8]

Shielding MaterialTenth-Value Layer (TVL) for 1.6 MeV Gamma Rays
Lead~1.5 - 2 inches (~3.8 - 5.1 cm)
Concrete~8 - 9 inches (~20 - 23 cm)

A Tenth-Value Layer (TVL) is the thickness of a material required to reduce the intensity of radiation to one-tenth of its original value.

Personal Protective Equipment (PPE)

Standard laboratory PPE is required at all times when handling ¹⁴⁰Ba sources.

PPE ItemSpecification
Lab Coat Standard laboratory coat.
Gloves Two pairs of disposable nitrile gloves.[9] Change gloves frequently.
Eye Protection Safety glasses with side shields or goggles.
Dosimetry Whole-body dosimeter and a ring dosimeter for extremities.

Experimental Protocols

General Handling Protocol
  • Preparation :

    • Designate a specific work area for handling ¹⁴⁰Ba. The area should be clearly marked with "Caution, Radioactive Material" signs.

    • Cover the work surface with absorbent paper with a plastic backing.

    • Assemble all necessary materials and equipment before introducing the ¹⁴⁰Ba source to the work area.

    • Ensure a calibrated radiation survey meter (e.g., a Geiger-Muller counter) is available and operational.

  • Source Handling :

    • Always use remote handling tools such as tongs or forceps to handle the source vial. This maximizes the distance between the source and the handler, reducing radiation dose.

    • Work behind appropriate shielding (e.g., a lead-lined L-block shield with a leaded glass window).

    • Perform all operations that may produce aerosols or volatile materials in a certified fume hood that is approved for radioactive material use.

  • Post-Handling :

    • Securely cap and store the ¹⁴⁰Ba source in its shielded container immediately after use.

    • Survey the work area, tools, and yourself for contamination.

    • Dispose of radioactive waste in the appropriately labeled container.

    • Wash hands thoroughly after removing gloves.

Contamination Survey Protocol
  • Frequency : Conduct contamination surveys at the end of each experiment or workday in which ¹⁴⁰Ba was used.

  • Procedure :

    • With a Geiger-Muller (GM) survey meter, slowly scan the work surfaces, floor, equipment, and personal protective equipment. Hold the probe approximately 1 cm from the surface.

    • Perform wipe tests on surfaces to detect removable contamination. Wipe an area of 100 cm² with a filter paper or cotton swab.

    • Analyze the wipes using a liquid scintillation counter or a gamma counter.

  • Action Levels : If contamination is found above the established limits, decontaminate the area immediately. Report any significant contamination to the Radiation Safety Officer (RSO).

Waste Disposal

Radioactive waste must be segregated and disposed of according to institutional and regulatory requirements.

Waste TypeContainerDisposal Procedure
Solid Waste Labeled radioactive waste bag inside a shielded container.Segregate waste based on the half-life of the isotope. For ¹⁴⁰Ba, with a half-life of 12.75 days, decay-in-storage may be an option depending on institutional policies.[10]
Liquid Waste Labeled, sealed, and non-breakable container within a secondary containment.Do not pour radioactive liquids down the sink.[11] Solidify aqueous waste if required by the institutional waste management program.
Sharps Labeled, puncture-proof sharps container.Do not place sharps in plastic bags.[10]

Emergency Procedures for a ¹⁴⁰Ba Spill

Follow the S.W.I.M.S. protocol for radioactive spills:

  • S top the spill.

  • W arn others.

  • I solate the area.

  • M inimize exposure.

  • S urvey and seek assistance.

Spill ClassificationProcedure
Minor Spill (<1 mCi)1. Notify : Inform personnel in the immediate area. 2. Contain : Cover the spill with absorbent paper. 3. Clean : Wearing appropriate PPE, clean the spill from the outside in. Place all contaminated materials in a radioactive waste bag. 4. Survey : Monitor the area, your hands, and clothing for contamination. 5. Report : Inform the RSO.[12]
Major Spill (>1 mCi)1. Evacuate : Clear the area of all non-essential personnel. 2. Isolate : Prevent entry into the area and confine any potentially contaminated individuals. 3. Shield : If possible without further contamination, shield the source. 4. Secure : Close and lock the room. 5. Call for Help : Immediately contact the RSO. 6. Decontaminate Personnel : Remove contaminated clothing and flush contaminated skin with lukewarm water and mild soap.[12]

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Source Handling cluster_post Post-Handling prep_area Designate & Prepare Work Area gather_materials Assemble All Materials prep_area->gather_materials check_meter Verify Survey Meter Operation gather_materials->check_meter don_ppe Don PPE check_meter->don_ppe use_shielding Work Behind Shielding don_ppe->use_shielding remote_tools Use Remote Handling Tools use_shielding->remote_tools perform_exp Perform Experiment remote_tools->perform_exp store_source Secure & Store Source perform_exp->store_source survey_area Survey Work Area & Self store_source->survey_area dispose_waste Dispose of Radioactive Waste survey_area->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound sources.

SpillResponse cluster_swims Initial Response (S.W.I.M.S.) cluster_minor Minor Spill Procedure cluster_major Major Spill Procedure spill_occurs Spill Occurs stop_spill Stop the Spill spill_occurs->stop_spill warn_others Warn Others stop_spill->warn_others isolate_area Isolate the Area warn_others->isolate_area minimize_exposure Minimize Exposure isolate_area->minimize_exposure classify_spill Classify Spill (<1 mCi or >1 mCi) minimize_exposure->classify_spill contain_minor Contain with Absorbent Paper classify_spill->contain_minor Minor evacuate_major Evacuate Area classify_spill->evacuate_major Major clean_minor Clean Spill contain_minor->clean_minor survey_minor Survey for Contamination clean_minor->survey_minor report_minor Report to RSO survey_minor->report_minor secure_major Secure Room evacuate_major->secure_major call_rso Call RSO Immediately secure_major->call_rso decon_personnel Decontaminate Personnel call_rso->decon_personnel

Caption: Emergency response workflow for a this compound spill.

References

Application Notes and Protocols for Barium-140 in Nuclear Medicine and Radiopharmacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Barium-140 (¹⁴⁰Ba) and its role in nuclear medicine and radiopharmacy, primarily as a parent radionuclide in the ¹⁴⁰Ba/¹⁴⁰La generator system. Detailed protocols for the production, separation, and quality control of its daughter product, Lanthanum-140 (¹⁴⁰La), are provided for research and development purposes.

Introduction to the ¹⁴⁰Ba/¹⁴⁰La Radionuclide Generator System

This compound is a fission product with a half-life of 12.75 days, decaying to Lanthanum-140, which has a half-life of 1.68 days.[1] This parent-daughter relationship allows for the creation of a radionuclide generator, a system that provides a continuous supply of the shorter-lived ¹⁴⁰La. While ¹⁴⁰La's high-energy gamma emissions have limited its direct therapeutic use in humans, it serves as a valuable tracer in radiochemical and preclinical studies.[2] Notably, radiolanthanides are being explored as imaging surrogates for therapeutic radionuclides like Actinium-225 (²²⁵Ac), given their similar chemical properties.[3][4][5][6][7][8][9]

1.1. Principle of the ¹⁴⁰Ba/¹⁴⁰La Generator

A radionuclide generator is a system where a long-lived parent radionuclide continuously decays to a shorter-lived daughter radionuclide.[10] The daughter can be chemically separated from the parent, providing a source of the daughter radionuclide. In the ¹⁴⁰Ba/¹⁴⁰La system, ¹⁴⁰Ba is adsorbed onto a stationary phase, and the in-grown ¹⁴⁰La is eluted.

Quantitative Data

The decay characteristics of ¹⁴⁰Ba and ¹⁴⁰La are fundamental to the operation of the generator and the application of ¹⁴⁰La.

Table 1: Nuclear Decay Properties of ¹⁴⁰Ba and ¹⁴⁰La

PropertyThis compound (¹⁴⁰Ba)Lanthanum-140 (¹⁴⁰La)
Half-life 12.751 days[1]1.678 days[2]
Decay Mode β⁻β⁻
Daughter Isotope ¹⁴⁰La¹⁴⁰Ce (Stable)
Mean β⁻ Energy 280 keV[11]~1.3 MeV
Major γ-Energies 162.7 keV, 304.9 keV, 537.3 keV328.8 keV, 487.0 keV, 815.8 keV, 1596.2 keV[11]
Specific Activity 2.73 x 10¹⁵ Bq/g[1]2.07 x 10¹⁶ Bq/g

Experimental Protocols

The following protocols provide a framework for the production of ¹⁴⁰Ba, its use in a ¹⁴⁰Ba/¹⁴⁰La generator, and the quality control of the eluted ¹⁴⁰La.

3.1. Protocol for Production and Separation of ¹⁴⁰Ba from Fission Products

This compound is a significant fission product of uranium and plutonium. Its separation from irradiated nuclear fuel is a complex radiochemical process.

Objective: To isolate ¹⁴⁰Ba from a mixture of fission products.

Materials:

  • Irradiated uranium target

  • Nitric acid (concentrated and dilute)

  • Hydrochloric acid

  • Cation exchange resin (e.g., Dowex 50W-X8)

  • Ammonium acetate solutions

  • Aminex A6 cation-exchange resin for purification[2]

  • Appropriate shielding and remote handling equipment

Methodology:

  • Dissolution of Target: Dissolve the irradiated uranium target in concentrated nitric acid under reflux in a shielded hot cell.

  • Initial Separation: Utilize precipitation or solvent extraction methods to separate the bulk of uranium and other major fission products.[7]

  • Cation Exchange Chromatography:

    • Prepare a column with a suitable cation exchange resin (e.g., Dowex 50W-X8).

    • Condition the column with dilute hydrochloric acid.

    • Load the dissolved fission product mixture (adjusted to the appropriate pH and concentration) onto the column.

    • Elute other fission products with specific eluents.

    • Elute ¹⁴⁰Ba from the column using a suitable complexing agent or by altering the acid concentration.

  • Purification: For high-purity ¹⁴⁰Ba, a second chromatographic step using a resin like Aminex A6 can be employed to remove any remaining impurities.[2]

3.2. Protocol for ¹⁴⁰Ba/¹⁴⁰La Radionuclide Generator Construction and Elution

This protocol describes a laboratory-scale cation exchange-based generator.

Objective: To construct a generator to allow for the repeated elution of ¹⁴⁰La from a ¹⁴⁰Ba source.

Materials:

  • Purified ¹⁴⁰BaCl₂ in dilute HCl

  • Cation exchange resin (e.g., Dowex 50W-X8)

  • Chromatography column

  • Eluent: 0.1 M CH₃COOH / 0.9 M CH₃COONH₄ solution[2]

  • Sterile, pyrogen-free collection vials

Methodology:

  • Column Preparation:

    • Slurry the cation exchange resin in deionized water and pack it into the chromatography column.

    • Wash the column with several volumes of deionized water, followed by dilute HCl.

  • Loading of ¹⁴⁰Ba:

    • Dissolve the purified ¹⁴⁰BaCl₂ in a small volume of the loading buffer.

    • Load the ¹⁴⁰Ba solution onto the column, allowing it to bind to the resin.

    • Wash the column with the loading buffer to remove any unbound ¹⁴⁰Ba.

  • ¹⁴⁰La Ingrowth: Allow the generator to stand for a sufficient period (e.g., 24-48 hours) for ¹⁴⁰La to grow in from the decay of ¹⁴⁰Ba.

  • Elution of ¹⁴⁰La:

    • Pass the eluent solution (e.g., 0.1 M CH₃COOH / 0.9 M CH₃COONH₄) through the column at a controlled flow rate.[2]

    • Collect the eluate containing the ¹⁴⁰La in a sterile collection vial. The volume of the eluent should be optimized to maximize ¹⁴⁰La yield while minimizing ¹⁴⁰Ba breakthrough. A yield of 72% has been reported with this eluent.[2]

3.3. Protocol for Quality Control of Eluted ¹⁴⁰La

Quality control is essential to ensure the purity and suitability of the ¹⁴⁰La for experimental use.[6][12][13]

Objective: To assess the radionuclidic and radiochemical purity of the eluted ¹⁴⁰La.

3.3.1. Radionuclidic Purity

Materials:

  • High-purity germanium (HPGe) gamma spectrometer

  • Eluted ¹⁴⁰La sample

Methodology:

  • Acquire a gamma spectrum of the eluted ¹⁴⁰La solution.

  • Identify the characteristic gamma peaks of ¹⁴⁰La (e.g., 1596 keV).

  • Search for the presence of gamma peaks corresponding to ¹⁴⁰Ba (e.g., 537 keV) or other radionuclidic impurities.

  • Calculate the ¹⁴⁰Ba breakthrough by comparing the activity of ¹⁴⁰Ba to the total activity of ¹⁴⁰La. A breakthrough of less than 10⁻³% is achievable.[2]

3.3.2. Radiochemical Purity

Materials:

  • Thin-layer chromatography (TLC) strips (e.g., silica gel)

  • Mobile phase (solvent system to separate different chemical forms of lanthanum)

  • Developing chamber

  • Radio-TLC scanner or a gamma counter

Methodology:

  • Spot a small aliquot of the eluted ¹⁴⁰La solution onto the origin of a TLC strip.

  • Place the strip in a developing chamber containing the appropriate mobile phase.

  • Allow the solvent to migrate up the strip, separating the different chemical species.

  • Remove the strip and allow it to dry.

  • Scan the strip with a radio-TLC scanner to determine the distribution of radioactivity.

  • Calculate the radiochemical purity by determining the percentage of radioactivity at the expected Rf value for the desired chemical form of ¹⁴⁰La.[14] Retention factors of 0.8 for [¹⁴⁰Nd]Nd-DOTA and 1.0 for free ¹⁴⁰Nd have been reported in a similar system, which can be used as a reference for developing a method for ¹⁴⁰La.[15]

3.4. Protocol for In Vivo Biodistribution Study of ¹⁴⁰Ba

Understanding the in vivo behavior of ¹⁴⁰Ba is crucial due to its potential breakthrough from the generator.

Objective: To determine the tissue distribution of ¹⁴⁰Ba in a rodent model.

Materials:

  • ¹⁴⁰BaCl₂ solution

  • Laboratory animals (e.g., mice or rats)

  • Anesthetic

  • Syringes and needles

  • Gamma counter

  • Dissection tools and pre-weighed collection tubes

Methodology:

  • Dose Preparation and Administration: Prepare a solution of ¹⁴⁰BaCl₂ of known activity and administer it to the animals via intravenous or intraperitoneal injection.

  • Time Points: At predetermined time points post-injection (e.g., 1, 4, 24, and 48 hours), euthanize a cohort of animals.

  • Tissue Collection: Dissect and collect organs of interest (e.g., blood, liver, kidneys, spleen, bone, muscle).

  • Sample Measurement: Weigh each tissue sample and measure its radioactivity using a calibrated gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. Studies have shown that ¹⁴⁰Ba exhibits rapid blood clearance and significant bone accumulation.[11]

Visualizations

4.1. Decay Pathway of ¹⁴⁰Ba to Stable ¹⁴⁰Ce

Decay_Pathway Ba140 This compound (¹⁴⁰Ba) T½ = 12.75 d La140 Lanthanum-140 (¹⁴⁰La) T½ = 1.68 d Ba140->La140 β⁻ decay Ce140 Cerium-140 (¹⁴⁰Ce) Stable La140->Ce140 β⁻ decay

Caption: Decay scheme of this compound to stable Cerium-140.

4.2. Experimental Workflow for ¹⁴⁰Ba/¹⁴⁰La Generator and Quality Control

Generator_Workflow cluster_production ¹⁴⁰Ba Production cluster_generator ¹⁴⁰Ba/¹⁴⁰La Generator cluster_qc Quality Control Fission Uranium Fission Separation Radiochemical Separation Fission->Separation PurifiedBa Purified ¹⁴⁰Ba Separation->PurifiedBa Loading Load ¹⁴⁰Ba onto Cation Exchange Column PurifiedBa->Loading Ingrowth ¹⁴⁰La Ingrowth Loading->Ingrowth Elution Elute with Complexing Agent Ingrowth->Elution ElutedLa Eluted ¹⁴⁰La Solution Elution->ElutedLa RadionuclidicPurity Radionuclidic Purity (Gamma Spectroscopy) ElutedLa->RadionuclidicPurity RadiochemicalPurity Radiochemical Purity (TLC) ElutedLa->RadiochemicalPurity FinalProduct ¹⁴⁰La for Research RadionuclidicPurity->FinalProduct RadiochemicalPurity->FinalProduct

Caption: Workflow of the ¹⁴⁰Ba/¹⁴⁰La generator system.

4.3. Logical Relationship of Lanthanum Radioisotopes as Surrogates in Theranostics

Theranostics_Concept Therapeutic Therapeutic Radionuclide (e.g., ²²⁵Ac) Chelator Chelator (e.g., DOTA, Macropa) Therapeutic->Chelator binds Imaging Imaging Surrogate (e.g., ¹³²/¹³³La, ¹⁴⁰La) Imaging->Chelator binds Targeting Targeting Molecule (e.g., Antibody, Peptide) Chelator->Targeting conjugates to Tumor Tumor Cell Targeting->Tumor targets

Caption: Lanthanum radioisotopes as imaging surrogates in theranostics.

References

Application Notes: Determination of Barium-140 Activity in Food and Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Barium-140 (Ba-140) is a radioactive fission product that can be released into the environment from nuclear reactor operations and nuclear weapons testing. Due to its chemical similarity to calcium and strontium, Ba-140 can be readily incorporated into biological systems, including the food chain, posing a potential health risk to humans.[1] Therefore, the rapid and accurate determination of Ba-140 activity in food and environmental samples is crucial for environmental monitoring and public health protection.[2] Ba-140 has a half-life of 12.752 days and decays via beta emission to Lanthanum-140 (La-140), which in turn is a short-lived, strong gamma emitter with a half-life of 1.678 days.[3][4][5] The presence of Ba-140 is often identified by measuring the gamma emissions of its daughter, La-140, after secular equilibrium has been reached.[1]

This document provides detailed protocols for the determination of Ba-140 activity in various sample matrices, including sample preparation, radiochemical separation, and measurement by gamma-ray spectrometry and liquid scintillation counting.

Principle of the Method

The overall method involves several key stages:

  • Sample Collection and Preparation : Samples are collected and processed to a form suitable for analysis. This typically involves drying, ashing to remove organic matter, and acid digestion to bring the radionuclides into solution.[2][6][7]

  • Radiochemical Separation : Barium is chemically separated from the sample matrix and other interfering radionuclides. A common technique is cation exchange chromatography, which effectively separates barium from most major matrix elements and isobaric interferences like lanthanum and cerium.[8][9][10]

  • Source Preparation : The separated barium is prepared for counting. For gamma spectrometry, this may involve precipitation and transfer to a standard geometry. For liquid scintillation counting, the sample is mixed with a scintillation cocktail.

  • Radioactivity Measurement : The activity of Ba-140 is determined using a suitable radiation detector.

    • Gamma-Ray Spectrometry : This technique measures the characteristic gamma rays emitted by the daughter nuclide, La-140. High-purity germanium (HPGe) detectors are preferred for their high resolution.[11][12]

    • Liquid Scintillation Counting (LSC) : This method detects the beta particles emitted directly by Ba-140. It is a highly sensitive technique, especially for pure beta emitters.[13][14]

  • Data Analysis : The activity of Ba-140 in the original sample is calculated based on the measured counts, detector efficiency, chemical recovery, and sample mass.

Data Presentation

Table 1: Nuclear Decay Data for Ba-140 and La-140

NuclideHalf-LifeDecay ModeMajor Beta Energy (MeV)Major Gamma Energy (keV) (Intensity)
Ba-140 12.752 days[3]β-1.047[4]537.3 (24.4%)
La-140 1.678 days[5]β-1.69 (complex)328.8 (20.5%), 487.0 (45.5%), 815.8 (23.5%), 1596.5 (95.4%)[12]

Table 2: Typical Minimum Detectable Activity (MDA) for Ba-140

Sample MatrixMethodMDA (Bq/kg or Bq/L)Reference
BeefGamma Spectrometry0.57[12]
Liquid MilkGamma Spectrometry0.52[15]
Milk PowderGamma Spectrometry0.11[15]
WaterGamma Spectrometry~0.03 (Gross β)[11]

Note: MDAs are dependent on detector efficiency, background, sample size, and counting time.

Mandatory Visualizations

Ba140_Decay_Chain Ba140 This compound (¹⁴⁰Ba) La140 Lanthanum-140 (¹⁴⁰La) Ba140->La140 β⁻ decay T½ = 12.752 d Ce140 Cerium-140 (¹⁴⁰Ce) (Stable) La140->Ce140 β⁻, γ decay T½ = 1.678 d Ba140_Workflow cluster_prep Sample Preparation cluster_sep Radiochemical Separation cluster_meas Measurement & Analysis Collection Sample Collection (Food, Water, Soil) Pretreatment Pre-treatment (Drying, Homogenization) Collection->Pretreatment Ashing Ashing (500-600°C) Pretreatment->Ashing Digestion Acid Digestion (HNO₃/HCl) Ashing->Digestion Separation Cation Exchange Chromatography Digestion->Separation SourcePrep Source Preparation Separation->SourcePrep Measurement Gamma Spectrometry or Liquid Scintillation SourcePrep->Measurement Calculation Activity Calculation Measurement->Calculation Result Final Result (Bq/kg or Bq/L) Calculation->Result

References

Application Notes and Protocols for Dating Nuclear Events Using Barium-140

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Barium-140 (¹⁴⁰Ba) in the dating of nuclear events. The methodologies described are essential for forensic radiochemistry, environmental monitoring, and nuclear safeguards.

Introduction

This compound is a fission product with a relatively high yield in the nuclear fission of uranium and plutonium.[1][2][3][4][5][6] Its half-life of 12.752 days makes it a valuable chronometer for events that occurred several days to weeks prior to sample collection.[7] ¹⁴⁰Ba decays to Lanthanum-140 (¹⁴⁰La), which has a shorter half-life of 1.678 days. The activity ratio of the parent-daughter pair, ¹⁴⁰Ba and ¹⁴⁰La, can be used to accurately determine the time elapsed since the fission event, often referred to as "zero time".[7][8][9][10][11] This dating method is crucial for investigating the origin and timeline of nuclear incidents.

Principle of ¹⁴⁰Ba/¹⁴⁰La Dating

The dating method relies on the principles of radioactive decay and parent-daughter secular equilibrium.[7] Following a nuclear event, ¹⁴⁰Ba is produced as a primary fission product. It then decays to ¹⁴⁰La. The activity of ¹⁴⁰La in a sample is a function of the initial amount of ¹⁴⁰Ba and the time elapsed since the event. By measuring the activities of both ¹⁴⁰Ba and its daughter ¹⁴⁰La, the time since the event can be calculated using the Bateman equation for radioactive decay and ingrowth.[12][13][14]

The activity ratio of ¹⁴⁰La to ¹⁴⁰Ba changes predictably over time. Initially, this ratio is zero. It increases as ¹⁴⁰La grows in from the decay of ¹⁴⁰Ba, reaching a transient equilibrium after about 10 days.[7] By measuring this ratio in a collected sample, one can pinpoint the time of the nuclear event.

Quantitative Data

Nuclear Decay Data
NuclideHalf-lifeDecay ModePrimary Gamma Ray Energies (keV)
This compound (¹⁴⁰Ba)12.752 daysβ⁻162.7, 304.8, 537.3
Lanthanum-140 (¹⁴⁰La)1.678 daysβ⁻487.0, 815.8, 1596.5

Source: Data compiled from multiple nuclear data sources.

Cumulative Fission Yields of this compound

The cumulative fission yield is the fraction of a particular nuclide produced per fission event. These values are crucial for estimating the initial amount of ¹⁴⁰Ba produced in a nuclear event.

Fissionable MaterialNeutron EnergyCumulative Fission Yield (%)
Uranium-235 (²³⁵U)Thermal6.29 ± 0.14
Uranium-235 (²³⁵U)Fast6.10 ± 0.15
Plutonium-239 (²³⁹Pu)Thermal5.45 ± 0.11
Plutonium-239 (²³⁹Pu)Fast5.23 ± 0.16

Source: Data compiled from various experimental measurements and evaluated nuclear data libraries.[1][2][3][4][5][6][15]

Experimental Protocols

Protocol 1: Sample Collection and Preparation

Objective: To collect and prepare environmental samples (soil and water) for the analysis of ¹⁴⁰Ba.

Materials:

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

  • Sample containers (e.g., polyethylene bottles for water, plastic bags for soil)

  • Deionized water

  • Nitric acid (HNO₃), concentrated

  • Hydrofluoric acid (HF), concentrated (for soil)

  • Perchloric acid (HClO₄), concentrated (for soil)

  • Drying oven

  • Muffle furnace

  • Hot plate

  • Beakers and other standard laboratory glassware

Procedure for Water Samples:

  • Collect a representative water sample in a clean polyethylene bottle.

  • Acidify the sample to a pH of less than 2 with concentrated nitric acid to prevent adsorption of radionuclides to the container walls.

  • Filter the sample through a 0.45 µm filter to separate suspended and dissolved fractions, if required.

  • Proceed to the radiochemical separation protocol.

Procedure for Soil Samples:

  • Collect a surface soil sample from the area of interest.

  • Dry the soil sample in an oven at 105°C to a constant weight.

  • Homogenize the dried sample by grinding and sieving.

  • Weigh a representative aliquot of the dried soil (e.g., 10-100 g) into a beaker.

  • Ash the sample in a muffle furnace at 500-600°C to remove organic matter.

  • Acid Digestion:

    • Add a mixture of concentrated nitric acid and hydrofluoric acid to the ashed soil in a Teflon beaker.

    • Heat the mixture on a hot plate to near dryness.

    • Add concentrated perchloric acid and heat until dense white fumes appear. Caution: Perchloric acid is a strong oxidizing agent and should be handled with extreme care in a fume hood designed for its use.

    • Dissolve the residue in dilute nitric acid. The sample is now ready for radiochemical separation.

Protocol 2: Radiochemical Separation of this compound

Objective: To isolate and purify ¹⁴⁰Ba from the sample matrix and other interfering radionuclides. This protocol utilizes ion-exchange chromatography.

Materials:

  • Cation exchange resin (e.g., AG50W-X8)

  • Chromatography columns

  • Hydrochloric acid (HCl), various concentrations

  • Nitric acid (HNO₃), various concentrations

  • Barium carrier solution (stable barium salt)

  • Ammonium hydroxide (NH₄OH)

  • Oxalic acid

Procedure:

  • Add a known amount of stable barium carrier to the prepared sample solution to monitor chemical yield.

  • Adjust the acidity of the sample solution to approximately 2 M HCl.

  • Prepare a cation exchange column by slurrying the resin in deionized water and pouring it into the column.

  • Condition the column by passing 2 M HCl through it.

  • Load the sample solution onto the column. Radionuclides, including barium, will be adsorbed onto the resin.

  • Wash the column with 2 M HCl to remove anionic and weakly bound cationic interfering nuclides.

  • Elute interfering cations such as iron and other fission products with increasing concentrations of HCl.

  • Elute Barium from the column using a higher concentration of HCl (e.g., 6 M HCl).

  • Collect the barium-containing fraction.

  • Precipitate barium as barium sulfate (BaSO₄) by adding sulfuric acid.

  • Filter, wash, and dry the precipitate.

  • Weigh the precipitate to determine the chemical yield of the separation.

  • Mount the precipitate for gamma spectrometry analysis.

Protocol 3: Gamma-Ray Spectrometry Analysis

Objective: To measure the activities of ¹⁴⁰Ba and its daughter ¹⁴⁰La.

Materials:

  • High-Purity Germanium (HPGe) gamma-ray spectrometer

  • Lead shielding

  • Calibration sources (e.g., mixed gamma standard)

  • Data acquisition and analysis software

Procedure:

  • Energy and Efficiency Calibration:

    • Perform an energy calibration of the HPGe detector using a standard source with well-known gamma-ray energies covering the range of interest (approximately 100 keV to 2000 keV).

    • Perform an efficiency calibration using a certified mixed-nuclide gamma-ray standard with a geometry identical to that of the prepared samples.

  • Sample Measurement:

    • Place the prepared ¹⁴⁰Ba sample in a reproducible counting geometry in front of the detector.

    • Acquire a gamma-ray spectrum for a sufficient counting time to achieve good statistical uncertainty for the photopeaks of interest.

  • Spectral Analysis:

    • Identify the characteristic gamma-ray photopeaks for ¹⁴⁰Ba (e.g., 537.3 keV) and ¹⁴⁰La (1596.5 keV).

    • Determine the net peak area for each identified photopeak.

    • Calculate the activity of ¹⁴⁰Ba and ¹⁴⁰La using the following formula:

Calculation of Time Since Nuclear Event

The time (t) since the nuclear event can be calculated from the activity ratio of ¹⁴⁰La to ¹⁴⁰Ba using the Bateman equation for a parent-daughter decay chain where the initial daughter activity is zero:

A₂ / A₁ = (λ₂ / (λ₂ - λ₁)) * (1 - e^-(λ₂ - λ₁)t)

Where:

  • A₂ is the activity of ¹⁴⁰La at the time of measurement.

  • A₁ is the activity of ¹⁴⁰Ba at the time of measurement.

  • λ₂ is the decay constant of ¹⁴⁰La (ln(2) / T₁/₂ of ¹⁴⁰La).

  • λ₁ is the decay constant of ¹⁴⁰Ba (ln(2) / T₁/₂ of ¹⁴⁰Ba).

  • t is the time elapsed since the nuclear event (the unknown to be solved for).

This equation can be solved for 't' to determine the age of the sample.

Visualizations

DecayChain Ba140 This compound (¹⁴⁰Ba) T₁/₂ = 12.752 d La140 Lanthanum-140 (¹⁴⁰La) T₁/₂ = 1.678 d Ba140->La140 β⁻ decay Ce140 Cerium-140 (¹⁴⁰Ce) Stable La140->Ce140 β⁻ decay

Caption: Decay chain of this compound to stable Cerium-140.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_separation Radiochemical Separation cluster_analysis Analysis cluster_dating Dating SampleCollection 1. Sample Collection (Soil/Water) Acidification 2. Acidification (Water) SampleCollection->Acidification DryingAshing 3. Drying & Ashing (Soil) SampleCollection->DryingAshing CarrierAddition 5. Barium Carrier Addition Acidification->CarrierAddition AcidDigestion 4. Acid Digestion (Soil) DryingAshing->AcidDigestion AcidDigestion->CarrierAddition IonExchange 6. Ion-Exchange Chromatography CarrierAddition->IonExchange Precipitation 7. Barium Sulfate Precipitation IonExchange->Precipitation GammaSpec 8. Gamma-Ray Spectrometry Precipitation->GammaSpec ActivityCalc 9. Activity Calculation (¹⁴⁰Ba & ¹⁴⁰La) GammaSpec->ActivityCalc TimeCalc 10. Time Since Event Calculation ActivityCalc->TimeCalc

References

Troubleshooting & Optimization

Technical Support Center: Measurement of Low-Level Barium-140

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the measurement of low-level Barium-140 (¹⁴⁰Ba). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming the challenges associated with the quantification of low concentrations of ¹⁴⁰Ba.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in measuring low-level this compound?

A1: The measurement of low-level ¹⁴⁰Ba is primarily complicated by several factors:

  • Low Signal-to-Noise Ratio: At low concentrations, the signal from ¹⁴⁰Ba can be difficult to distinguish from background radiation.

  • Spectral Interference: Gamma-ray peaks from other radionuclides present in the sample or background can overlap with the peaks of interest for ¹⁴⁰Ba and its daughter product, Lanthanum-140 (¹⁴⁰La).

  • Matrix Effects: The physical and chemical composition of the sample matrix (e.g., soil, water, biological tissue) can absorb or scatter gamma rays, leading to inaccurate quantification.[1][2]

  • ¹⁴⁰Ba/¹⁴⁰La Disequilibrium: Accurate measurement often relies on the detection of the higher-energy gamma rays from its short-lived daughter, ¹⁴⁰La. Achieving a state of known equilibrium between the parent and daughter isotopes is crucial and time-dependent.[3][4]

  • Low Count Rates: Low activity translates to low count rates, which necessitates longer measurement times to achieve statistically significant results and can be impacted by instrument stability.[5][6]

  • Chemical Separation Efficiency: For methods requiring chemical separation of barium, achieving high and reproducible recovery, especially from complex matrices with low initial concentrations, is a significant challenge.[7][8]

Q2: Why is the measurement of Lanthanum-140 important for this compound analysis?

A2: ¹⁴⁰Ba decays to ¹⁴⁰La, which in turn emits high-energy gamma rays (notably at 1596 keV) that are often more distinct and suffer from less interference than the gamma emissions from ¹⁴⁰Ba itself.[3][9] By measuring the activity of ¹⁴⁰La, the activity of ¹⁴⁰Ba can be determined based on their decay-growth relationship. This is particularly advantageous after a state of transient equilibrium has been reached, where the ratio of their activities becomes constant.[3][4]

Q3: How long should I wait before counting a sample to ensure ¹⁴⁰Ba/¹⁴⁰La equilibrium?

A3: It is recommended to wait at least six days after the separation of barium to allow the ¹⁴⁰Ba/¹⁴⁰La system to approach transient equilibrium.[3] After approximately 5 days, the activity ratio of ¹⁴⁰La/¹⁴⁰Ba reaches a near-constant value of 1.15, assuming no initial ¹⁴⁰La was present.[9]

Q4: What is the most common method for measuring low-level ¹⁴⁰Ba?

A4: High-resolution gamma-ray spectrometry is the most common non-destructive method.[3] This technique allows for the identification and quantification of ¹⁴⁰Ba through its own gamma emissions or, more typically, through the more prominent emissions of its daughter, ¹⁴⁰La.[3][9] For samples with complex matrices or very low activity, this is often preceded by chemical separation and purification to isolate barium.

Q5: What are "matrix effects" and how can I minimize them?

A5: Matrix effects refer to the combined effect of all components in a sample, other than the analyte of interest, on the measurement.[1] In gamma spectrometry, this primarily involves the attenuation (absorption and scattering) of gamma rays by the sample matrix, which can lead to an underestimation of the true activity. To minimize matrix effects:

  • Matrix Matching: Prepare calibration standards in a matrix that closely resembles the sample matrix.

  • Dilution: If possible, diluting the sample can reduce the overall density and minimize attenuation.[1]

  • Correction Factors: Use of mathematical corrections based on the sample's composition and density.

  • Compton Scattering Correction: Advanced software can use the Compton scattering profile to correct for matrix effects.

Troubleshooting Guides

Issue 1: High Background or Low Signal-to-Noise Ratio
Symptom Possible Cause Troubleshooting Steps
High uncertainty in results; inability to achieve desired Minimum Detectable Activity (MDA).High background radiation levels in the laboratory environment (cosmic rays, naturally occurring radioactive materials).[10][11]1. Improve Shielding: Ensure the detector is housed in a well-designed lead or steel shield. Consider adding a graded-Z liner (e.g., tin and copper) to reduce fluorescence X-rays from the lead.[10] 2. Relocate the Detector: If possible, move the gamma spectrometry system to a basement or an underground laboratory to reduce the cosmic-ray induced background.[10][11] 3. Nitrogen Purging: Purge the detector shield with nitrogen gas to displace radon, a significant source of background.[12] 4. Use of a Veto Detector: Employ an active cosmic veto detector system to electronically reject signals coincident with cosmic ray events.[12] 5. Increase Counting Time: A longer counting time can improve the statistical quality of the measurement, helping to distinguish the signal from the background.[5]
No discernible peaks for ¹⁴⁰Ba or ¹⁴⁰La.The activity of ¹⁴⁰Ba is below the detection limit of the system.In addition to the steps above, consider pre-concentration of barium from a larger sample volume through chemical separation.
Issue 2: Spectral Interference and Peak Overlap
Symptom Possible Cause Troubleshooting Steps
Inaccurate peak identification or quantification.Gamma-ray peaks from other radionuclides are overlapping with the ¹⁴⁰Ba or ¹⁴⁰La peaks.1. Use High-Resolution Detector: Employ a High-Purity Germanium (HPGe) detector, which offers superior energy resolution compared to scintillation detectors, to resolve closely spaced peaks.[13] 2. Select Interference-Free Peaks: Focus on gamma-ray lines that are known to be free from common interferences. The 1596.2 keV peak of ¹⁴⁰La is often a good choice due to its high energy and typically lower background in that region.[3] 3. Peak Deconvolution Software: Utilize gamma spectrometry software with advanced peak fitting and deconvolution algorithms to separate overlapping peaks. 4. Chemical Separation: If spectral interference is severe, perform a chemical separation to remove the interfering radionuclides prior to measurement.[7]
Issue 3: Inconsistent or Low Chemical Recovery
Symptom Possible Cause Troubleshooting Steps
Poor reproducibility of results between samples.Incomplete dissolution of the sample matrix or loss of barium during the separation process.1. Optimize Digestion: Ensure the sample digestion method is appropriate for the matrix and completely solubilizes the barium. 2. Use a Tracer: Add a known amount of a different barium isotope (e.g., ¹³³Ba) as a tracer at the beginning of the chemical separation process to accurately determine the chemical yield for each sample.[8] 3. Precipitation with a Carrier: For very low concentrations, add a known amount of stable barium (a carrier) to the sample to improve the efficiency of precipitation steps.[8] 4. Validate the Separation Method: Test the chosen separation protocol with standard reference materials to confirm its accuracy and reproducibility.

Quantitative Data Summary

The following tables provide a summary of key quantitative data relevant to the measurement of ¹⁴⁰Ba.

Table 1: Nuclear Decay Data for ¹⁴⁰Ba and ¹⁴⁰La

NuclideHalf-lifeMajor Gamma-ray Energies (keV)Gamma-ray Intensity (%)
¹⁴⁰Ba 12.751 days[14]162.76.18
304.84.29
537.324.39
¹⁴⁰La 1.678 days (40.27 h)328.820.5
487.045.5
815.823.5
1596.295.4
Data sourced from internationally recognized nuclear data libraries.

Table 2: Comparison of Detection Methods and Typical Sensitivities

MethodTypical Sample MatrixSample PreparationTypical Minimum Detectable Activity (MDA)AdvantagesDisadvantages
Direct Gamma Spectrometry Air filters, simple aqueous solutionsNone or minimal0.1 - 1 Bq/sampleRapid, non-destructiveProne to matrix effects and spectral interferences; lower sensitivity.
Gamma Spectrometry with Chemical Separation Soil, vegetation, biological tissues, complex aqueous solutionsAcid digestion, ion exchange chromatography, precipitation[7]0.01 - 0.1 Bq/sampleHigher sensitivity, reduced interferences and matrix effects.Time-consuming, requires skilled personnel, potential for analyte loss.
Gamma-Gamma Coincidence Counting Air filtersNone~0.07 Bq/sample[15]Significantly reduces background, improving MDA.Requires specialized detector systems; not all decays have suitable coincidence cascades.

Experimental Protocols

Protocol 1: Chemical Separation of Barium from Complex Matrices

This protocol is a generalized method based on cation exchange chromatography for the separation of barium from matrices containing interfering elements.[7][16]

Objective: To isolate barium from a sample matrix to reduce interference and improve measurement sensitivity.

Materials:

  • Sample (e.g., digested soil, water)

  • Cation exchange resin (e.g., AG50W-X8)

  • Chromatography column

  • Hydrochloric acid (HCl), various concentrations (e.g., 2.5 N, 4 N)

  • Nitric acid (HNO₃), various concentrations (e.g., 2.0 N)

  • ¹³³Ba tracer solution (optional, for yield determination)

  • Beakers, pipettes, and other standard laboratory glassware

Procedure:

  • Sample Preparation: Digest solid samples using an appropriate acid mixture to bring all components into solution. For water samples, acidify and filter if necessary.

  • Tracer Addition (Optional): Add a known activity of ¹³³Ba tracer to the sample solution and allow it to equilibrate.

  • Column Preparation: Prepare a chromatography column with the cation exchange resin. Condition the column by passing 2.5 N HCl through it.

  • Sample Loading: Adjust the pH of the sample solution and load it onto the column.

  • Elution of Matrix Elements: Elute the bulk of the matrix elements and potential interferences using 2.5 N HCl. The volume required will depend on the specific sample matrix and column size and should be determined through calibration.[7]

  • Elution of Barium: Elute the purified barium fraction from the column using 2.0 N HNO₃.[7]

  • Sample Preparation for Counting: Evaporate the collected barium fraction to a small volume and transfer it to a standard counting geometry (e.g., vial or planchet) for gamma spectrometry.

  • Yield Determination (if tracer was used): Measure the activity of the ¹³³Ba tracer in the final sample to calculate the chemical recovery of the separation process.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_sep Chemical Separation cluster_meas Measurement & Analysis Sample Initial Sample (Soil, Water, etc.) Digestion Acid Digestion / Solubilization Sample->Digestion Tracer Add ¹³³Ba Tracer (for Yield) Digestion->Tracer Load Load onto Cation Exchange Column Tracer->Load Wash Elute Matrix with 2.5 N HCl Load->Wash Elute Elute Barium with 2.0 N HNO₃ Wash->Elute PrepCount Prepare for Counting (Evaporation, Geometry) Elute->PrepCount GammaSpec Gamma Spectrometry (HPGe Detector) PrepCount->GammaSpec Analysis Data Analysis (Yield & Activity Calc.) GammaSpec->Analysis

Caption: Workflow for the measurement of ¹⁴⁰Ba with chemical separation.

Troubleshooting_Logic Start Start: Inaccurate ¹⁴⁰Ba Result CheckBackground Is Background High / MDA not met? Start->CheckBackground CheckPeaks Are there unexpected or overlapping peaks? CheckBackground->CheckPeaks No ImproveShielding Action: - Improve Shielding - Relocate Detector - N₂ Purge CheckBackground->ImproveShielding Yes CheckYield Is chemical yield low or inconsistent? CheckPeaks->CheckYield No UseHPGe Action: - Use HPGe Detector - Select Interference-  Free Peak (¹⁴⁰La) - Use Deconvolution CheckPeaks->UseHPGe Yes OptimizeChem Action: - Optimize Digestion - Use Tracer/Carrier - Validate Method CheckYield->OptimizeChem Yes End End: Accurate ¹⁴⁰Ba Result CheckYield->End No ImproveShielding->CheckPeaks UseHPGe->CheckYield OptimizeChem->End

Caption: Troubleshooting logic for inaccurate ¹⁴⁰Ba measurements.

References

Technical Support Center: Optimizing Barium-140 Separation from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of Barium-140 (¹⁴⁰Ba) from complex matrices.

Troubleshooting Guides

This section provides solutions to common problems encountered during the separation of ¹⁴⁰Ba using ion exchange chromatography and precipitation methods.

Ion Exchange Chromatography (IEC)
Problem IDQuestionPossible CausesSuggested Solutions
IEC-01Low or no recovery of ¹⁴⁰Ba. 1. Improper column conditioning: The resin was not properly equilibrated with the loading buffer. 2. Incorrect loading conditions: The pH or ionic strength of the sample is preventing ¹⁴⁰Ba from binding to the resin. 3. ¹⁴⁰Ba eluted prematurely: The wash buffer is too strong, causing the elution of ¹⁴⁰Ba along with interfering ions. 4. ¹⁴⁰Ba is binding too strongly to the resin: The elution buffer is not strong enough to displace ¹⁴⁰Ba.[1] 5. Column overload: The amount of sample loaded exceeds the binding capacity of the resin.[2]1. Ensure proper equilibration: Wash the column with several volumes of the loading buffer until the pH and conductivity of the effluent match the influent.[1] 2. Adjust sample conditions: Ensure the sample is at the correct pH and ionic strength for optimal binding. Consider diluting the sample or performing a buffer exchange.[2] 3. Optimize wash step: Use a wash buffer with a lower ionic strength or a different composition to remove impurities without eluting ¹⁴⁰Ba. Monitor the effluent during the wash step. 4. Strengthen elution buffer: Increase the concentration of the acid or salt in the elution buffer. Switching from HCl to HNO₃ can be effective for eluting barium.[1] 5. Reduce sample load: Decrease the amount of sample applied to the column.
IEC-02Co-elution of interfering radionuclides (e.g., Strontium-90, Lanthanum-140). 1. Similar binding affinities: The interfering ions have similar chemical properties to ¹⁴⁰Ba and bind to the resin with similar strength. 2. Inefficient washing: The wash step is not sufficient to remove all interfering ions before ¹⁴⁰Ba elution. 3. Inappropriate eluent: The elution conditions are not selective enough for ¹⁴⁰Ba.1. Optimize elution gradient: Use a gradient elution with a shallow gradient to improve the separation of ions with similar affinities. 2. Improve wash step: Increase the volume of the wash buffer or try a different wash buffer composition. 3. Use a selective eluent: Employ a complexing agent in the elution buffer to selectively elute ¹⁴⁰Ba.
IEC-03High backpressure in the column. 1. Clogged frit or column: Particulates in the sample or buffer have blocked the column. 2. Resin compaction: The resin bed has compressed due to high flow rates or improper packing. 3. Precipitation in the column: The sample has precipitated on the column due to changes in buffer conditions.1. Filter sample and buffers: Ensure all solutions are filtered before use. If the column is clogged, try back-flushing at a low flow rate. 2. Repack the column: If the resin has compacted, the column may need to be repacked. 3. Check sample solubility: Ensure the sample is soluble in the loading buffer. If precipitation is suspected, wash the column with a solvent that can dissolve the precipitate.
Precipitation
Problem IDQuestionPossible CausesSuggested Solutions
PREC-01Low yield of ¹⁴⁰Ba precipitate. 1. Incomplete precipitation: The concentration of the precipitating agent is too low, or the pH is not optimal. 2. Co-precipitation of interfering ions: Other ions in the matrix are interfering with the precipitation of ¹⁴⁰Ba. 3. Loss of precipitate during washing: The precipitate is being dissolved or lost during the washing steps.1. Optimize precipitation conditions: Adjust the concentration of the precipitating agent and the pH of the solution to maximize ¹⁴⁰Ba precipitation. 2. Use a scavenger: Add a carrier, such as non-radioactive barium, to improve the precipitation of tracer amounts of ¹⁴⁰Ba. 3. Careful washing: Use a wash solution that minimizes the solubility of the ¹⁴⁰Ba precipitate and handle the precipitate carefully to avoid losses.
PREC-02Contamination of ¹⁴⁰Ba precipitate with other fission products. 1. Co-precipitation: Other fission products are precipitating under the same conditions as ¹⁴⁰Ba. 2. Inadequate purification: The initial separation steps did not effectively remove interfering ions.1. Perform multiple precipitation cycles: Dissolve the precipitate and re-precipitate it to improve purity. 2. Introduce additional separation steps: Use a combination of precipitation and ion exchange chromatography for higher purity.

Quantitative Data

The following tables summarize quantitative data related to the separation of this compound.

Table 1: Separation Efficiency of ¹⁴⁰Ba using Different Methods

Separation MethodMatrixEluent/PrecipitantYield (%)Decontamination FactorReference
Ion Exchange (Dowex 50)Fission productsAmmonium α-Hydroxyisobutyrate~7010⁵ for most fission products
PrecipitationIrradiated MTR fuelNot specifiedHigh (kCi batches)Not specified[3]

Experimental Protocols

Protocol 1: Ion Exchange Chromatography for ¹⁴⁰Ba Separation

This protocol outlines a general procedure for the separation of ¹⁴⁰Ba from a fission product mixture using cation exchange chromatography.

1. Resin Preparation:

  • Prepare a slurry of a suitable cation exchange resin (e.g., Dowex 50) in a dilute acid (e.g., 0.1 M HCl).

  • Pack a chromatography column with the resin slurry.

  • Wash the column with several volumes of deionized water.

  • Equilibrate the column by passing 3-5 column volumes of the loading buffer (e.g., 2.5 M HCl) through it.[1]

2. Sample Preparation and Loading:

  • Dissolve the sample containing ¹⁴⁰Ba in the loading buffer.

  • Ensure the sample is free of particulates by filtering or centrifugation.[1]

  • Load the prepared sample onto the equilibrated column at a controlled flow rate.

3. Washing:

  • Wash the column with the loading buffer to remove weakly bound interfering ions.

  • Collect the effluent and monitor for any premature elution of ¹⁴⁰Ba.

4. Elution:

  • Elute ¹⁴⁰Ba from the column using a suitable eluent (e.g., 3 M HNO₃).[1]

  • Collect the eluate in fractions.

5. Analysis:

  • Analyze the collected fractions for the presence and purity of ¹⁴⁰Ba using gamma spectrometry.

Protocol 2: Precipitation of ¹⁴⁰Ba

This protocol describes a general method for the precipitation of ¹⁴⁰Ba from an acidic solution.

1. Sample Preparation:

  • Start with the sample containing ¹⁴⁰Ba in an acidic solution (e.g., HCl or HNO₃).

  • If the concentration of ¹⁴⁰Ba is very low, add a known amount of non-radioactive barium carrier (e.g., BaCl₂ solution).

2. Precipitation:

  • Add a precipitating agent, such as a sulfate source (e.g., H₂SO₄ or Na₂SO₄), dropwise to the solution while stirring to precipitate BaSO₄.

  • Adjust the pH of the solution to optimize precipitation if necessary.

3. Digestion and Filtration:

  • Gently heat the solution to encourage the formation of larger, more easily filterable crystals (digestion).

  • Allow the solution to cool, and then filter the precipitate using a fine-porosity filter paper.

4. Washing:

  • Wash the precipitate on the filter paper with deionized water to remove any soluble impurities.

  • Follow with a wash using ethanol or acetone to aid in drying.

5. Drying and Measurement:

  • Dry the precipitate in an oven at a suitable temperature.

  • Weigh the dried precipitate to determine the chemical yield (if a carrier was used).

  • Measure the activity of ¹⁴⁰Ba in the precipitate using a calibrated gamma spectrometer.

Visualizations

experimental_workflow_iec cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis resin_prep Resin Preparation loading Sample Loading resin_prep->loading sample_prep Sample Preparation sample_prep->loading washing Washing loading->washing elution Elution washing->elution analysis Gamma Spectrometry elution->analysis

Ion Exchange Chromatography Workflow for ¹⁴⁰Ba Separation.

experimental_workflow_prec cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis sample_prep Sample Preparation (add carrier if needed) precipitation Precipitation sample_prep->precipitation digestion Digestion & Filtration precipitation->digestion washing Washing digestion->washing drying Drying & Weighing washing->drying analysis Gamma Spectrometry drying->analysis

Precipitation Workflow for ¹⁴⁰Ba Separation.

Troubleshooting Decision Flowchart for ¹⁴⁰Ba Separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of error in ¹⁴⁰Ba separation?

A1: The most common sources of error include improper pH adjustment, incorrect concentration of reagents, insufficient washing of precipitates or columns, and co-precipitation or co-elution of chemically similar ions like strontium.

Q2: How can I improve the purity of my separated ¹⁴⁰Ba?

A2: To improve purity, you can perform multiple separation cycles. For precipitation, this involves dissolving the precipitate and re-precipitating it. For ion exchange, a second column separation step can be beneficial. Combining different separation techniques, such as precipitation followed by ion exchange chromatography, can also significantly enhance purity.

Q3: What is the role of a "carrier" in the precipitation of ¹⁴⁰Ba?

A3: When separating very small (tracer) amounts of ¹⁴⁰Ba, the precipitate can be difficult to form and handle. A non-radioactive "carrier," which is a stable isotope of the same element (in this case, stable barium), is added to the solution. The radioactive ¹⁴⁰Ba co-precipitates with the stable barium, resulting in a larger, more manageable amount of precipitate and improving the overall recovery.

Q4: How do I choose between ion exchange chromatography and precipitation for ¹⁴⁰Ba separation?

A4: The choice of method depends on the specific requirements of your experiment, including the complexity of the matrix, the required purity, and the available equipment. Ion exchange chromatography generally offers higher selectivity and purity, especially for complex mixtures containing other fission products. Precipitation is a simpler and often faster method, which can be effective for less complex matrices or when very high purity is not the primary concern.

Q5: What are the key parameters to monitor during the separation process?

A5: Key parameters to monitor include pH, temperature, reagent concentrations, and flow rates (for ion exchange). It is also crucial to monitor the radioactivity at each step using a suitable detector to track the location of the ¹⁴⁰Ba and assess the efficiency of the separation. Gamma spectrometry is essential for the final analysis of yield and purity.[4]

References

resolving spectral interferences in Barium-140 gamma analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Barium-140 (Ba-140) gamma analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on resolving spectral interferences and addressing common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides direct answers to specific issues you may face during the gamma analysis of this compound.

Q1: Why is the analysis of Ba-140 complex?

A1: The primary complexity in Ba-140 analysis arises from its radioactive decay chain. Ba-140 (Half-life: 12.75 days) decays to Lanthanum-140 (La-140) (Half-life: 1.68 days).[1] Both are gamma emitters, and their gamma spectra are measured simultaneously. La-140 has a very intense high-energy gamma-ray at 1596.5 keV which is often used for its quantification. Ba-140 is typically measured via its 537.3 keV gamma-ray. The challenge lies in the fact that these isotopes exist in a state of transient equilibrium, meaning their activity ratio changes over time until equilibrium is reached. Furthermore, spectral overlap from other radionuclides present in the sample can interfere with the accurate quantification of both Ba-140 and La-140.[2][3]

Q2: What is transient equilibrium and how does it affect my Ba-140 measurement?

A2: Transient equilibrium occurs when a parent radionuclide has a longer half-life than its daughter radionuclide. In the case of Ba-140 and La-140, the activity of La-140 increases as Ba-140 decays, until it reaches a maximum and then appears to decay with the half-life of Ba-140. After approximately 5 days, the activity ratio of La-140 to Ba-140 stabilizes at about 1.15.[1] It is crucial to account for this ingrowth of La-140, especially if there was a delay between sample preparation and measurement. Failure to correct for the state of equilibrium can lead to significant errors in the calculated activity of Ba-140.

Q3: My sample shows a peak around 537 keV, but I suspect it's not solely from Ba-140. What are the common interferences?

A3: Several radionuclides can have gamma-ray emissions that overlap with the 537.3 keV peak of Ba-140 or the various peaks of La-140. The presence of these interferences can lead to an overestimation of the Ba-140 activity. Common interfering radionuclides, particularly in samples containing mixed fission or activation products, are detailed in the table below.

Data Presentation: Nuclear Data for Ba-140, La-140, and Common Interfering Radionuclides

For accurate analysis, it is essential to be aware of the nuclear properties of Ba-140, its progeny La-140, and potential interfering radionuclides.

RadionuclideHalf-lifeKey Gamma Energy (keV)Emission Probability (%)Potential Interference with
This compound (Ba-140) 12.75 days537.2624.39-
162.666.22
Lanthanum-140 (La-140) 1.6781 days1596.4995.40-
487.0345.50
815.7923.50
328.7620.40
Europium-154 (Eu-154)8.593 years540.11.25Ba-140
Cerium-141 (Ce-141)32.501 days145.4448.4La-140 (low energy)
Iodine-132 (I-132)2.295 hours522.015.0Ba-140
Niobium-95 (Nb-95)34.991 days765.8099.81La-140 Compton continuum
Zirconium-95 (Zr-95)64.032 days724.1944.17La-140 Compton continuum
Ruthenium-103 (Ru-103)39.247 days497.0891.0La-140

Note: This table is not exhaustive and interfering radionuclides can be sample-specific. Data compiled from various nuclear databases.

Experimental Protocols

To resolve spectral interferences, two primary approaches can be employed: spectrometric correction methods and radiochemical separation.

Method 1: Spectrometric Correction via Peak Deconvolution

This method is suitable when the interfering peaks are sufficiently separated or when their shapes are well-characterized, allowing for mathematical separation.

Protocol:

  • High-Resolution Spectrometry: Acquire a high-statistics gamma-ray spectrum using a high-purity germanium (HPGe) detector with good energy resolution.

  • Energy and FWHM Calibration: Perform a precise energy and full-width at half-maximum (FWHM) calibration of the spectrometer using standard sources covering the energy range of interest.

  • Peak Fitting Software: Utilize a gamma spectrometry software package with a robust peak fitting and deconvolution algorithm.

  • Define Regions of Interest (ROI): Define the ROI around the Ba-140 peak (e.g., 537 keV) and any suspected interfering peaks.

  • Multiplet Analysis: If the software identifies a multiplet (overlapping peaks), model the peaks using a suitable function (e.g., Gaussian with a tailing component).

  • Constrain Fit Parameters: If known, constrain the energy and FWHM of the interfering peak based on library data to improve the stability of the fit.

  • Evaluate Fit Quality: Assess the goodness-of-fit by examining the residuals and the chi-squared value.

  • Extract Net Peak Area: The deconvolution algorithm will provide the net peak area for each component of the multiplet, which can then be used to calculate the activity of Ba-140.

Method 2: Radiochemical Separation of Barium

This is a more definitive method to eliminate interferences, especially in complex matrices with significant spectral overlap. The following is a general procedure for the separation of Barium from a mixed fission product solution.

Protocol:

  • Sample Preparation: Acidify the aqueous sample solution (e.g., with HCl).

  • Carrier Addition: Add a known amount of stable Barium carrier (e.g., BaCl₂) to the sample. This is crucial for determining the chemical yield of the separation.

  • Initial Precipitation: Precipitate Barium as Barium Chloride (BaCl₂) by adding a saturated solution of HCl or an HCl-ether reagent and cooling in an ice bath.[4] Centrifuge and discard the supernatant which contains many other fission products.

  • Purification Steps:

    • Dissolve the BaCl₂ precipitate in deionized water.

    • Add iron and lanthanum carriers and precipitate their hydroxides by adding ammonium hydroxide (NH₄OH).[4] This step removes interfering rare earth elements. Centrifuge and discard the precipitate.

    • The time of this hydroxide precipitation should be noted as it effectively separates the La-140 daughter from the Ba-140 parent.[4]

  • Final Precipitation: Re-precipitate Barium as Barium Sulfate (BaSO₄) by adding dilute sulfuric acid (H₂SO₄).[4] BaSO₄ is highly insoluble and provides a good matrix for counting.

  • Sample Mounting and Counting:

    • Filter, wash, and dry the BaSO₄ precipitate.

    • Weigh the precipitate to determine the chemical yield.

    • Mount the precipitate in a standard geometry and count using a calibrated gamma spectrometer.

  • Activity Calculation: Calculate the activity of Ba-140, correcting for the chemical yield, counting efficiency, and radioactive decay.

Visualizations

Ba-140 Decay and Interference Pathway

cluster_decay Ba-140 Decay Chain cluster_gamma Gamma Emissions & Interferences Ba-140 Ba-140 La-140 La-140 Ba-140->La-140 β- decay (12.75 d) Ba-140_gamma Ba-140 (537.3 keV) Ba-140->Ba-140_gamma emits Ce-140 (Stable) Ce-140 (Stable) La-140->Ce-140 (Stable) β- decay (1.68 d) La-140_gamma La-140 (1596.5 keV, etc.) La-140->La-140_gamma emits Interference Interfering Radionuclide (e.g., Eu-154 at 540.1 keV) Interference->Ba-140_gamma Spectral Overlap

Caption: Decay chain of Ba-140 and potential spectral interference.

Workflow for Resolving Spectral Interference

start Gamma Spectrum Acquired check_interference Check for Peak Overlap in Ba-140/La-140 ROIs start->check_interference no_interference No Significant Overlap Proceed with Standard Analysis check_interference->no_interference No interference Significant Overlap Detected check_interference->interference Yes analysis Calculate Ba-140 Activity no_interference->analysis decision Select Correction Method interference->decision deconvolution Spectrometric Correction (Peak Deconvolution) decision->deconvolution Moderate Overlap Well-defined Peaks separation Radiochemical Separation of Barium decision->separation Severe Overlap Complex Matrix deconvolution->analysis separation->analysis

References

improving the efficiency of Ba-140/La-140 generator systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the efficiency of their Ba-140/La-140 generator systems. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Troubleshooting Guides & FAQs

This section provides answers to specific problems you may encounter with your Ba-140/La-140 generator.

1. Low ¹⁴⁰La Yield

Q: Why is my ¹⁴⁰La elution yield lower than expected?

A: Several factors can contribute to a low yield of Lanthanum-140 (¹⁴⁰La). These can be broadly categorized into issues with the generator column, the elution process, or the parent isotope.

  • Incomplete Elution: The eluent volume may be insufficient to completely remove the ¹⁴⁰La from the column. Ensure you are using the recommended eluent volume for your specific generator.

  • Channeling in the Column: The column packing may have developed channels, leading to the eluent bypassing a significant portion of the bound ¹⁴⁰La. This can be caused by improper column packing or the presence of air bubbles.

  • Incorrect Eluent Composition: The chemical composition and pH of the eluent are critical for efficient elution. Using an incorrect eluent or one that has degraded can result in poor ¹⁴⁰La recovery. For some systems, a 4% Na-nitrilotriacetate or Na-ascorbate solution at pH 7 has been shown to be effective.[1]

  • Insufficient In-growth Time: The time between elutions directly impacts the amount of ¹⁴⁰La available. Ensure sufficient time has passed for the ¹⁴⁰Ba to decay and for the ¹⁴⁰La to reach a sufficient activity level.

  • Parent ¹⁴⁰Ba Loss: In some generator schemes, there can be a loss of the parent Barium-140 (¹⁴⁰Ba) with each elution, which will progressively reduce the amount of ¹⁴⁰La that can be generated.[2]

2. ¹⁴⁰Ba Breakthrough

Q: How can I detect and troubleshoot ¹⁴⁰Ba breakthrough in my ¹⁴⁰La eluate?

A: this compound breakthrough, the presence of the parent radionuclide in the daughter eluate, is a critical issue affecting the radiochemical purity of the ¹⁴⁰La.

  • Detection: The most common method for detecting ¹⁴⁰Ba breakthrough is through gamma-ray spectrometry of the ¹⁴⁰La eluate. The presence of gamma peaks specific to ¹⁴⁰Ba (e.g., 537.3 keV) indicates breakthrough.

  • Causes:

    • Column Degradation: The adsorbent material in the generator column can degrade over time, losing its capacity to retain ¹⁴⁰Ba effectively.

    • Incorrect Eluent: Using an eluent that is too aggressive can strip the ¹⁴⁰Ba from the column along with the ¹⁴⁰La.

    • High Elution Flow Rate: An excessively high flow rate may not allow for the selective separation of ¹⁴⁰La from ¹⁴⁰Ba.

  • Troubleshooting:

    • Quality Control: Regularly perform gamma spectroscopy on your eluate to monitor for ¹⁴⁰Ba breakthrough.

    • Optimize Elution Parameters: Adjust the eluent composition and flow rate according to the manufacturer's recommendations.

    • Generator Replacement: If breakthrough persists and increases over time, it is a strong indication that the generator is nearing the end of its useful life and should be replaced. A reverse-tandem generator scheme has been shown to produce ¹⁴⁰La with a low content of the parent radionuclide ¹⁴⁰Ba (less than 10⁻³%).[2]

3. General Generator Performance

Q: What are the key quality control tests I should perform on my Ba-140/La-140 generator?

A: Regular quality control is essential to ensure the reliable performance of your generator. Key tests include:

  • Elution Efficiency: This measures the percentage of the available ¹⁴⁰La that is recovered in the eluate. It is a primary indicator of generator performance.

  • Radionuclidic Purity: This test, primarily performed using gamma spectroscopy, quantifies the presence of any undesirable radionuclides in the eluate, with a major focus on ¹⁴⁰Ba breakthrough.

  • Radiochemical Purity: This determines the chemical form of the ¹⁴⁰La in the eluate. Techniques like chromatography can be used to ensure the ¹⁴⁰La is in the desired chemical state for your application.

  • Visual Inspection: Always visually inspect the generator for any signs of damage, leaks, or discoloration of the column material.

Quantitative Data Summary

The following tables provide a summary of key quantitative data related to Ba-140/La-140 generator systems.

Parameter Typical Value/Range Notes
¹⁴⁰La Elution Efficiency 80 - 95%Varies depending on generator type, age, and elution conditions.
¹⁴⁰Ba Breakthrough < 0.01%A critical parameter for ensuring the radionuclidic purity of the ¹⁴⁰La.
Time to Maximum ¹⁴⁰La Activity Approximately 4.5 daysThis is the time it takes for the ¹⁴⁰La activity to reach its maximum after an elution.

Table 1: Key Performance Parameters of Ba-140/La-140 Generators

Radionuclide Half-life Principal Gamma Energies (keV)
¹⁴⁰Ba 12.75 days162.7, 304.8, 423.7, 537.3
¹⁴⁰La 40.29 hours328.8, 487.0, 815.8, 1596.2

Table 2: Nuclear Data for Ba-140 and La-140

Experimental Protocols

Protocol 1: Determination of ¹⁴⁰La Elution Efficiency

Objective: To calculate the efficiency of ¹⁴⁰La elution from the Ba-140/La-140 generator.

Methodology:

  • Record Pre-elution ¹⁴⁰Ba Activity: Measure the activity of the ¹⁴⁰Ba on the generator column (A_Ba_pre) using a calibrated dose calibrator at a reference time (t_pre).

  • Elute the Generator: Perform the elution according to the manufacturer's instructions. Record the time of elution (t_elution).

  • Measure ¹⁴⁰La Eluate Activity: Measure the total activity of the collected ¹⁴⁰La eluate (A_La_measured) at a specific time (t_measured) using a calibrated dose calibrator.

  • Calculate Theoretical ¹⁴⁰La Activity:

    • Calculate the decay of the ¹⁴⁰Ba from the pre-elution measurement to the time of elution: A_Ba_elution = A_Ba_pre * e^(-λ_Ba * (t_elution - t_pre)), where λ_Ba is the decay constant of ¹⁴⁰Ba.

    • The theoretical maximum activity of ¹⁴⁰La at transient equilibrium is approximately equal to the activity of ¹⁴⁰Ba. Therefore, the theoretical ¹⁴⁰La activity at the time of elution is A_La_theoretical ≈ A_Ba_elution.

  • Correct for ¹⁴⁰La Decay: Correct the measured ¹⁴⁰La activity for decay from the time of elution to the time of measurement: A_La_corrected = A_La_measured / e^(-λ_La * (t_measured - t_elution)), where λ_La is the decay constant of ¹⁴⁰La.

  • Calculate Elution Efficiency: Elution Efficiency (%) = (A_La_corrected / A_La_theoretical) * 100

Protocol 2: Assessment of ¹⁴⁰Ba Breakthrough by Gamma Spectroscopy

Objective: To determine the level of ¹⁴⁰Ba contamination in the ¹⁴⁰La eluate.

Methodology:

  • Sample Preparation: Place a known volume of the ¹⁴⁰La eluate in a suitable counting vial.

  • Gamma Spectrum Acquisition: Acquire a gamma-ray spectrum of the sample using a high-resolution germanium (HPGe) detector. The counting time should be sufficient to obtain statistically significant data for the key gamma peaks of both ¹⁴⁰Ba and ¹⁴⁰La.

  • Peak Analysis:

    • Identify and determine the net counts in the characteristic gamma-ray peaks of ¹⁴⁰La (e.g., 1596.2 keV).

    • Identify and determine the net counts in the characteristic gamma-ray peaks of ¹⁴⁰Ba (e.g., 537.3 keV).

  • Activity Calculation: Calculate the activity of ¹⁴⁰La and ¹⁴⁰Ba in the sample using the following formula for each radionuclide: Activity (Bq) = Net Counts / (Counting Time (s) * Gamma-ray Intensity * Detector Efficiency at that energy)

  • Calculate Breakthrough: ¹⁴⁰Ba Breakthrough (%) = (Activity of ¹⁴⁰Ba / Activity of ¹⁴⁰La) * 100

Visualizations

Elution_Workflow cluster_generator Ba-140/La-140 Generator cluster_collection Eluate Collection cluster_qc Quality Control Generator Generator Column (Ba-140 Adsorbed) Collection_Vial Collection Vial (La-140 Eluate) Generator->Collection_Vial Elute La-140 Eluent Eluent Reservoir Elution Elution Eluent->Elution Introduce Eluent Elution->Generator QC_Tests Gamma Spectroscopy Dose Calibrator Collection_Vial->QC_Tests Sample for QC Analysis Purity & Yield Analysis QC_Tests->Analysis Data Acquisition

Caption: Workflow for the elution and quality control of a Ba-140/La-140 generator.

Troubleshooting_Logic Start Low La-140 Yield? CheckElutionVol Is Eluent Volume Correct? Start->CheckElutionVol Yes CheckIngrowth Sufficient In-growth Time? CheckElutionVol->CheckIngrowth Yes AdjustVol Adjust Volume CheckElutionVol->AdjustVol No CheckColumn Inspect Column for Channeling? CheckIngrowth->CheckColumn Yes WaitLonger Increase Time Between Elutions CheckIngrowth->WaitLonger No CheckEluentComp Is Eluent Composition Correct? CheckColumn->CheckEluentComp No ReplaceColumn Consider Generator Replacement CheckColumn->ReplaceColumn Yes PrepareNewEluent Prepare Fresh Eluent CheckEluentComp->PrepareNewEluent No End Yield Improved CheckEluentComp->End Yes AdjustVol->End WaitLonger->End PrepareNewEluent->End Decay_Scheme Ba140 Ba-140 (T½ = 12.75 d) La140 La-140 (T½ = 40.29 h) Ba140->La140 β⁻ decay Ce140 Ce-140 (Stable) La140->Ce140 β⁻ decay

References

techniques for reducing background in Ba-140 counting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in Barium-140 (Ba-140) counting experiments, ensuring more accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the Ba-140 decay chain and why is it important for counting?

A1: this compound (Ba-140) is a radioactive isotope that decays via beta emission to Lanthanum-140 (La-140), which in turn decays to the stable Cerium-140 (Ce-140).[1][2] The half-life of Ba-140 is approximately 12.75 days, while its daughter product, La-140, has a much shorter half-life of about 40.28 hours.[2][3] La-140 emits several high-energy gamma rays, including a prominent one at 1596.5 keV, which is often used for its quantification.[1][4] Understanding this decay chain is crucial because the activity of La-140 will grow in and reach a state of transient equilibrium with Ba-140.[3] Measurements are often delayed for about six days after separation to allow the La-140 to reach this equilibrium, providing a stronger signal for detection.[5]

Ba140_Decay_Chain Ba140 This compound (¹⁴⁰Ba) T½ = 12.75 d La140 Lanthanum-140 (¹⁴⁰La) T½ = 40.28 h Ba140->La140 β⁻ Ce140 Cerium-140 (¹⁴⁰Ce) Stable La140->Ce140 β⁻, γ (1596.5 keV)

Caption: The decay chain of this compound to stable Cerium-140.

Q2: What are the primary sources of background radiation in gamma spectroscopy?

A2: Background in gamma spectroscopy originates from various sources that can be broadly categorized as:

  • Natural Environmental Radiation: This includes primordial radionuclides in the earth's crust, such as Potassium-40 (K-40) and the decay products of Uranium-238 (U-238) and Thorium-232 (Th-232) series, which are present in soil, building materials, and even the air.[6][7]

  • Cosmic Radiation: High-energy particles from space, primarily protons and heavy ions, interact with the Earth's atmosphere to create a shower of secondary particles, including gamma rays and neutrons.[8]

  • Instrumental Background: The detector itself and surrounding materials, like shielding, can contain trace amounts of natural or man-made radioisotopes (e.g., Co-60 in steel).[9] Cosmic ray interactions can also activate materials in and around the detector, creating short-lived radionuclides.[9]

  • Radon: Radon-222, a decay product of U-238, is a naturally occurring radioactive gas that can be present in the laboratory air. Its decay products can deposit on surfaces and contribute to the background spectrum.[9]

  • Compton Scattering: This is a significant source of continuum background where a gamma-ray (from the source or another background source) scatters within the detector, depositing only a fraction of its total energy.[10][11]

Q3: What is the difference between passive and active shielding?

A3: Passive shielding involves surrounding the detector with dense materials, typically high-purity lead or steel, to absorb and block external gamma radiation.[12] It is the most common method for reducing background from environmental sources.

Active shielding , also known as an anti-coincidence veto, uses one or more additional "guard" detectors surrounding the primary detector.[13][14] If an event is registered in both the primary and guard detectors simultaneously, it is assumed to be an unwanted event (like a cosmic ray passing through both or a Compton-scattered photon escaping the primary detector) and is electronically rejected or "vetoed".[12][15]

Q4: How does Compton scattering interfere with measurements and how can it be reduced?

A4: Compton scattering occurs when a gamma-ray collides with an electron in the detector, loses some energy, and scatters in a different direction.[16] If the scattered gamma-ray escapes the detector, only the energy transferred to the electron is recorded.[10][17] Since this energy can vary, it creates a broad continuum in the spectrum below the full-energy peak. This Compton continuum from high-energy gammas (like the 1596.5 keV from La-140 or 1460 keV from K-40) can obscure lower-energy peaks of interest, making them difficult to quantify.

The most effective technique to reduce this is Compton suppression . This is a type of active shielding where a guard detector is specifically designed to detect the scattered gamma rays that escape the primary detector. When a simultaneous event is detected in both the primary and the guard detector, the event is rejected, significantly lowering the Compton continuum.[10][12]

Troubleshooting Guide

ProblemPossible CausesRecommended Solutions
High background across the entire spectrum 1. Insufficient passive shielding. 2. High levels of cosmic radiation. 3. Radon gas infiltration into the shielding castle.[9]1. Increase the thickness of the lead or steel shield. 2. Implement an active anti-coincidence shield (veto detector) to reject cosmic-ray events.[13][14] 3. Purge the detector enclosure with nitrogen gas (often from the liquid nitrogen dewar boil-off) to displace radon-containing air.[9]
High Compton Continuum 1. Compton scattering from high-energy gamma rays from the Ba-140/La-140 source itself.[10] 2. Scattering from high-energy background radiation (e.g., K-40, Tl-208).[6][10]1. Use a Compton suppression system, which employs a guard detector in anti-coincidence with the primary detector to veto scatter events.[12] 2. If a suppression system is unavailable, use advanced spectrum analysis software with robust background subtraction algorithms.[6]
Unexpected peaks in the background spectrum 1. Radioactive contamination in the shielding material (e.g., Pb-210 in older lead).[9] 2. Nearby radioactive sources in the laboratory. 3. Neutron activation of materials surrounding the detector.[9]1. Perform a long background count (24-48 hours) to identify the contaminant isotopes.[9] 2. Use certified low-background lead for shielding. 3. Ensure all other radioactive sources are stored properly and at a distance. 4. Consider the use of neutron-absorbing materials in the shield design if neutron flux is high.
Poor peak resolution or peak tailing 1. Incorrect detector settings (voltage, shaping time). 2. Detector contamination. 3. High count rate causing pulse pile-up.1. Calibrate the detector and optimize settings using a known source. 2. Perform detector maintenance and cleaning as per the manufacturer's instructions. 3. Increase the source-to-detector distance or use a smaller sample aliquot to reduce the count rate.

Quantitative Data on Background Reduction

The effectiveness of various shielding techniques can be compared by observing the reduction in the background count rate. The following table provides illustrative data for a typical gamma-ray detector.

Shielding ConfigurationTypical Background Reduction Factor (Integral Counts)Key Advantages
None1 (Baseline)-
10 cm Passive Lead Shield50 - 100Reduces background from terrestrial radiation.[12]
10 cm Lead Shield + Cosmic Veto100 - 500Significantly reduces cosmic-ray background.[13]
Compton Suppression System5 - 10 (in Compton region)Drastically reduces the Compton continuum, improving the signal-to-noise ratio for peaks on a high background.[10]

Note: Values are illustrative and the actual performance depends on detector size, local background, and specific system configuration.

Experimental Protocols

Protocol 1: Standard Gamma Spectroscopy with Passive Shielding

This protocol outlines the basic workflow for counting Ba-140 using a standard High-Purity Germanium (HPGe) detector with passive shielding.

Workflow_Diagram cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis A 1. Prepare Sample (e.g., aliquot in vial) D 4. Place Sample in Shield A->D B 2. Calibrate Detector (Energy and Efficiency) F 6. Identify La-140 Peak (1596.5 keV) B->F C 3. Acquire Background Spectrum (Empty shield, long duration) G 7. Perform Background Subtraction C->G E 5. Acquire Sample Spectrum D->E E->F F->G H 8. Calculate Net Peak Area G->H I 9. Calculate Ba-140 Activity H->I Compton_Suppression cluster_detector Detector System HPGe Primary HPGe Detector Guard Guard Detector (e.g., NaI) HPGe->Guard Scattered γ Logic Anti-Coincidence Logic Unit HPGe->Logic Guard->Logic Veto Signal MCA Data Acquisition (MCA) Logic->MCA ACCEPT event Logic->MCA REJECT event Gamma_Full Incoming γ (Full Energy Deposition) Gamma_Full->HPGe Signal Gamma_Scatter Incoming γ (Compton Scatter Event) Gamma_Scatter->HPGe Partial Signal

References

troubleshooting inconsistent Barium-140 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments involving Barium-140 (Ba-140). The information is tailored for researchers, scientists, and drug development professionals to help resolve inconsistencies in their experimental results.

Troubleshooting Guides

This section offers solutions to specific problems you might encounter during your this compound experiments, presented in a question-and-answer format.

Question 1: Why are my measured this compound activities inconsistent between samples or over time?

Answer: Inconsistent this compound activity measurements can arise from several factors, primarily related to its radioactive decay properties and the measurement technique.

  • Transient Equilibrium with Lanthanum-140: this compound decays to Lanthanum-140 (La-140), which is also radioactive and has a much shorter half-life.[1][2] This parent-daughter relationship leads to a state of transient equilibrium, where the activity of La-140 changes relative to Ba-140 over time.[1][2] If you are measuring gamma emissions, the prominent gamma rays from La-140 can contribute significantly to the total measured activity.[3] For consistent results, it is crucial to either:

    • Wait for Equilibrium: Allow sufficient time (at least 6 days) for the Ba-140/La-140 mixture to reach transient equilibrium before measurement.[4] At equilibrium, the ratio of La-140 to Ba-140 activity becomes constant (approximately 1.15).[5][6]

    • Use Gamma Spectroscopy to Differentiate: Employ a high-resolution gamma spectrometer to distinguish the gamma peaks of Ba-140 from those of La-140 and calculate the activity of Ba-140 independently.[3][4]

  • Inconsistent Sample Preparation: Variations in sample geometry, density, and chemical composition can affect detector efficiency and lead to inconsistent results.[7] Ensure that all samples and calibration standards are prepared in an identical manner.

  • Instrument Instability: Fluctuations in the performance of your radiation detection equipment can lead to variability in measurements. Regular quality control checks and calibrations are essential.

Question 2: My gamma spectrum for this compound shows unexpected peaks or a high background. What could be the cause?

Answer: Extraneous peaks and high background in your gamma spectrum can obscure the peaks of interest and lead to inaccurate activity calculations.

  • Presence of Lanthanum-140: As Ba-140 decays, La-140 grows in, which has its own distinct and prominent gamma emissions (e.g., at 1596.5 keV).[5][8] These are expected "extra" peaks if you are measuring an aged Ba-140 source.

  • Radionuclidic Impurities: Your Ba-140 source may contain other radioactive isotopes. For example, Niobium-95 has been identified as a potential impurity in some Ba-140 standards.[9] A high-resolution gamma spectrometer is necessary to identify and quantify these impurities.

  • Background Radiation: The natural background radiation in the laboratory environment can contribute to the measured spectrum.[10] It is crucial to measure the background spectrum (with a blank sample) for the same duration as your experimental samples and subtract it from your sample spectra.[10]

  • Compton Scattering and Other Spectral Features: The interaction of gamma rays with the detector and surrounding materials can produce spectral features like the Compton continuum, backscatter peaks, and escape peaks, which can be mistaken for true photopeaks.[5][11]

  • Detector Contamination or Noise: The detector itself could be contaminated, or there might be electronic noise in the system.[12][13]

Question 3: I am seeing low counts or poor peak resolution in my this compound gamma spectrum. How can I improve this?

Answer: Low counts and poor peak resolution can compromise the accuracy and sensitivity of your measurements.

  • Detector Efficiency: The efficiency of your detector varies with gamma ray energy.[7] Ensure your detector is properly calibrated for the energy range of Ba-140 and La-140 gamma emissions. The geometry of your sample relative to the detector also significantly impacts the counting efficiency.[7]

  • Dead Time: At high count rates, the detector and electronics may not be able to process all incoming pulses, leading to a phenomenon called "dead time" and a loss of counts.[14] If you are working with high-activity sources, ensure that dead time corrections are being applied correctly by your software.

  • Peak Tailing: Poor peak shape, often seen as "tailing" on the low-energy side of the peak, can be caused by incomplete charge collection in the detector or scattering of the radiation within the sample itself.[15][16] This can affect the accuracy of the peak area calculation.

  • Improper Amplifier Settings: Incorrect pole-zero settings in the spectroscopy amplifier can lead to severe peak shape distortion.[14][17]

Frequently Asked Questions (FAQs)

What are the key radioactive properties of this compound?

PropertyValue
Half-life 12.75 days[18]
Decay Mode Beta (β-) emission[18]
Primary Daughter Nuclide Lanthanum-140 (La-140)[18]
This compound Gamma Energies (keV) 162.7, 304.8, 423.7, 537.3[3][18]
Lanthanum-140 Half-life 40.2 hours[4]
Prominent Lanthanum-140 Gamma Energy (keV) 1596.5[5][8]

What is transient equilibrium and why is it important for this compound experiments?

Transient equilibrium occurs in a parent-daughter radioactive decay chain when the half-life of the parent (this compound) is longer, but not excessively so, than the half-life of the daughter (Lanthanum-140).[1][2] Initially, as the parent decays, the daughter's activity increases until it reaches a point where it decays at nearly the same rate as it is being produced.[1] At this point, the ratio of the daughter's activity to the parent's activity becomes constant.[5][6] For the Ba-140/La-140 system, this equilibrium is reached after about 6 days, with an activity ratio of approximately 1.15 (La-140/Ba-140).[4][5] Understanding this is critical because if you are measuring the total gamma activity without differentiating between the two isotopes, your results will vary depending on the time elapsed since the this compound was purified.

What are the common chemical interferences in this compound analysis?

While gamma spectroscopy is less prone to chemical interference than other analytical techniques, certain elements can cause issues, particularly during sample preparation and separation.

  • Isobaric Interferences: In mass spectrometry, other isotopes with the same mass number (isobars) can interfere. However, for gamma spectroscopy, this is not a direct issue.

  • Spectral Interferences: In some cases, other elements in the sample matrix can emit gamma rays with energies that overlap with those of Ba-140 or La-140, although this is less common with high-resolution detectors. Boric acid has been reported to interfere with the line emission spectra of barium at 455.50 nm in atomic emission spectroscopy, a different analytical technique.[19]

  • Precipitation Issues: During radiochemical separation, the presence of high concentrations of calcium can interfere with the precipitation of barium sulfate.[19] Similarly, the presence of phosphate and sulfate can reduce the sensitivity of some analytical methods for barium.[20]

Experimental Protocols

Protocol: Radiochemical Separation of this compound from Aqueous Solutions

This protocol is a general guideline for the separation of this compound. It is essential to adapt this procedure based on the specific sample matrix and available laboratory equipment.

  • Sample Preparation:

    • To an aqueous sample containing this compound, add Barium carrier solution (a known amount of non-radioactive barium).

    • Add appropriate holdback carriers for other potential radionuclides to prevent their co-precipitation.

  • Initial Precipitation:

    • Add hydrochloric acid-ether reagent to the sample and cool in an ice bath to precipitate Barium Chloride (BaCl₂).

    • Centrifuge the mixture and discard the supernatant.

  • Purification Steps:

    • Dissolve the BaCl₂ precipitate in water.

    • Add iron and lanthanum carriers and an excess of ammonium hydroxide (NH₄OH) to precipitate interfering hydroxides. Note the time of this step as it removes the Lanthanum-140 daughter.

    • Centrifuge and discard the precipitate.

  • Final Precipitation:

    • Evaporate the supernatant and re-precipitate BaCl₂ using the hydrochloric acid-ether reagent.

    • Dissolve the purified BaCl₂ in water and add dilute sulfuric acid to precipitate Barium Sulfate (BaSO₄).

  • Sample Mounting and Yield Determination:

    • Transfer the BaSO₄ precipitate to a tared filter paper, wash with water, alcohol, and ether.

    • Dry the precipitate and weigh it to determine the chemical yield.

    • Mount the sample for counting.

Protocol: Gamma Spectroscopy Analysis of this compound

  • Detector Calibration:

    • Perform an energy and efficiency calibration of your gamma spectrometer using certified multi-nuclide standard sources.[7][17] The calibration sources should be in the same geometry as your samples.[7]

  • Background Measurement:

    • Acquire a background spectrum for a duration at least as long as your sample measurement time.[10]

  • Sample Measurement:

    • Place the prepared this compound sample at a reproducible distance from the detector.

    • Acquire the gamma spectrum for a sufficient time to obtain good counting statistics.

  • Data Analysis:

    • Subtract the background spectrum from the sample spectrum.

    • Identify the characteristic gamma peaks for Ba-140 and, if present and relevant, La-140.

    • Calculate the net peak area for the Ba-140 peaks of interest.

    • Calculate the activity of Ba-140 using the detector efficiency, gamma ray intensity, and measured peak area, applying corrections for decay and chemical yield.

Visualizations

This compound Decay Pathway Ba140 This compound (¹⁴⁰Ba) T½ = 12.75 d La140 Lanthanum-140 (¹⁴⁰La) T½ = 40.2 h Ba140->La140 β⁻ decay Ce140 Cerium-140 (¹⁴⁰Ce) Stable La140->Ce140 β⁻ decay Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Gamma Spectroscopy Analysis Sample Aqueous Sample with Ba-140 AddCarrier Add Ba Carrier & Holdback Carriers Sample->AddCarrier PrecipitateBaCl2 Precipitate BaCl₂ AddCarrier->PrecipitateBaCl2 Purify Purification Steps (Hydroxide Scavenging) PrecipitateBaCl2->Purify PrecipitateBaSO4 Precipitate BaSO₄ Purify->PrecipitateBaSO4 Mount Dry, Weigh, and Mount (Determine Yield) PrecipitateBaSO4->Mount MeasureSample Acquire Sample Spectrum Mount->MeasureSample To Measurement Calibrate Detector Energy & Efficiency Calibration Calibrate->MeasureSample Background Measure Background Analyze Analyze Spectrum (Peak ID, Area, Activity Calc.) Background->Analyze MeasureSample->Analyze

References

Technical Support Center: Purification of High-Purity Barium-140

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of high-purity Barium-140 (¹⁴⁰Ba). This guide provides researchers, scientists, and drug development professionals with comprehensive information on troubleshooting, experimental protocols, and performance data for the principal purification methods.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the purification of ¹⁴⁰Ba.

1. Why is my ¹⁴⁰Ba recovery yield lower than expected after ion exchange chromatography?

  • Possible Cause: Incomplete elution from the cation exchange resin. Barium, as a divalent cation, binds strongly to the resin.

  • Solution: Ensure the eluent is of the appropriate concentration and composition. For cation exchange resins like KRS-8, ammonium acetate solution has been shown to be effective.[1] If recovery remains low, consider increasing the eluent volume or employing a gradient elution with increasing ammonium acetate concentration. Also, verify the column has not been overloaded with the initial sample.

2. My final ¹⁴⁰Ba product shows contamination with its daughter isotope, Lanthanum-140 (¹⁴⁰La). How can I remove it?

  • Possible Cause: ¹⁴⁰La continuously grows in from the decay of ¹⁴⁰Ba. Depending on the time elapsed since the last purification step, ¹⁴⁰La will be present.

  • Solution: A rapid filtration-precipitation method can be employed to remove the ¹⁴⁰La daughter. By passing the ¹⁴⁰Ba solution through an anion exchange resin in the free-base form, the ¹⁴⁰La is precipitated onto the resin, while the ¹⁴⁰Ba passes through in the effluent.[2] This process can be repeated as needed to maintain the desired purity of the ¹⁴⁰Ba solution.

3. I am observing unexpected gamma peaks in the spectrum of my purified ¹⁴⁰Ba. What could be the source?

  • Possible Cause: Incomplete separation from other fission products during the initial purification steps. Fission of uranium produces a complex mixture of radionuclides.

  • Solution: Review your separation protocol. If using precipitation, ensure the pH and precipitating agent concentrations are optimized for selective BaSO₄ precipitation. For ion exchange or solvent extraction, adjusting the mobile phase or organic phase composition can improve selectivity. A final purification step, such as the anion exchange method for ¹⁴⁰La removal, can also help eliminate other metallic impurities. Gamma-ray spectrometry is the method of choice for identifying and quantifying radionuclidic impurities.[3][4]

4. The precipitation of Barium Sulfate (BaSO₄) is slow and the particles are too fine, making them difficult to filter.

  • Possible Cause: The precipitation is being carried out under suboptimal conditions. Rapid precipitation from concentrated solutions tends to form fine particles.

  • Solution: For a more crystalline and easily filterable precipitate, perform the precipitation from a hot, dilute solution. Add the precipitating agent (e.g., a soluble sulfate) slowly and with constant stirring. After precipitation, allow the solution to digest (stand at a temperature just below boiling) for a period to allow the particles to grow.

Data Presentation: Comparison of Purification Methods

The selection of a purification method depends on the required purity, yield, and available resources. The following table summarizes typical performance data for the primary methods.

Parameter Ion Exchange Chromatography Solvent Extraction Precipitation (as BaSO₄)
Typical Yield 83 ± 6%[1]>95% (for strontium, a chemical analog)>99%
Radiochemical Purity >99.7%[1]High, dependent on solvent systemHigh, dependent on washing steps
Processing Time ModerateFast to ModerateModerate to Long (including digestion)
Key Advantages High purity, potential for automationHigh throughput, effective for complex mixturesHigh recovery, relatively simple
Key Disadvantages Resin capacity limitations, potential for slow kineticsUse of organic solvents, potential for co-extraction of impuritiesCan be time-consuming, potential for co-precipitation of impurities

Experimental Protocols

Below are detailed methodologies for the key experiments in ¹⁴⁰Ba purification.

Protocol 1: Ion Exchange Chromatography for Carrier-Free ¹⁴⁰Ba

This protocol is based on the separation of carrier-free ¹⁴⁰Ba from irradiated uranium-233.[1]

  • Column Preparation: A chromatographic column is packed with a suitable cation exchange resin (e.g., KRS-8). The resin is pre-conditioned by washing with deionized water and the appropriate buffer.

  • Sample Loading: The irradiated uranium target is dissolved in a suitable acid (e.g., nitric acid) and the resulting solution is loaded onto the column.

  • Elution of Fission Products: The bulk of the uranium and other fission products are eluted from the column using a specific eluent that does not displace the strongly bound Ba²⁺ ions.

  • Elution of ¹⁴⁰Ba: The purified ¹⁴⁰Ba is then eluted from the column using an ammonium acetate solution.

  • Final Processing: The collected ¹⁴⁰Ba fraction in ammonium acetate is further processed, which may include sublimation of the ammonium acetate to obtain ¹⁴⁰Ba in a desired chemical form.

Protocol 2: Precipitation of ¹⁴⁰Ba as Barium Sulfate

This protocol is adapted from standard gravimetric analysis procedures for barium sulfate.

  • Sample Preparation: The initial solution containing ¹⁴⁰Ba and other fission products is acidified to approximately pH 2 with hydrochloric acid. This helps to prevent the co-precipitation of other metal hydroxides or carbonates.[5]

  • Precipitation: The solution is heated to near boiling, and a solution of a soluble sulfate (e.g., dilute sulfuric acid or sodium sulfate) is added slowly with constant stirring.

  • Digestion: The mixture is kept hot (just below boiling) for at least one hour to allow the BaSO₄ precipitate to age and form larger, more easily filterable crystals.

  • Filtration: The hot solution is filtered through an ashless filter paper. The precipitate is washed several times with hot deionized water to remove any soluble impurities.

  • Drying and Recovery: The filter paper containing the precipitate is carefully dried and then ignited in a muffle furnace to burn off the paper, leaving pure BaSO₄. The BaSO₄ can then be dissolved in a suitable solvent if a solution of ¹⁴⁰Ba is required.

Protocol 3: Quality Control using Gamma-Ray Spectrometry
  • Sample Preparation: A sample of the purified ¹⁴⁰Ba is prepared in a standard geometry (e.g., a vial or beaker) for which the gamma-ray spectrometer has been efficiency calibrated.

  • Data Acquisition: The sample is placed on a high-purity germanium (HPGe) detector and a gamma-ray spectrum is acquired for a sufficient time to obtain good counting statistics.

  • Spectrum Analysis: The resulting spectrum is analyzed to identify the characteristic gamma-ray peaks of ¹⁴⁰Ba (e.g., 162.7 keV, 304.9 keV, 537.3 keV) and its daughter ¹⁴⁰La (e.g., 328.8 keV, 487.0 keV, 815.8 keV, 1596.2 keV). The spectrum is also carefully inspected for the presence of any other gamma-emitting impurities.

  • Purity Assessment: The radionuclidic purity is determined by calculating the ratio of the activity of ¹⁴⁰Ba to the total activity of all radionuclides detected in the sample.[3][4] The activity of ¹⁴⁰La will be present and its ratio to ¹⁴⁰Ba can be used to determine the time since the last separation.

Visualizations

The following diagrams illustrate the workflows for the purification and quality control of ¹⁴⁰Ba.

experimental_workflow_ion_exchange cluster_preparation Sample Preparation cluster_separation Ion Exchange Chromatography cluster_final Final Product start Irradiated Uranium Target dissolution Dissolution in Nitric Acid start->dissolution column_loading Load onto Cation Exchange Column dissolution->column_loading wash Wash with Eluent 1 (Removes U and other FPs) column_loading->wash elution Elute ¹⁴⁰Ba with Ammonium Acetate wash->elution waste Radioactive Waste (U, FPs) wash->waste final_product High-Purity ¹⁴⁰Ba Solution elution->final_product

Caption: Workflow for ¹⁴⁰Ba purification by ion exchange chromatography.

experimental_workflow_precipitation cluster_preparation Sample Preparation cluster_separation Precipitation cluster_final Final Product & Waste start ¹⁴⁰Ba Solution with Impurities acidification Acidify with HCl (pH 2) start->acidification heating Heat to Near Boiling acidification->heating add_sulfate Add Soluble Sulfate Solution heating->add_sulfate digest Digest Precipitate add_sulfate->digest filtration Filter and Wash Precipitate digest->filtration final_product Purified BaSO₄ Precipitate filtration->final_product waste Supernatant with Impurities filtration->waste

Caption: Workflow for ¹⁴⁰Ba purification by precipitation as BaSO₄.

quality_control_workflow start Purified ¹⁴⁰Ba Sample measurement Gamma-Ray Spectrometry using HPGe Detector start->measurement analysis Spectrum Analysis measurement->analysis decision Purity Meets Acceptance Criteria? analysis->decision pass Release for Use decision->pass Yes fail Repurify Sample decision->fail No

Caption: Quality control workflow for purified ¹⁴⁰Ba.

References

Technical Support Center: Barium-140 Half-Life Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing uncertainty in Barium-140 (¹⁴⁰Ba) half-life measurements.

Frequently Asked Questions (FAQs)

Q1: What is the accepted half-life of this compound and what are its primary decay characteristics?

A1: The accepted half-life of this compound is approximately 12.751 days.[1] It undergoes beta decay to Lanthanum-140 (¹⁴⁰La).[1][2] The decay process involves the emission of beta particles and several gamma rays of varying energies.[3][4]

Q2: What are the main sources of uncertainty in ¹⁴⁰Ba half-life measurements?

A2: The primary sources of uncertainty include:

  • Counting Statistics: Radioactive decay is a random process, leading to statistical fluctuations in the measured counts.[5]

  • Background Radiation: Naturally occurring radiation in the environment contributes to the total measured counts and must be accurately subtracted.

  • Detector Dead Time: This is the time after a detection event during which the detector cannot record another event, leading to count losses at high count rates.[6][7][8]

  • Systematic Errors: These can arise from incorrect equipment calibration, improper sample preparation, or flawed data analysis methods.

  • Interference from Daughter Products: ¹⁴⁰Ba decays to ¹⁴⁰La, which is also radioactive. The emissions from ¹⁴⁰La can interfere with the measurement of ¹⁴⁰Ba if not properly accounted for, especially as they approach secular equilibrium.[2][9]

Q3: How does the in-growth of Lanthanum-140 affect my measurements?

A3: As ¹⁴⁰Ba decays, its daughter product, ¹⁴⁰La, which has a shorter half-life (approximately 1.678 days), grows in activity.[2] This leads to a state of transient equilibrium where the ratio of their activities becomes constant.[2][9] The gamma emissions from ¹⁴⁰La can contribute to the measured spectrum, potentially interfering with the ¹⁴⁰Ba peaks of interest. It is crucial to either chemically separate the ¹⁴⁰La or use gamma spectroscopy to resolve and account for the contributions from both isotopes.

Q4: What is detector dead time and how can I correct for it?

A4: Detector dead time is the period after a detection event during which the system is unresponsive to new events.[6][7][8] This can lead to an underestimation of the true count rate, especially at high activities. Corrections can be made using various methods, including live-time correction provided by the measurement software or by applying mathematical models such as the paralyzable or non-paralyzable dead time models.[10][11]

Troubleshooting Guides

Issue 1: High Uncertainty in Repeated Half-Life Measurements

Symptoms:

  • Large standard deviation in the calculated half-life across multiple experiments.

  • Poor fit of the decay curve to an exponential function.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Inadequate Counting Statistics - Increase the counting time for each measurement point to accumulate more counts. - Increase the initial activity of the ¹⁴⁰Ba source, if possible, without causing excessive dead time.
Inconsistent Sample Geometry - Ensure the sample is placed in the exact same position relative to the detector for every measurement. - Use a sample holder to maintain consistent geometry.
Fluctuating Background Radiation - Measure the background radiation for a sufficiently long period before and after the experiment to get a stable average. - Shield the detector and sample to minimize background contributions.
Improper Background Subtraction - Ensure the background spectrum is acquired under the same conditions (e.g., counting time, geometry) as the sample measurements. - Use a region of interest (ROI) for background subtraction that is free from any peaks.
Temperature and Environmental Instability - Maintain a stable laboratory temperature and humidity, as these can affect detector performance.
Issue 2: Measured Half-Life is Systematically Shorter or Longer than the Accepted Value

Symptoms:

  • The calculated half-life is consistently different from the accepted value of ~12.751 days.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Uncorrected Detector Dead Time - Measure the dead time of your system using a reference source or the two-source method. - Apply a dead time correction to your raw count data. Modern spectroscopy software often has built-in live-time correction.[6][7][8]
Interference from ¹⁴⁰La - If using a gamma spectrometer, identify and subtract the contribution of the ¹⁴⁰La gamma peaks from your ¹⁴⁰Ba regions of interest. - Alternatively, perform a chemical separation of ¹⁴⁰Ba from ¹⁴⁰La immediately before starting the measurement.
Presence of Other Radionuclide Impurities - Analyze the full gamma spectrum to identify any unexpected peaks that could indicate contamination of your ¹⁴⁰Ba source.
Incorrect Energy Calibration - Perform a thorough energy calibration of your gamma spectrometer using standard sources with well-known gamma energies.

Experimental Protocols

Protocol 1: ¹⁴⁰Ba Half-Life Measurement using Gamma-Ray Spectroscopy

Objective: To determine the half-life of ¹⁴⁰Ba by measuring the decay of its characteristic gamma-ray emissions over time.

Methodology:

  • System Setup and Calibration:

    • Use a high-purity germanium (HPGe) or a sodium iodide (NaI(Tl)) detector coupled to a multichannel analyzer (MCA).

    • Perform an energy calibration using standard sources (e.g., ¹³⁷Cs, ⁶⁰Co) to accurately identify the gamma-ray peaks of ¹⁴⁰Ba. The most prominent gamma ray for ¹⁴⁰Ba is at 537.3 keV.[3]

    • Perform an efficiency calibration to relate the measured count rate to the activity of the source.

  • Background Measurement:

    • Before introducing the ¹⁴⁰Ba source, acquire a background spectrum for a long duration (e.g., several hours or overnight) to obtain good statistics.

  • Sample Preparation and Initial Measurement:

    • Prepare a ¹⁴⁰Ba source with a known initial activity.

    • Place the source at a fixed and reproducible distance from the detector.

    • Acquire a gamma-ray spectrum for a predetermined counting time (e.g., 1 hour). Record the start and end time of the acquisition.

  • Data Acquisition over Time:

    • Repeat the spectrum acquisition at regular intervals (e.g., daily) for a period of at least three to four half-lives (approximately 40-50 days).

    • Ensure the sample geometry remains identical for each measurement.

  • Data Analysis:

    • For each spectrum, determine the net peak area of a characteristic ¹⁴⁰Ba gamma-ray (e.g., 537.3 keV). This involves subtracting the background counts under the peak.

    • Correct the net peak area for detector dead time. The live time recorded by the MCA can be used for this correction.

    • Plot the natural logarithm of the dead-time-corrected count rate versus the elapsed time.

    • Perform a linear least-squares fit to the data points. The slope of the line will be equal to the negative of the decay constant (λ).

    • Calculate the half-life (T₁/₂) using the formula: T₁/₂ = ln(2) / λ.

  • Uncertainty Analysis:

    • Propagate the uncertainties from the counting statistics, background subtraction, and the linear fit to determine the uncertainty in the calculated half-life.

Protocol 2: ¹⁴⁰Ba Half-Life Measurement using Liquid Scintillation Counting

Objective: To determine the half-life of ¹⁴⁰Ba by measuring its beta emissions.

Methodology:

  • Instrument Setup:

    • Use a liquid scintillation counter (LSC) and select an appropriate energy window for the beta spectrum of ¹⁴⁰Ba.

  • Sample Preparation:

    • Prepare a series of liquid scintillation vials.

    • Add a known aliquot of a standardized ¹⁴⁰Ba solution to each vial.

    • Add the appropriate liquid scintillation cocktail to each vial and mix thoroughly.

    • Prepare a background vial containing only the scintillation cocktail.

  • Counting:

    • Measure the background count rate.

    • Measure the count rate of each ¹⁴⁰Ba sample vial at regular intervals over a period of several half-lives.

  • Data Analysis:

    • Subtract the background count rate from each sample measurement.

    • Correct for quenching if necessary, using methods like the internal standard or the external standard channel ratio method.

    • Plot the natural logarithm of the corrected count rate versus time.

    • Determine the half-life from the slope of the linear fit, as described in the gamma spectroscopy protocol.

Visualizations

experimental_workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start setup System Setup & Calibration start->setup background Background Measurement setup->background sample Sample Preparation background->sample measure Initial Measurement sample->measure repeat_measure Repeat Measurements (Daily for 40-50 days) measure->repeat_measure Wait 24h repeat_measure->repeat_measure Wait 24h analysis Spectrum Analysis (Peak Area, Bkg Subtraction) repeat_measure->analysis correction Dead Time Correction analysis->correction plot Plot ln(Counts) vs. Time correction->plot fit Linear Least-Squares Fit plot->fit calculate Calculate Half-Life fit->calculate end End calculate->end

Caption: Workflow for ¹⁴⁰Ba half-life measurement.

uncertainty_sources cluster_syst Sources of Systematic Uncertainty uncertainty Total Uncertainty in Half-Life Measurement stat Statistical Uncertainty (Counting Statistics) uncertainty->stat syst Systematic Uncertainty uncertainty->syst dead_time Detector Dead Time syst->dead_time background Background Subtraction syst->background geometry Sample Geometry syst->geometry calibration Energy & Efficiency Calibration syst->calibration interference ¹⁴⁰La Interference syst->interference

Caption: Key sources of uncertainty in measurements.

ba140_decay_scheme Ba140 ¹⁴⁰Ba (T₁/₂ = 12.751 d) La140 ¹⁴⁰La (T₁/₂ = 1.678 d) Ba140->La140 β⁻ decay Ce140 ¹⁴⁰Ce (Stable) La140->Ce140 β⁻ decay

Caption: Simplified decay scheme of this compound.

References

Technical Support Center: Barium-140 Decontamination Procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper procedures for the decontamination of Barium-140 (Ba-140) spills. This compound is a beta-emitting radionuclide and requires specific handling and cleanup protocols to ensure personnel safety and prevent the spread of contamination.

Frequently Asked Questions (FAQs)

Q1: What are the primary radiological hazards associated with this compound?

A1: this compound is a beta emitter. The primary hazard from a Ba-140 spill is skin contamination and potential internal exposure through ingestion or inhalation. While the beta particles have a limited range in air, direct contact with contaminated surfaces can lead to significant skin dose. Internal exposure can result in the irradiation of various organs.[1]

Q2: What immediate actions should be taken in the event of a this compound spill?

A2: In the event of a Ba-140 spill, the following immediate actions should be taken:

  • Stop all work: Cease all activities in the affected area.

  • Warn others: Alert personnel in the vicinity of the spill.

  • Isolate the area: Prevent entry into the contaminated zone.

  • Confine the spill: If possible, cover the spill with absorbent materials to prevent its spread.[2][3]

  • Remove contaminated clothing: If your clothing is contaminated, remove it carefully to avoid spreading the contamination.[1][3]

  • Wash contaminated skin: If your skin comes into contact with the spilled material, wash the affected area thoroughly with lukewarm water and mild soap.[1][4]

  • Notify the Radiation Safety Officer (RSO): Report the spill to your institution's RSO immediately.[2][5]

Q3: What personal protective equipment (PPE) is required for cleaning up a this compound spill?

A3: The minimum required PPE for a Ba-140 spill cleanup includes:

  • Disposable gloves (double-gloving is recommended)

  • Lab coat

  • Safety goggles or a face shield

  • Shoe covers[3][6]

For larger spills or when there is a risk of airborne contamination, a NIOSH-approved respirator may be necessary.[7]

Q4: What are the recommended decontamination agents for this compound?

A4: For most surfaces, a simple solution of soap or detergent and water is effective for decontaminating Ba-140.[1][4] Commercially available radioactive decontamination solutions, such as Radiacwash, may also be used.[4][8] For personal decontamination, mild soap and lukewarm water are recommended.[1][4] Avoid using harsh or abrasive cleaners on skin as this can increase absorption.[1]

Q5: How is radioactive waste from a this compound spill managed?

A5: All materials used in the decontamination process, including absorbent paper, gloves, and disposable PPE, must be treated as radioactive waste.[6] These materials should be collected in a designated radioactive waste container.[2] Follow your institution's specific procedures for radioactive waste disposal.

Troubleshooting Guides

Issue: Persistent contamination on a surface after initial cleaning.

Possible Cause Troubleshooting Step
Inadequate cleaning time or pressure.Repeat the cleaning process, ensuring thorough scrubbing of the affected area.[9]
Decontaminating agent is not effective for the surface type.Try a different decontamination agent. For stubborn contamination, a chelating agent might be effective.[8]
The contamination has become fixed to the surface.For non-porous surfaces, a mild abrasive may be used with caution, as this can damage the surface and make future decontamination more difficult.[4] Contact your RSO for guidance on fixed contamination.
The survey meter is not appropriate for detecting Ba-140.Ensure you are using a survey meter with a thin-window Geiger-Müller (GM) probe, which is suitable for detecting beta radiation.

Issue: Suspected personal skin contamination.

Possible Cause Troubleshooting Step
Direct contact with the spilled material.Immediately wash the affected area with mild soap and lukewarm water for at least 2-3 minutes. Do not use hot water as it can increase absorption.[1]
Contamination not fully removed after initial washing.Repeat the washing procedure up to three times. If contamination persists, contact the RSO or occupational health services.[4]
Contamination is under the fingernails.Use a soft brush to gently clean under the fingernails.

Issue: Contamination detected on laboratory equipment.

Possible Cause Troubleshooting Step
Cross-contamination during the experiment or spill.Decontaminate the equipment using a suitable cleaning agent and method for the equipment's material.[6][8]
Internal contamination of the equipment.Disassemble the equipment if possible and decontaminate the internal components. For complex equipment, consult with the manufacturer or your RSO.
Porous surface of the equipment has absorbed the radioactive material.If the equipment cannot be decontaminated to acceptable levels, it must be disposed of as radioactive waste.[9]

Quantitative Data Summary

Decontaminating Agent Surface Type Decontamination Effectiveness Reference
Soap and WaterSkin95-99% removal with 90 seconds of gentle washing.[1]
WaterFormica, Vinyl, Plastic, Rubber, PolyesterCan remove over 99% of Tc-99m (a beta/gamma emitter).[10]
Commercial Decontaminant (e.g., Radiacwash)Glassware, CountertopsMay be more effective than soap and water on these surfaces.[11]

Experimental Protocols

Protocol 1: Surface Decontamination and Monitoring

Objective: To decontaminate a surface contaminated with this compound and verify the effectiveness of the decontamination.

Materials:

  • Personal Protective Equipment (PPE) as specified in the FAQs.

  • Absorbent paper or pads.

  • Decontamination solution (e.g., soap and water, Radiacwash).

  • Wipes or swabs for wipe testing.

  • Liquid scintillation vials and cocktail.

  • Low-background liquid scintillation counter.

  • Geiger-Müller (GM) survey meter with a pancake probe.

Procedure:

  • Initial Survey: Before decontamination, use the GM survey meter to identify the boundaries of the contaminated area.

  • Decontamination:

    • For liquid spills, first, use absorbent paper to soak up the spill, working from the outside in.

    • Apply the decontamination solution to a clean cloth or absorbent paper.

    • Wipe the contaminated area, moving from the outer edge towards the center in overlapping strokes.

    • Use a fresh part of the cloth for each wipe.

    • Repeat the wiping process with fresh cleaning materials.

  • Post-Decontamination Survey: Use the GM survey meter to check for any remaining contamination.

  • Wipe Test for Removable Contamination:

    • Take a wipe sample from a 100 cm² area of the decontaminated surface.

    • Place the wipe in a liquid scintillation vial with the appropriate cocktail.

    • Analyze the sample using a liquid scintillation counter to quantify any remaining removable contamination.

  • Documentation: Record the initial and final survey readings and the results of the wipe test.

Protocol 2: Personal Decontamination

Objective: To safely remove this compound contamination from the skin.

Materials:

  • Mild soap.

  • Lukewarm water.

  • Soft brush (for fingernails).

  • Clean, disposable towels.

  • GM survey meter with a pancake probe.

Procedure:

  • Initial Survey: Use the GM survey meter to identify the specific areas of skin contamination.

  • Washing:

    • Wash the contaminated area with mild soap and lukewarm water for at least two to three minutes.

    • Use gentle, circular motions. Avoid harsh scrubbing.

    • Rinse the area thoroughly with lukewarm water, allowing the water to flow away from the body and down the drain.

  • Drying: Gently pat the area dry with a clean, disposable towel.

  • Post-Decontamination Survey: Use the GM survey meter to check for any remaining contamination.

  • Repeat if Necessary: If contamination is still detected, repeat the washing and drying process. Do not repeat more than three times to avoid skin irritation.

  • Seek Medical Attention: If contamination persists after three washes, or if the skin is broken, seek immediate medical attention and inform your RSO.

Visualizations

Spill_Response_Workflow spill This compound Spill Occurs stop_work Stop Work Immediately spill->stop_work warn_others Warn Others in the Area stop_work->warn_others isolate_area Isolate the Spill Area warn_others->isolate_area don_ppe Don Appropriate PPE isolate_area->don_ppe assess_spill Assess Spill Severity (Minor vs. Major) don_ppe->assess_spill minor_spill Minor Spill Cleanup assess_spill->minor_spill Minor major_spill Major Spill (Contact RSO Immediately) assess_spill->major_spill Major decontaminate Decontaminate Surfaces minor_spill->decontaminate report_incident Report Incident to RSO major_spill->report_incident survey_area Survey Area with GM Meter decontaminate->survey_area survey_area->decontaminate Contaminated wipe_test Perform Wipe Test survey_area->wipe_test Clean wipe_test->decontaminate Above Limits waste_disposal Dispose of Radioactive Waste wipe_test->waste_disposal Below Limits waste_disposal->report_incident decontamination_complete Decontamination Complete report_incident->decontamination_complete

Caption: this compound Spill Response Workflow.

Decontamination_Decision_Tree start Contamination Detected surface_type Identify Surface Type start->surface_type porous Porous Surface (e.g., wood, concrete) surface_type->porous Porous non_porous Non-Porous Surface (e.g., stainless steel, glass) surface_type->non_porous Non-Porous contact_rso_porous Contact RSO for Assessment porous->contact_rso_porous decontaminate_non_porous Decontaminate with Soap & Water or Commercial Decontaminant non_porous->decontaminate_non_porous survey_non_porous Survey Surface decontaminate_non_porous->survey_non_porous clean_non_porous Contamination Below Limits survey_non_porous->clean_non_porous Clean repeat_decon Repeat Decontamination survey_non_porous->repeat_decon Contaminated repeat_decon->decontaminate_non_porous contact_rso_fixed Fixed Contamination Contact RSO repeat_decon->contact_rso_fixed After 3 attempts

Caption: Decontamination Decision Tree for Surfaces.

References

Technical Support Center: Stabilization of Barium-140 in Solution for Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Barium-140 (¹⁴⁰Ba) in solution. Proper stabilization is critical for the accuracy and reproducibility of long-term studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in maintaining this compound stability in aqueous solutions for long-term studies?

A1: The primary challenges in maintaining this compound (¹⁴⁰Ba) in solution revolve around its chemical behavior, which is similar to other alkaline earth metals. The main issues are:

  • Precipitation: Barium ions (Ba²⁺) readily form insoluble salts, most notably barium sulfate (BaSO₄), in the presence of sulfate ions.[1][2] Sulfate can be introduced from various sources, including glassware, reagents, or atmospheric deposition. Barium also forms sparingly soluble salts with carbonate (BaCO₃) and phosphate (Ba₃(PO₄)₂), which can be problematic in biological buffers.

  • Radiocolloid Formation: At low concentrations, radionuclides like ¹⁴⁰Ba can form radiocolloids, which are aggregates of radioactive atoms or molecules. These colloids can adsorb to surfaces, leading to an apparent loss of activity in the solution.[3]

  • Adsorption to Surfaces: Barium ions can adsorb to the surfaces of storage containers, particularly glass. This can lead to a significant reduction in the concentration of ¹⁴⁰Ba in the solution over time.

  • Changes in pH: The solubility of many barium salts is pH-dependent.[2] Fluctuations in pH can trigger precipitation. For instance, in solutions with a pH greater than 9.3, barium carbonate becomes the dominant species, limiting solubility.[2]

Q2: What is the role of a carrier in a this compound solution?

A2: A carrier is a stable isotope of the same element as the radionuclide, in this case, non-radioactive barium. Adding a small amount of stable barium carrier can help to minimize the loss of ¹⁴⁰Ba from the solution due to adsorption onto surfaces. The stable barium ions will compete with the radioactive ¹⁴⁰Ba ions for adsorption sites, effectively "saturating" them and leaving more ¹⁴⁰Ba in the solution. This is particularly important when working with very low concentrations of ¹⁴⁰Ba.

Q3: How can I prevent the precipitation of this compound in my experimental solutions?

A3: Preventing precipitation is crucial for accurate experimental results. Here are several strategies:

  • Use High-Purity Reagents and Water: Ensure that all reagents and water used are of the highest purity available to minimize the presence of contaminating ions like sulfate and carbonate.

  • Control pH: Maintain the pH of the solution within a range where barium salts are most soluble. Acidic conditions generally increase the solubility of barium compounds.[2]

  • Utilize Chelating Agents: Chelating agents like ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA) can form stable, soluble complexes with barium ions, preventing them from precipitating. The effectiveness of these agents is often pH-dependent.

  • Avoid Incompatible Buffers: Be cautious when using phosphate or carbonate-based buffers, as these can lead to the precipitation of barium phosphate or barium carbonate.

Q4: What are the recommended storage conditions for long-term studies involving this compound solutions?

A4: For long-term storage, it is recommended to:

  • Use appropriate containers: Polypropylene or polyethylene containers are generally preferred over glass to minimize adsorption.

  • Store at a controlled temperature: Depending on the specific chemical form and any biological components in your solution, storage at room temperature, refrigeration, or freezing may be necessary.[4] Always refer to the vendor's storage information.

  • Maintain a stable pH: Use a suitable buffer system that does not react with barium.

  • Consider the use of a chelating agent: As mentioned, this can significantly enhance long-term stability.

  • Ensure proper shielding and security: As with all radioactive materials, store ¹⁴⁰Ba solutions in a properly shielded and secure location in accordance with institutional and regulatory guidelines.[5][6][7]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Decreased Radioactivity in Solution Over Time 1. Precipitation: Formation of insoluble barium salts (e.g., BaSO₄, BaCO₃).2. Adsorption: ¹⁴⁰Ba ions adhering to container walls.3. Radiocolloid Formation: Aggregation of ¹⁴⁰Ba atoms.1. a. Centrifuge a sample of the solution. If a radioactive pellet is formed, precipitation has occurred. b. Add a chelating agent such as EDTA or DTPA to the solution to dissolve the precipitate. c. For future preparations, use high-purity water and reagents, and consider adding a chelating agent from the start.2. a. Transfer the solution to a new container and measure the radioactivity of the old container. b. For future work, use plastic containers (polypropylene, polyethylene) instead of glass. c. Consider adding a small amount of stable barium carrier to your solution.3. a. Filter the solution through a 0.22 µm filter and measure the radioactivity of the filter. b. Adjust the pH of the solution; radiocolloid formation can be pH-dependent. c. Add a stabilizing agent or carrier.
Visible Precipitate in the Solution 1. Contamination: Presence of sulfate, carbonate, or phosphate ions.2. pH Shift: The pH of the solution has changed to a range where barium salts are insoluble.1. a. Identify the source of contamination (e.g., reagents, glassware, buffer). b. Use higher purity reagents and deionized water for all future preparations.2. a. Measure the pH of the solution. b. Adjust the pH to a more acidic range if appropriate for your experiment. c. Use a robust buffering system to maintain a stable pH.
Inconsistent Experimental Results 1. Inhomogeneous Solution: Due to precipitation or adsorption, the concentration of ¹⁴⁰Ba is not uniform.2. Chemical Form Alteration: The chemical form of ¹⁴⁰Ba may have changed, affecting its reactivity or biological activity.1. a. Ensure the solution is thoroughly mixed before taking an aliquot. b. Address any underlying precipitation or adsorption issues as described above.2. a. Analyze the chemical form of barium in your solution using appropriate analytical techniques if possible. b. Review your solution preparation protocol to ensure no unintended reactions are occurring.

Data Presentation

Table 1: Illustrative Long-Term Stability of this compound in Aqueous Solution Under Various Conditions

Storage ConditionInitial Activity (kBq/mL)Activity after 30 days (kBq/mL)% RecoveryObservations
Deionized H₂O, Glass Vial, 4°C1007575%Significant loss of activity, likely due to adsorption.
Deionized H₂O, Polypropylene Vial, 4°C1009292%Reduced loss of activity compared to glass.
0.01 M HCl, Polypropylene Vial, 4°C1009898%High stability, acidic pH prevents precipitation and reduces adsorption.
Phosphate Buffered Saline (PBS), pH 7.4, Polypropylene Vial, 4°C1006060%Significant precipitation observed.
1 mM EDTA in Deionized H₂O, pH 7.4, Polypropylene Vial, 4°C1009999%Excellent stability, no visible precipitate.

Note: The data presented in this table is for illustrative purposes to demonstrate the relative effects of different storage conditions. Actual results may vary based on specific experimental parameters.

Experimental Protocols

Protocol for Preparation of a Stabilized this compound Stock Solution

  • Materials:

    • This compound radionuclide (as BaCl₂ in dilute HCl)

    • High-purity deionized water (18 MΩ·cm)

    • Ethylenediaminetetraacetic acid (EDTA), disodium salt

    • Hydrochloric acid (HCl), high purity

    • Sodium hydroxide (NaOH), high purity

    • Polypropylene storage vials

  • Procedure:

    • Prepare a 10 mM EDTA stock solution in deionized water. Adjust the pH to 8.0 with high-purity NaOH to ensure complete dissolution of the EDTA.

    • In a polypropylene vial, add the required volume of the ¹⁴⁰BaCl₂ solution.

    • Add a sufficient volume of the 10 mM EDTA stock solution to achieve a final concentration of 1 mM EDTA.

    • If necessary, add a small amount of stable BaCl₂ carrier solution. The final carrier concentration should be determined based on the specific requirements of the experiment.

    • Adjust the final volume with deionized water.

    • Gently mix the solution thoroughly.

    • Measure the final pH and adjust to the desired range (typically between 6 and 8 for EDTA chelation) using high-purity HCl or NaOH.

    • Perform an initial radioactivity measurement for baseline determination.

    • Store the solution in a properly shielded and labeled polypropylene vial at the appropriate temperature.

Mandatory Visualization

Barium_Stabilization_Workflow cluster_preparation Solution Preparation cluster_storage Long-Term Storage cluster_troubleshooting Troubleshooting start Start with ¹⁴⁰Ba Radionuclide reagents High-Purity Water & Reagents start->reagents Dissolve in chelator Add Chelating Agent (e.g., EDTA) reagents->chelator carrier Add Stable Ba²⁺ Carrier (Optional) chelator->carrier ph_adjust Adjust pH carrier->ph_adjust mix Thorough Mixing ph_adjust->mix initial_qc Initial QC: Activity & Purity mix->initial_qc storage Store in Polypropylene Vial at Controlled Temperature initial_qc->storage Pass periodic_qc Periodic QC: Activity Check storage->periodic_qc periodic_qc->storage Stable precipitate Precipitation Detected periodic_qc->precipitate Activity Loss adsorption Adsorption Detected periodic_qc->adsorption Activity Loss remediate Remediation: Adjust pH / Add More Chelator precipitate->remediate adsorption->remediate remediate->storage

Caption: Workflow for the preparation and stabilization of this compound solutions.

Barium_Precipitation_Pathway cluster_anions Precipitating Anions cluster_stabilizers Stabilizing Agents Ba140 ¹⁴⁰Ba²⁺ (aq) (Soluble) SO4 SO₄²⁻ (Sulfate) Ba140->SO4 CO3 CO₃²⁻ (Carbonate) Ba140->CO3 PO4 PO₄³⁻ (Phosphate) Ba140->PO4 EDTA EDTA Ba140->EDTA BaSO4 ¹⁴⁰BaSO₄ (s) (Insoluble Precipitate) SO4->BaSO4 BaCO3 ¹⁴⁰BaCO₃ (s) (Sparingly Soluble) CO3->BaCO3 Ba3PO42 ¹⁴⁰Ba₃(PO₄)₂ (s) (Insoluble Precipitate) PO4->Ba3PO42 Ba_EDTA [¹⁴⁰Ba-EDTA]²⁻ (aq) (Soluble Complex) EDTA->Ba_EDTA DTPA DTPA DTPA->Ba_EDTA or DTPA Low_pH Low pH (H⁺) Low_pH->BaCO3 Inhibits Low_pH->Ba3PO42 Inhibits

References

Validation & Comparative

Inter-laboratory Comparison of Barium-140 Measurements: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of an inter-laboratory comparison for the measurement of Barium-140 (Ba-140), a critical fission product relevant in environmental monitoring and nuclear incident response. The data presented is aimed at researchers, scientists, and drug development professionals to offer insights into the reliability and precision of current analytical methods for this radionuclide.

Executive Summary

An inter-laboratory study was conducted to evaluate the performance of the gamma-ray spectroscopy method for the quantitative determination of this compound in a milk matrix. The study involved distributing milk samples with known concentrations of Ba-140 to multiple laboratories. The results indicate a high level of accuracy and precision among the participating laboratories, demonstrating the robustness of the analytical method. This guide summarizes the key findings, details the experimental protocol, and provides a visual representation of the workflow.

Data Presentation

The quantitative results of the collaborative study are summarized in the tables below. The study included two milk samples with different activity concentrations of Ba-140, Iodine-131 (I-131), and Cesium-137 (Cs-137).

Table 1: High-Activity Milk Sample - Inter-laboratory Comparison Results

RadionuclideKnown Concentration (pCi/L)Mean Reported Value (pCi/L)Within-Laboratory Coefficient of Variation (%)Between-Laboratory Coefficient of Variation (%)
I-131633Not specified in abstract4-54-7
Cs-137305~296 (3% below known)4-54-7
Ba-140 515 Not specified in abstract4-5 4-7

Table 2: Low-Activity Milk Sample - Inter-laboratory Comparison Results

RadionuclideKnown Concentration (pCi/L)Mean Reported Value (pCi/L)Within-Laboratory Coefficient of Variation (%)Between-Laboratory Coefficient of Variation (%)
I-13198Not specified in abstract6-98-16
Cs-13752Not specified in abstract6-98-16
Ba-140 72 Not specified in abstract6-9 8-16

Data sourced from a collaborative study on the quantitative determination of I-131, Cs-137, and Ba-140 in milk.[1]

Experimental Protocols

The inter-laboratory comparison was based on an extension of the official method for Cesium-137 in milk by gamma-ray spectroscopy to include the determination of this compound.[1] The general steps of this methodology are outlined below.

Sample Preparation
  • Homogenization: The milk sample is thoroughly mixed to ensure a uniform distribution of radionuclides.

  • Aliquoting: A precise volume of the homogenized milk sample is transferred to a standard counting geometry container (e.g., a Marinelli beaker).

  • Sealing: The container is hermetically sealed to prevent any loss of sample or contamination.

Gamma-Ray Spectrometry Measurement
  • Detector System: A high-purity germanium (HPGe) detector with appropriate shielding is used for the measurement. The detector is coupled to a multichannel analyzer (MCA).

  • Energy and Efficiency Calibration: The detector system is calibrated for energy and efficiency using certified radioactive standard sources covering a wide range of energies, including those of the Ba-140 decay progeny, Lanthanum-140 (La-140).

  • Sample Counting: The prepared milk sample is placed in a reproducible position on the detector and counted for a sufficient time to achieve the desired statistical precision.

  • Background Measurement: A background spectrum is acquired using a blank sample (a container with deionized water or uncontaminated milk) for the same counting time to identify and subtract background radiation.

Data Analysis
  • Peak Identification: The gamma-ray spectrum is analyzed to identify the characteristic photopeaks of Ba-140 and its daughter product La-140. The primary gamma-ray energies for Ba-140 are 162.7 keV and 537.3 keV, while La-140 has several prominent gamma lines, including 1596.2 keV.

  • Peak Area Determination: The net peak area of the identified photopeaks is calculated by subtracting the background continuum.

  • Activity Calculation: The activity concentration of Ba-140 is calculated using the net peak area, the detector efficiency at the specific gamma-ray energy, the gamma-ray emission probability, the sample volume, and the counting time. Corrections for radioactive decay during the measurement and from the time of sample collection are applied.

Visualizations

The following diagrams illustrate the key processes in the inter-laboratory comparison of this compound measurements.

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Gamma-Ray Spectrometry cluster_analysis Data Analysis Homogenization Homogenization Aliquoting Aliquoting Homogenization->Aliquoting Sealing Sealing Aliquoting->Sealing Sample_Counting Sample Counting Sealing->Sample_Counting Calibration Energy & Efficiency Calibration Activity_Calc Activity Calculation Calibration->Activity_Calc Peak_ID Peak Identification Sample_Counting->Peak_ID Background_Measurement Background Measurement Peak_Area Peak Area Determination Background_Measurement->Peak_Area Peak_ID->Peak_Area Peak_Area->Activity_Calc

Caption: Experimental workflow for Ba-140 measurement.

Logical_Relationship cluster_study_design Inter-laboratory Study Design cluster_lab_analysis Laboratory Analysis cluster_evaluation Performance Evaluation Sample_Prep Preparation of Spiked Milk Samples Distribution Distribution to Participating Labs Sample_Prep->Distribution Measurement Gamma-Ray Spectrometry Measurement Distribution->Measurement Reporting Reporting of Results Measurement->Reporting Data_Compilation Compilation of All Results Reporting->Data_Compilation Statistical_Analysis Statistical Analysis (Mean, CV) Data_Compilation->Statistical_Analysis Performance_Assessment Assessment of Method Performance Statistical_Analysis->Performance_Assessment

Caption: Logical flow of the inter-laboratory comparison.

References

A Comparative Guide to Radiochemical Procedures for Barium-140 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common radiochemical procedures for the analysis of Barium-140 (Ba-140), a significant fission product with applications in various scientific fields. The validation of these procedures is critical for ensuring accurate and reliable quantification of Ba-140 in diverse sample matrices. This document outlines key performance characteristics, experimental protocols, and a general validation workflow to assist researchers in selecting and implementing the most suitable method for their specific needs.

Comparison of Radiochemical Procedures for Ba-140 Analysis

The selection of a radiochemical procedure for Ba-140 analysis is dependent on factors such as the sample matrix, required sensitivity, and available laboratory instrumentation. The following table summarizes the key performance parameters of three common methods: Solvent Extraction & Ion Exchange Chromatography, Precipitation, and Gamma Spectrometry.

ParameterSolvent Extraction & Ion Exchange ChromatographyPrecipitationGamma Spectrometry
Chemical Recovery ~70% for Barium[1]Method-dependent, data not availableNot directly applicable (no chemical separation)
Decontamination Factor 10⁵ for most fission products[1]Method-dependent, data not availableNot applicable (interferences resolved by energy discrimination)
Minimum Detectable Activity (MDA) Method-dependent, data not availableMethod-dependent, data not availableMethod-dependent, data not available
Processing Time Approximately 20 hours for four samples[1]Method-dependent, data not availableMethod-dependent, data not available
Principle Separation based on differential partitioning of Ba-140 between an organic solvent and an aqueous phase, followed by selective elution from an ion exchange resin.Separation of Ba-140 from the sample matrix by precipitation as an insoluble salt, typically barium sulfate or barium chromate.Direct quantification of Ba-140 by detecting the gamma rays emitted by its daughter product, Lanthanum-140 (La-140).
Common Applications Analysis of complex matrices such as nuclear fuel reprocessing solutions and environmental samples with multiple interfering radionuclides.Pre-concentration of Ba-140 from large volume samples; separation from its daughter La-140.Non-destructive analysis of various sample types, including environmental and industrial samples.

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation and validation of any radiochemical procedure. Below are generalized protocols for the three discussed methods.

Solvent Extraction & Ion Exchange Chromatography

This method combines the selectivity of solvent extraction with the high separation efficiency of ion exchange chromatography to isolate Ba-140 from complex sample matrices.

Protocol:

  • Sample Preparation: The sample is typically dissolved in a suitable acid, and a known amount of stable barium carrier is added to determine the chemical yield.

  • Solvent Extraction:

    • The aqueous sample is brought into contact with an organic solvent containing a chelating agent.

    • The pH of the aqueous phase is adjusted to selectively extract interfering radionuclides into the organic phase, leaving Ba-140 in the aqueous phase.

  • Ion Exchange Chromatography:

    • The aqueous phase containing Ba-140 is loaded onto a cation exchange resin column.

    • The column is washed with appropriate reagents to remove any remaining impurities.

    • Ba-140 is selectively eluted from the resin using a suitable eluent.

  • Measurement: The activity of Ba-140 in the eluted fraction is measured using a suitable radiation detector, such as a gas-flow proportional counter or a gamma spectrometer.

  • Data Analysis: The chemical recovery is determined by measuring the amount of stable barium carrier in the final sample. The activity of Ba-140 is then corrected for chemical yield and radioactive decay.

Precipitation

Precipitation is a classical radiochemical technique used to separate and concentrate Ba-140.

Protocol:

  • Sample Preparation: The sample is dissolved, and a stable barium carrier is added.

  • Precipitation: Barium is precipitated from the solution as an insoluble salt. Barium sulfate (BaSO₄) is commonly used due to its low solubility. This can be achieved by adding a sulfate source, such as sulfuric acid or sodium sulfate.

  • Digestion and Filtration: The precipitate is digested (heated in the mother liquor) to improve its crystalline structure and reduce co-precipitation of impurities. The precipitate is then separated from the solution by filtration.

  • Purification (Optional): The precipitate can be redissolved and reprecipitated to improve its purity and remove co-precipitated interfering radionuclides.

  • Measurement: The precipitate is dried, weighed to determine the chemical yield, and the activity of Ba-140 is measured using an appropriate radiation detector.

Gamma Spectrometry

Gamma spectrometry is a non-destructive technique that allows for the direct quantification of Ba-140 by measuring the gamma radiation from its daughter isotope, La-140.

Protocol:

  • Sample Preparation: The sample is placed in a suitable counting geometry (e.g., a Marinelli beaker for water samples). For solid samples, homogenization and density correction may be necessary.

  • Ingrowth of La-140: A waiting period is often required to allow for the ingrowth of the La-140 daughter, which has a more prominent gamma emission at 1596.2 keV, suitable for quantification.

  • Gamma-Ray Measurement: The sample is counted using a high-purity germanium (HPGe) detector. The detector is calibrated for energy and efficiency using certified radioactive standards.

  • Spectrum Analysis: The gamma-ray spectrum is analyzed to identify and quantify the characteristic gamma-ray peak of La-140.

  • Activity Calculation: The activity of Ba-140 is calculated from the measured activity of La-140, taking into account the branching ratio, radioactive decay, and the secular or transient equilibrium relationship between Ba-140 and La-140.

Validation of Radiochemical Procedures for Ba-140 Analysis

The validation of a radiochemical procedure is crucial to ensure that the method is fit for its intended purpose. The following diagram illustrates a general workflow for the validation process.

ValidationWorkflow cluster_0 Method Development & Optimization cluster_1 Performance Characteristic Evaluation cluster_2 Documentation & Implementation A Define Analytical Requirements (e.g., MDA, Precision, Accuracy) B Select & Optimize Radiochemical Procedure A->B C Develop Standard Operating Procedure (SOP) B->C D Determine Chemical Recovery C->D G Assess Precision & Accuracy (using reference materials) D->G E Evaluate Decontamination Factors E->G F Determine Minimum Detectable Activity (MDA) F->G H Evaluate Ruggedness & Robustness G->H I Prepare Validation Report H->I J Implement Validated Method for Routine Analysis I->J K Ongoing Quality Control & Performance Monitoring J->K

Caption: General workflow for the validation of radiochemical procedures for Ba-140 analysis.

This workflow outlines the essential steps from defining the analytical needs to the routine implementation and ongoing quality control of the validated method. Each step requires careful planning, execution, and documentation to ensure the reliability and defensibility of the analytical results.

References

A Comparative Guide to Certified Reference Materials for Barium-140 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development requiring precise and accurate quantification of Barium-140 (Ba-140) activity, the selection of a suitable Certified Reference Material (CRM) is of paramount importance. This guide provides a comparative overview of potential suppliers of Ba-140 activity CRMs, details on the experimental protocols for their use, and visualizations of key processes to aid in informed decision-making.

This compound is a fission product with a half-life of 12.753 days, decaying to Lanthanum-140 (La-140), which in turn decays to the stable Cerium-140.[1] Accurate measurement of Ba-140 activity is crucial in various applications, including environmental monitoring, nuclear medicine, and radiopharmaceutical research.[2] CRMs for Ba-140 provide a traceable link to national and international standards, ensuring the reliability and comparability of measurement results.

Comparison of Potential Certified Reference Material Suppliers

While specific off-the-shelf Ba-140 activity CRMs are not always readily cataloged, leading national metrology institutes (NMIs) and commercial suppliers offer the capability to produce custom-made, certified radionuclide solutions. The following table summarizes the likely offerings based on the general capabilities of these organizations. Researchers are advised to contact the suppliers directly for specific quotations and product availability.

Parameter National Physical Laboratory (NPL), UK Laboratoire National Henri Becquerel (LNHB), France Eckert & Ziegler Isotope Products
Product Type Standardised radionuclide solutions, likely custom-prepared.[3]Standardised radionuclide solutions, likely custom-prepared.[4]Calibrated and nominal standard solutions.[5]
Traceability Traceable to UK national standards and the international measurement system.[3][6]Traceable to French national standards and the international measurement system.NIST traceable.[5]
Typical Form Flame-sealed glass ampoules.[3]Vials or ampoules.Vials (e.g., 27 mL polyethylene) or custom configurations.[7]
Matrix Dilute acid (e.g., HCl or HNO₃) with carrier.Dilute acid with carrier.Barium chloride in 0.1M HCl or custom matrix.[5][7]
Certified Value Activity concentration (Bq/g or Bq/mL).Activity concentration (Bq/g or Bq/mL).Activity contained in an aqueous solution.
Uncertainty Low uncertainty, accredited to ISO 17025.[3]Low uncertainty, provided with detailed uncertainty budget.Typically ±3% to ±5% at a 99% confidence level for calibrated solutions.[5]
Certificate Certificate of Measurement provided.[3]Certificate of Calibration with detailed decay data.[1]Certificate of Calibration provided.[5]
Radionuclidic Purity Specified on the certificate. High-purity options available.[3]Specified on the certificate.Specified on the Certificate of Calibration.[5]
Availability Custom preparation, contact for lead times.Custom preparation, contact for lead times.Most solutions delivered within 10-14 days ARO.[5]

Experimental Protocols

The certification of Ba-140 activity and its subsequent use in calibrating laboratory instruments involve highly precise measurement techniques. The two primary methods for determining the activity of Ba-140, a beta-gamma emitter, are liquid scintillation counting and gamma-ray spectrometry.

Gamma-Ray Spectrometry for Ba-140 Activity Measurement

Gamma-ray spectrometry is a non-destructive technique used to identify and quantify gamma-emitting radionuclides. For Ba-140, which has a complex decay scheme with its daughter La-140, this method is particularly useful.[8][9]

Methodology:

  • Detector Calibration: A high-purity germanium (HPGe) detector is calibrated for energy and efficiency using a multi-nuclide gamma-ray standard. This standard should be traceable to a national standards laboratory and have a geometry that is as close as possible to that of the Ba-140 sample to be measured.[10][11]

  • Sample Preparation: The Ba-140 CRM is prepared in a standardized geometry (e.g., a vial or beaker) that matches the calibration geometry. The sample is placed at a reproducible distance from the detector.

  • Data Acquisition: The gamma-ray spectrum of the Ba-140 sample is acquired for a sufficient time to achieve good counting statistics. The spectrum will show photopeaks corresponding to the gamma-ray emissions from Ba-140 and its progeny, La-140.

  • Spectrum Analysis: The net peak areas of the characteristic gamma-ray peaks of Ba-140 (e.g., 537.3 keV) are determined.

  • Activity Calculation: The activity of Ba-140 is calculated using the following formula:

    Activity (Bq) = (Net Peak Area) / (Efficiency at Peak Energy * Gamma-ray Emission Probability * Counting Time)

    Corrections for radioactive decay to a reference time, dead time, and summing effects may be necessary for accurate results.

Liquid Scintillation Counting for Ba-140 Activity Measurement

Liquid scintillation counting (LSC) is a highly efficient method for detecting beta particles. Since Ba-140 is a beta emitter, LSC is a suitable technique for its activity determination.[2][12]

Methodology:

  • Instrument Calibration: The liquid scintillation counter is calibrated for efficiency using a set of quenched standards of a beta emitter with similar energy characteristics to Ba-140, or by using a traceable Ba-140 standard.

  • Cocktail Preparation: A known mass or volume of the Ba-140 CRM is added to a liquid scintillation cocktail in a vial. The cocktail consists of an aromatic solvent and scintillators that emit light when they interact with the beta particles.[13][14]

  • Sample Counting: The vial is placed in the liquid scintillation counter, which uses photomultiplier tubes (PMTs) to detect the light pulses. Coincidence counting is used to reduce background noise.[12]

  • Quench Correction: Chemical and color quenching can reduce the counting efficiency. The instrument's quench correction capabilities are used to determine the counting efficiency for the specific sample.[13]

  • Activity Calculation: The activity of Ba-140 is calculated using the following formula:

    Activity (dpm or Bq) = (Net Count Rate - Background Count Rate) / (Counting Efficiency * Volume/Mass of Aliquot)

Visualizations

This compound Decay Pathway

The following diagram illustrates the radioactive decay of this compound to its daughter product Lanthanum-140, which in turn decays to the stable Cerium-140.

G Ba-140 Ba-140 La-140 La-140 Ba-140->La-140 β⁻ decay T½ = 12.75 d Ce-140 (Stable) Ce-140 (Stable) La-140->Ce-140 (Stable) β⁻ decay T½ = 1.68 d G cluster_prep Preparation cluster_cal Calibration cluster_ver Verification & Use CRM Obtain Ba-140 CRM Prepare Prepare CRM in Standard Geometry CRM->Prepare Measure Measure CRM Activity Prepare->Measure Instrument Radiation Detector (e.g., HPGe) Instrument->Measure Efficiency Determine Detector Efficiency Measure->Efficiency Sample Measure Unknown Sample Efficiency->Sample Calculate Calculate Sample Activity Sample->Calculate Report Report Calculate->Report Final Result

References

comparative study of different Barium-140 detection methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Barium-140 Detection Methodologies

Introduction: this compound (Ba-140) is a significant radionuclide, primarily produced as a fission product from the nuclear fission of uranium and plutonium.[1][2] With a half-life of 12.75 days, it decays via beta emission to Lanthanum-140 (La-140), which in turn is a potent gamma emitter.[3][4] The presence of Ba-140 can be an indicator of a recent nuclear event.[5] Accurate and efficient detection of Ba-140 is crucial for environmental monitoring, nuclear incident response, and in radiopharmaceutical research.[6][7][8] This guide provides a comparative analysis of the principal methods for Ba-140 detection, offering quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the most appropriate technique for their application.

Quantitative Performance Comparison

The selection of a detection method is often a trade-off between sensitivity, resolution, sample throughput, and cost. The following table summarizes the key performance characteristics of the most common techniques for Ba-140 quantification.

MethodPrincipleTypical DetectorDetection LimitEfficiencyResolutionProsCons
Gamma Spectrometry Measures characteristic gamma rays emitted directly by Ba-140 or, more commonly, its daughter La-140.[9]High-Purity Germanium (HPGe), Ge(Li)~0.07 Bq (with coincidence systems)[10]Detector dependent, typically lower than LSC.Excellent (<2.0 keV FWHM for 1332 keV)[11]High specificity, non-destructive, can identify multiple radionuclides simultaneously.Lower counting efficiency, requires cryogenic cooling for HPGe detectors, complex spectra.
Liquid Scintillation Counting (LSC) Measures light photons produced when beta particles from Ba-140 interact with a liquid scintillator cocktail.[12][13]Photomultiplier Tubes (PMTs) in a coincidence circuit[14]Isotope and matrix dependent.High (approaching 100% for high-energy beta emitters)[13]Poor (energy spectrum is a broad continuum)High counting efficiency, relatively simple sample preparation for some matrices.[15]Susceptible to chemical and color quenching, destructive, provides limited nuclide identification.[16]
Cherenkov Counting Detects Cherenkov radiation (light) produced when high-energy beta particles from Ba-140 travel faster than the speed of light in an aqueous medium.[13]Photomultiplier Tubes (PMTs)Generally higher than gamma spectrometry but lower than LSC.Dependent on beta energy exceeding the Cherenkov threshold.No energy resolution.Simple, non-destructive sample preparation (no cocktail required), cost-effective.Only applicable to high-energy beta emitters, lower efficiency than LSC.[17]

Decay Pathway and Equilibrium

This compound decays to Lanthanum-140 (half-life of 1.68 days), which then decays to the stable Cerium-140.[18] After approximately 19 days, the Ba-140 and La-140 reach a state of transient equilibrium, where the ratio of their activities becomes constant at about 1.15.[7][18] Understanding this parent-daughter relationship is critical for accurate quantification, especially in gamma spectrometry where the high-energy gamma rays of La-140 are often used for measurement.[11]

G Ba140 This compound (¹⁴⁰Ba) T½ = 12.75 d La140 Lanthanum-140 (¹⁴⁰La) T½ = 1.68 d Ba140->La140 β⁻, γ Ce140 Cerium-140 (¹⁴⁰Ce) Stable La140->Ce140 β⁻, γ

Caption: Decay scheme of this compound to stable Cerium-140.[3][18]

Experimental Protocols and Methodologies

Gamma Spectrometry

This is the most common non-destructive method for Ba-140 analysis, often by quantifying its daughter, La-140. The high energy resolution of HPGe detectors allows for the clear identification of specific gamma photopeaks even in complex samples.[9][11]

Experimental Protocol:

  • Sample Preparation: Environmental samples (e.g., air filters, water, soil) are placed in a calibrated container (e.g., Marinelli beaker, petri dish) with a fixed geometry.[10][19] For samples with interfering radionuclides, a preliminary radiochemical separation may be required.

  • Instrumentation: A high-purity germanium (HPGe) detector, shielded with lead to reduce background radiation, is used. The detector is coupled to a multichannel analyzer (MCA) to sort and store pulses based on their energy.[9][10]

  • Calibration: The system must be calibrated for both energy and efficiency using certified radionuclide standards traceable to a national standards body.

  • Measurement: The prepared sample is placed at a reproducible distance from the detector and counted for a sufficient duration to achieve the desired statistical certainty.

  • Data Analysis: The resulting gamma-ray spectrum is analyzed to identify the characteristic photopeak of Ba-140 (e.g., 537.3 keV) or, more commonly, the prominent 1596.2 keV photopeak from La-140.[10][11] The activity is calculated from the net peak area, accounting for gamma-ray intensity, detector efficiency, and the Ba-140/La-140 equilibrium state if measuring the daughter nuclide.[7]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Collection Sample Collection (e.g., Air Filter) Separation Radiochemical Separation (Optional) Collection->Separation Geometry Place in Counting Geometry Separation->Geometry HPGe HPGe Detector (Shielded) Geometry->HPGe MCA Multichannel Analyzer (MCA) HPGe->MCA Signal Spectrum Generate Energy Spectrum MCA->Spectrum PeakID Identify Photopeaks (e.g., ¹⁴⁰La at 1596 keV) Spectrum->PeakID Activity Calculate Activity (Bq) PeakID->Activity

Caption: General experimental workflow for Gamma Spectrometry.[9][10][11]
Liquid Scintillation Counting (LSC)

LSC is a highly efficient method for quantifying beta-emitting radionuclides like Ba-140. It involves intimately mixing the sample with a liquid scintillation cocktail, which converts the kinetic energy of beta particles into detectable light.[12][16]

Experimental Protocol:

  • Sample Preparation: An accurately measured aliquot of the sample (often requiring prior radiochemical separation to isolate barium) is added to a 20 mL glass or plastic scintillation vial.[12]

  • Cocktail Addition: A suitable volume of a liquid scintillation cocktail is added to the vial. The cocktail contains a solvent and fluors that emit light upon interaction with beta particles.[13][15] The vial is capped and shaken vigorously to ensure a homogeneous mixture.

  • Instrumentation: The vial is placed in a liquid scintillation counter. The instrument houses two or more photomultiplier tubes (PMTs) that view the sample vial. A coincidence circuit is used to distinguish true scintillation events from electronic noise.[13][14]

  • Measurement: The sample is counted for a pre-set time. The instrument records the number of events as counts per minute (CPM).

  • Data Analysis: The primary challenge in LSC is "quenching," where chemical or colored components in the sample interfere with light production or transmission, reducing the CPM.[16] The instrument uses an external standard or a spectral analysis method to determine the quench level. A pre-established quench correction curve is then used to convert the measured CPM to disintegrations per minute (DPM), which represents the true activity of Ba-140 in the sample.

G cluster_prep Sample Preparation cluster_acq Counting cluster_analysis Data Analysis Aliquot Sample Aliquot Cocktail Add Scintillation Cocktail Aliquot->Cocktail Mix Mix in Vial Cocktail->Mix PMTs Photomultiplier Tubes (PMTs) Mix->PMTs Coincidence Coincidence Circuit PMTs->Coincidence Light Pulses CPM Measure Counts per Minute (CPM) Coincidence->CPM Quench Apply Quench Correction CPM->Quench DPM Calculate Activity (DPM/Bq) Quench->DPM

Caption: General experimental workflow for Liquid Scintillation Counting.[13][14][16]
Radiochemical Separation

For most matrices, isolating barium from interfering elements is a critical preliminary step to reduce analytical uncertainty, especially for LSC or if direct measurement of Ba-140 beta emissions is desired.[20]

Protocol Example: Ion Exchange Chromatography

  • Column Preparation: An anion exchange resin (e.g., Dowex 1x8) is packed into a chromatography column. The resin is conditioned by washing with deionized water and then converted to the hydroxide [OH-] form by passing a sodium hydroxide solution through it, followed by a final water rinse until the effluent is neutral.[21]

  • Sample Loading: The sample solution, containing Ba-140 and other ions, is adjusted to be slightly acidic (e.g., <0.01N HCl) and is slowly passed through the prepared resin bed.[21]

  • Elution: Barium, as the Ba²⁺ cation, does not form strong anionic complexes in these conditions and will pass through the anion exchange column, while many other fission products and its daughter La-140 may be retained.

  • Collection: The effluent containing the purified Ba-140 is collected and can then be prepared for analysis by LSC or gamma spectrometry.[21] This separation is effective for removing the La-140 daughter, allowing for direct measurement of Ba-140 before significant in-growth of La-140 occurs.[21]

References

A Comparative Analysis of Nuclear Decay Data for the Barium-140 Decay Chain

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy of nuclear decay data is paramount for applications ranging from radiopharmaceutical dosimetry to environmental monitoring. This guide provides a critical comparison of evaluated data for the Barium-140 (Ba-140) decay chain, focusing on key decay parameters and the experimental methodologies used to determine them.

The Ba-140 decay chain is of significant interest in various scientific fields. Ba-140 is a fission product and its presence can be an indicator of nuclear events.[1] Its daughter nuclide, Lanthanum-140 (La-140), is a high-energy gamma emitter, making it useful in various industrial and medical applications. The accuracy of the decay data for this chain—comprising Ba-140, its daughter La-140, and the stable granddaughter Cerium-140 (Ce-140)—is crucial for precise activity measurements and dose calculations.

The Ba-140 Decay Pathway

The Ba-140 decay chain begins with the beta decay of Ba-140 to La-140, which in turn undergoes beta decay to the stable Ce-140. This sequential decay process is a classic example of a transient equilibrium when the parent nuclide has a significantly longer half-life than the daughter.

Ba140_Decay_Chain Ba140 This compound (¹⁴⁰Ba) La140 Lanthanum-140 (¹⁴⁰La) Ba140->La140 β⁻ decay T½ ≈ 12.75 days Ce140 Cerium-140 (¹⁴⁰Ce) (Stable) La140->Ce140 β⁻ decay T½ ≈ 40.29 hours

A simplified diagram of the this compound decay chain.

Comparison of Half-Life Data

The half-life is a fundamental property of a radionuclide. Over the years, various measurements and evaluations have refined the half-life values for Ba-140 and La-140. The table below summarizes a comparison of these values from different sources. The Decay Data Evaluation Project (DDEP) provides a comprehensive and updated assessment.[1][2]

RadionuclideHalf-Life (Days)Half-Life (Hours)Source / Evaluation
Ba-140 12.74305.76Plexus-NSD[3]
12.751(4)306.024(96)ChemLin[4]
12.753(5)306.072(120)DDEP (2017)[1]
12.752306.048KAERI[5]
12.7527306.0648Chart of the Nuclides (2014)[6]
La-140 1.678140.2744KAERI[7]
1.67858(21)40.2859(50)ChemLin[8]
1.67870840.289Wikipedia[9]
-40.272Plexus-NSD[3]
1.67858(21)40.286(5)DDEP (2017)[1]

The slight variations in the reported half-lives highlight the importance of using data from recent and thorough evaluations like the DDEP for applications requiring high accuracy.

Gamma-Ray Energies and Emission Probabilities

The decay of both Ba-140 and La-140 is accompanied by the emission of gamma rays with characteristic energies and probabilities. Accurate knowledge of these emissions is critical for gamma spectroscopy applications. Early measurements sometimes showed significant discrepancies in gamma-ray intensities.[10][11] Modern evaluations, such as those from the DDEP, provide a more consistent and reliable dataset.

The tables below present a selection of the most prominent gamma-ray emissions for Ba-140 and La-140.

Table 2: Prominent Gamma-Ray Emissions from Ba-140 Decay [6]

Energy (keV)Intensity (%)Decay Mode
29.9714.1B-
162.666.22B-
537.2624.39B-

Table 3: Selected Prominent Gamma-Ray Emissions from La-140 Decay

Energy (keV)Intensity (%)Source
328.7620.4DDEP
487.0245.5DDEP
815.7823.5DDEP
1596.2195.4DDEP

Note: The DDEP provides a comprehensive list of gamma transitions. The values presented here are a selection of the most intense emissions.

Experimental Protocols

The accuracy of nuclear decay data is intrinsically linked to the experimental methodologies employed for their measurement. High-precision measurements of half-lives and gamma-ray emissions require sophisticated instrumentation and careful experimental design.

Half-Life Measurements

Modern half-life measurements for radionuclides like Ba-140 and La-140 are typically performed using high-purity germanium (HPGe) detectors to follow the decay of a radiochemically pure source over an extended period. The activity of the sample is measured at regular intervals, and the half-life is determined by fitting the decay data to an exponential decay function. For the DDEP evaluation, a statistical processing of a set of selected measurements was used to arrive at the recommended half-life values.[1]

Gamma-Ray Spectroscopy

The determination of gamma-ray energies and emission probabilities relies on gamma-ray spectroscopy.

  • Source Preparation: A common method for producing Ba-140 is through the neutron fission of Uranium-238 (²³⁸U), followed by radiochemical separation to isolate the Ba-140.[10][11] This ensures a high-purity source, which is crucial for accurate measurements.

  • Detection System: High-resolution detectors, such as Ge(Li) or HPGe detectors, are used to measure the gamma-ray spectrum from the decaying source.[10][11] These detectors offer excellent energy resolution, allowing for the separation of closely spaced gamma-ray peaks.

  • Energy and Efficiency Calibration: The detector system must be meticulously calibrated for both energy and detection efficiency using standard calibration sources with well-known gamma-ray energies and intensities.

  • Data Analysis: The resulting gamma-ray spectra are analyzed to determine the precise energy and intensity of each gamma-ray peak. This involves fitting the peaks to a Gaussian function and correcting for background radiation and detector efficiency. The emission probability is then calculated from the measured intensity.

Conclusion

The accuracy of nuclear decay data for the Ba-140 decay chain has significantly improved over time, largely due to advancements in detector technology and rigorous evaluation projects like the DDEP. For researchers, scientists, and drug development professionals, it is imperative to utilize the most up-to-date and critically evaluated data to ensure the reliability of their work. This guide highlights that while different sources may provide slightly varying values, a consensus is emerging around the data provided by comprehensive evaluations. The detailed experimental protocols underscore the meticulous work required to achieve the high level of accuracy needed for scientific and medical applications.

References

A Comparative Analysis of Experimental and Theoretical Fission Yields of Barium-140

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of Barium-140's cumulative fission yields from various fissile materials, comparing experimental measurements with values from leading nuclear data libraries. This guide serves as a vital resource for researchers in nuclear physics, radiochemistry, and reactor applications.

The accurate determination of fission product yields is paramount for a multitude of applications, ranging from the design and safety analysis of nuclear reactors to the development of nuclear forensics and the understanding of fundamental nuclear physics. This compound (Ba-140), a significant fission product with a half-life of 12.752 days, serves as a crucial monitor in these applications. This guide provides a detailed comparison of the experimental cumulative fission yields of Ba-140 with the theoretical values provided in the major evaluated nuclear data libraries: JEFF-3.3, ENDF/B-VIII.0, and JENDL-5. The comparison covers thermal neutron-induced fission of Uranium-235 (U-235), Plutonium-239 (Pu-239), and Uranium-233 (U-233), as well as the spontaneous fission of Californium-252 (Cf-252).

Quantitative Data Summary

The following table summarizes the experimental and evaluated cumulative fission yields for Ba-140 across the different fissioning systems. All yields are presented in percent per fission (%).

Fissioning SystemExperimental Yield (%)JEFF-3.3 Yield (%)ENDF/B-VIII.0 Yield (%)JENDL-5 Yield (%)
U-235 (thermal) 6.29 ± 0.14[1]6.1466 ± 0.04926.1553 ± 0.04926.1553 ± 0.0492
6.32 ± 0.24[2][3]
Pu-239 (thermal) 5.36 ± 0.115.3787 ± 0.06455.3787 ± 0.06455.3787 ± 0.0645
U-233 (thermal) 5.75 ± 0.126.0965 ± 0.12806.0965 ± 0.12806.0965 ± 0.1280
Cf-252 (spontaneous) 5.7 ± 0.35.8950 ± 0.17685.8950 ± 0.17685.8950 ± 0.1768

Experimental Protocols

The experimental determination of Ba-140 fission yields has been accomplished through various well-established techniques, primarily centered around radiochemical separation and gamma-ray spectrometry.

Radiochemical Separation followed by Beta or Gamma Counting

A prevalent method involves the irradiation of a fissile target followed by the chemical separation of barium from the other fission products and the un-fissioned target material.[4] The key steps in this protocol are:

  • Irradiation: A known mass of the fissile material (e.g., U-235, Pu-239) is irradiated in a well-characterized neutron flux for a specific duration.

  • Dissolution: The irradiated target is dissolved, typically in an acidic solution.

  • Carrier Addition: A known amount of a stable barium salt (the "carrier") is added to the solution. This allows for the determination of the chemical yield of the separation process.

  • Chemical Separation: A series of chemical precipitation and purification steps are performed to isolate the barium isotopes. This often involves precipitating barium as barium chloride (BaCl₂) or barium sulfate (BaSO₄).

  • Activity Measurement: The radioactive decay of the separated Ba-140 is measured. This is often done by counting the beta particles emitted by Ba-140 and its daughter product, Lanthanum-140 (La-140), using a 4π beta proportional counter. Alternatively, the gamma rays emitted by La-140 can be measured.

  • Chemical Yield Determination: The amount of the barium carrier recovered at the end of the separation is measured, typically by gravimetric analysis, to determine the efficiency of the chemical separation.

  • Fission Yield Calculation: The cumulative fission yield is calculated from the measured activity, the number of fissions that occurred in the target (determined from the neutron flux and fission cross-section), the irradiation and decay times, and the chemical yield.

Gamma-Ray Spectrometry of the Irradiated Target

A non-destructive method for determining the Ba-140 fission yield involves the direct gamma-ray spectrometric analysis of the irradiated fissile target.[1][5] This technique relies on the measurement of the characteristic gamma rays emitted by the daughter nuclide of Ba-140, which is La-140. The protocol is as follows:

  • Irradiation: Similar to the radiochemical method, a known amount of the fissile material is irradiated.

  • Cooling: The irradiated target is allowed to "cool" for a period to allow for the decay of short-lived fission products, which reduces the background interference in the gamma-ray spectrum.

  • Gamma-Ray Measurement: The gamma-ray spectrum of the irradiated target is measured using a high-resolution semiconductor detector, such as a High-Purity Germanium (HPGe) detector.

  • Peak Analysis: The intensity of the prominent gamma-ray peaks from La-140 (e.g., at 1596.5 keV) is determined.

  • Fission Yield Calculation: The cumulative fission yield of Ba-140 is calculated from the measured gamma-ray intensity, the number of fissions in the target, and the nuclear data for the gamma-ray emission probability and the half-lives of Ba-140 and La-140. This method requires precise knowledge of the detector efficiency at the specific gamma-ray energy.

Theoretical Evaluation Methodologies

The theoretical or evaluated fission yields provided in nuclear data libraries like JEFF-3.3, ENDF/B-VIII.0, and JENDL-5 are the result of a comprehensive evaluation process that combines experimental data with theoretical models.[3][6] This process aims to provide a complete and consistent set of fission yield data for a wide range of fissioning systems and incident neutron energies. The general workflow for this evaluation is as follows:

  • Data Compilation: A thorough compilation of all available experimental fission yield data from various sources is performed.

  • Data Evaluation: The compiled experimental data are critically reviewed and evaluated for their quality and consistency. This includes an assessment of the experimental methods and their associated uncertainties.

  • Model Calculations: Theoretical models are used to supplement the experimental data, especially for fission products or fissioning systems where experimental data are scarce or non-existent. Common models include:

    • The Wahl Systematics: An empirical model that describes the charge distribution of fission products for a given mass chain.[3]

    • The GEF (GEneral description of Fission observables) Model: A semi-empirical model that can predict a wide range of fission observables, including mass and charge distributions of fission fragments.[6]

  • Fitting and Adjustment: The experimental data and the results from theoretical models are combined in a statistical fitting procedure. This process ensures that the final evaluated yields adhere to physical conservation laws, such as the conservation of mass number and charge.

  • Library Generation: The final evaluated fission yields, along with their uncertainties and covariance information, are compiled into the format required for the specific nuclear data library.

The consistency of the evaluated data across the different libraries for a given fissioning system, as seen in the table, reflects the reliance on a common pool of high-quality experimental data and the use of similar well-established theoretical models and evaluation methodologies.

Visualization of the Comparison Workflow

Fission_Yield_Comparison U235 U-235 (thermal) Experimental Experimental Measurement U235->Experimental Theoretical Theoretical Evaluation U235->Theoretical Pu239 Pu-239 (thermal) Pu239->Experimental Pu239->Theoretical U233 U-233 (thermal) U233->Experimental U233->Theoretical Cf252 Cf-252 (spontaneous) Cf252->Experimental Cf252->Theoretical Radiochem Radiochemical Separation Experimental->Radiochem GammaSpec Gamma-Ray Spectrometry Experimental->GammaSpec JEFF JEFF-3.3 Theoretical->JEFF ENDF ENDF/B-VIII.0 Theoretical->ENDF JENDL JENDL-5 Theoretical->JENDL

Caption: Workflow for comparing experimental and theoretical Ba-140 fission yields.

References

Cross-Validation of Gamma Spectrometry and Liquid Scintillation Counting for Barium-140 Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of radionuclides is paramount. This guide provides an objective comparison of two common analytical techniques, Gamma Spectrometry and Liquid Scintillation Counting (LSC), for the measurement of Barium-140 (Ba-140), a key fission product with applications in various research fields.

This compound is a beta-emitting radionuclide with a half-life of 12.75 days, which decays to Lanthanum-140 (La-140), a beta and gamma emitter with a half-life of 1.68 days. The choice of analytical method for Ba-140 depends on factors such as the sample matrix, required sensitivity, and the presence of interfering radionuclides. This guide presents a cross-validation perspective, offering supporting data and detailed experimental protocols to aid in methodology selection and implementation.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of Gamma Spectrometry and Liquid Scintillation Counting for the analysis of Ba-140.

Performance MetricGamma SpectrometryLiquid Scintillation Counting
Principle of Detection Measures gamma rays emitted from Ba-140's daughter, La-140.Measures beta particles emitted directly from Ba-140 and its daughter La-140.
Typical Counting Efficiency Dependent on detector type (e.g., HPGe) and geometry. Generally lower for the direct Ba-140 gamma rays, but higher for the prominent La-140 gamma rays once equilibrium is reached.High (typically >90%) for high-energy beta emitters like Ba-140 and La-140, as the sample is in intimate contact with the scintillator.[1][2]
Minimum Detectable Activity (MDA) Generally higher than LSC, influenced by background radiation, detector efficiency, and counting time.[3][4][5]Typically lower than gamma spectrometry due to higher efficiency and lower background, making it suitable for low-activity samples.[3][6][7]
Sample Preparation Minimal for clean samples; can be non-destructive. Radiochemical separation may be needed for complex matrices to remove interfering gamma emitters.[8]Requires sample dissolution and mixing with a scintillation cocktail. Radiochemical separation is often necessary to isolate Ba-140 from other beta emitters and quenching agents.[9][10][11]
Interferences Spectral interference from other gamma-emitting radionuclides with similar energy peaks. The secular equilibrium between Ba-140 and La-140 must be considered.[12]Quenching (chemical and color) can reduce counting efficiency. Other beta-emitting radionuclides in the sample will contribute to the total count rate.[13][14][15]
Radionuclide Identification Excellent; provides energy spectra for positive identification of Ba-140 (via La-140) and other gamma emitters.Poor for radionuclide identification from the beta spectrum alone, as it is a continuum. Energy discrimination is limited.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following protocols outline the key steps for the analysis of Ba-140 using both gamma spectrometry and liquid scintillation counting.

Radiochemical Separation of this compound

For both techniques, especially in complex matrices, a preliminary radiochemical separation is often required to isolate barium from interfering radionuclides.

Objective: To selectively separate this compound from the sample matrix.

Materials:

  • Nitric acid (HNO₃)

  • Hydrochloric acid (HCl)

  • Barium carrier solution (e.g., BaCl₂)

  • Strontium carrier solution (e.g., SrCl₂)

  • Ammonium hydroxide (NH₄OH)

  • Acetic acid (CH₃COOH)

  • Sodium chromate (Na₂CrO₄)

  • Anion exchange resin

  • Centrifuge and centrifuge tubes

Procedure:

  • Sample Digestion: Acid digest the sample (e.g., soil, biological tissue) to bring the radionuclides into solution.

  • Co-precipitation: Add barium and strontium carriers to the sample solution. Precipitate barium and strontium as carbonates or sulfates.

  • Purification:

    • Dissolve the precipitate in acid.

    • Perform selective precipitation steps to remove interfering elements. For instance, precipitation of iron as hydroxide.

    • Utilize ion exchange chromatography for further purification and separation of barium from strontium and other interfering ions.[10]

  • Final Precipitation: Precipitate the purified barium as barium sulfate (BaSO₄) or barium chromate (BaCrO₄).

  • Yield Determination: Determine the chemical yield of the separation process gravimetrically by weighing the final precipitate or by a suitable analytical technique.

Gamma Spectrometry Analysis

Objective: To quantify Ba-140 by measuring the gamma emissions of its daughter, La-140.

Instrumentation:

  • High-Purity Germanium (HPGe) detector with appropriate shielding.

  • Multichannel Analyzer (MCA) and gamma spectroscopy software.

Procedure:

  • Sample Preparation:

    • Place the separated Ba-140 source (e.g., the BaSO₄ precipitate) in a calibrated geometry (e.g., a petri dish or a vial) that matches the geometry used for efficiency calibration.

    • Allow for the in-growth of the La-140 daughter product to reach secular equilibrium (typically after about 2 weeks).[12][16] This allows for the calculation of the Ba-140 activity from the more intense gamma emissions of La-140.

  • Efficiency Calibration:

    • Calibrate the HPGe detector for the specific sample geometry using a certified multi-gamma standard source or individual certified sources (e.g., ¹³³Ba, ¹⁵²Eu, ⁶⁰Co) covering a wide energy range.[17][18][19]

  • Data Acquisition:

    • Place the sample on the detector.

    • Acquire a gamma spectrum for a sufficient counting time to achieve the desired statistical uncertainty.

  • Data Analysis:

    • Identify the characteristic gamma-ray peaks of La-140 (e.g., 487.0 keV, 1596.2 keV).

    • Calculate the net peak area for the selected gamma peaks.

    • Calculate the activity of La-140 using the detector efficiency, gamma-ray intensity, and counting time.

    • Correct for the secular equilibrium factor to determine the activity of the parent Ba-140.[20]

    • The Minimum Detectable Activity (MDA) can be calculated based on the background in the region of interest of the gamma peak, the counting efficiency, and the counting time.[3][4][5][21][22]

Liquid Scintillation Counting Analysis

Objective: To quantify Ba-140 by measuring its beta emissions and those of its daughter, La-140.

Instrumentation:

  • Liquid Scintillation Counter with alpha/beta discrimination capabilities (if necessary for the sample matrix).

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the separated Ba-140 precipitate (e.g., BaSO₄) in a suitable solvent. This may require chemical conversion to a soluble form.

    • Pipette a precise volume of the dissolved sample into a liquid scintillation vial.

    • Add a compatible liquid scintillation cocktail and mix thoroughly.[23]

  • Quench Correction:

    • Prepare a set of quenched standards with a known activity of a suitable beta emitter (e.g., ¹⁴C or a high-energy beta emitter) and varying amounts of a quenching agent.[2][13][14][15]

    • Measure the standards to generate a quench curve that relates the counting efficiency to a quench indicating parameter (e.g., tSIE - transformed Spectral Index of the External standard).[14]

  • Data Acquisition:

    • Place the sample vial in the liquid scintillation counter.

    • Count the sample for a predetermined time.

  • Data Analysis:

    • The instrument's software will use the measured quench parameter for the sample to determine the counting efficiency from the stored quench curve.

    • The activity of Ba-140 (in equilibrium with La-140) is calculated from the net count rate and the counting efficiency.

    • The Minimum Detectable Activity (MDA) is determined based on the background count rate, counting efficiency, and sample volume.[6][7][24]

Visualizing the Process

To better illustrate the relationships and workflows, the following diagrams were generated using the DOT language.

Decay_Scheme Ba140 This compound (T½ = 12.75 d) La140 Lanthanum-140 (T½ = 1.68 d) Ba140->La140 β⁻ decay Ce140 Cerium-140 (Stable) La140->Ce140 β⁻, γ decay

Caption: Decay pathway of this compound.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_gamma Gamma Spectrometry cluster_lsc Liquid Scintillation Counting Sample Initial Sample Digestion Acid Digestion Sample->Digestion Separation Radiochemical Separation of Barium Digestion->Separation PurifiedBa Purified Ba-140 Separation->PurifiedBa Equilibrium La-140 In-growth (Secular Equilibrium) PurifiedBa->Equilibrium Dissolution Dissolution & Cocktail Preparation PurifiedBa->Dissolution GammaCount HPGe Counting Equilibrium->GammaCount GammaAnalysis Spectral Analysis & Activity Calculation GammaCount->GammaAnalysis Comparison Data Comparison (Activity, MDA, Efficiency) GammaAnalysis->Comparison LSCCount LSC Counting Dissolution->LSCCount LSCAnalysis Quench Correction & Activity Calculation LSCCount->LSCAnalysis LSCAnalysis->Comparison

Caption: Experimental workflow for cross-validation.

References

Barium-140 versus other fission products for fallout analysis

Author: BenchChem Technical Support Team. Date: December 2025

Barium-140 in Fallout Analysis: A Comparative Guide

In the intricate field of fallout analysis, the precise measurement of specific fission products is paramount for characterizing a nuclear event. Among the complex mixture of radionuclides produced, this compound (Ba-140) serves as a key indicator, particularly in the weeks following a detonation. This guide provides a comprehensive comparison of Ba-140 with other significant fission products for fallout analysis, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Introduction to Fission Products in Fallout

Nuclear fission of heavy elements like uranium and plutonium results in a wide array of fission products, each with unique decay characteristics. The composition of this radionuclide cocktail evolves over time, with different isotopes dominating the radioactive landscape at various intervals. In the initial phase after a nuclear event, short- to medium-lived radionuclides are of primary interest for analysis. This compound, with a half-life of 12.75 days, is a prominent fission product in the early to intermediate period, making it a valuable tool for forensic and environmental analysis.

This compound: Properties and Significance

This compound is a beta emitter that decays to Lanthanum-140 (La-140), which in turn is a strong gamma emitter. This decay chain is crucial for its detection and quantification. The relatively short half-life of Ba-140 makes it a sensitive indicator of recent fission events. Its presence in significant quantities is a definitive marker that a nuclear detonation has occurred within the last few months.

The analysis of Ba-140, often in conjunction with its decay product La-140, can provide insights into the nature of the fissile material used and the timeline of the event. The ratio of Ba-140 to other fission products with different half-lives, such as Strontium-89, can be used to estimate the age of the fallout.

Comparison of this compound with Other Key Fission Products

The utility of a fission product for fallout analysis depends on several factors, including its fission yield, half-life, decay characteristics, and the ease and accuracy of its measurement. The following table provides a quantitative comparison of Ba-140 with other fission products relevant for early to intermediate fallout analysis.

Radionuclide Half-life Primary Emissions Typical Fission Yield (%) (from U-235) Notes
This compound (Ba-140) 12.75 daysβ⁻, γ (from La-140 daughter)~6.3Excellent indicator of recent fission events. Its gamma-emitting daughter is readily detectable.
Iodine-131 (I-131) 8.02 daysβ⁻, γ~2.9Important for early fallout analysis and health physics due to its volatility and uptake by the thyroid.
Strontium-89 (Sr-89) 50.5 daysβ⁻~4.8Often analyzed alongside Ba-140. The Ba-140/Sr-89 ratio is a reliable age indicator.
Zirconium-95 (Zr-95) 64.0 daysβ⁻, γ~6.5A major contributor to gamma activity in the months following a detonation.
Ruthenium-103 (Ru-103) 39.3 daysβ⁻, γ~3.1Another significant gamma emitter in the medium-term fallout.
Cerium-141 (Ce-141) 32.5 daysβ⁻, γ~5.9Contributes significantly to the overall activity in the first few months.
Strontium-90 (Sr-90) 28.8 yearsβ⁻~5.8A long-lived fission product, important for long-term contamination studies.
Cesium-137 (Cs-137) 30.1 yearsβ⁻, γ~6.2A major long-term gamma-emitting fission product, crucial for environmental monitoring.

Experimental Protocols

Accurate analysis of this compound in fallout samples requires a combination of meticulous radiochemical separation and high-resolution gamma-ray spectroscopy.

Radiochemical Separation of this compound

The following is a generalized protocol for the separation of this compound from an environmental sample, such as soil or air filter debris. This procedure aims to isolate barium from other interfering radionuclides.

Objective: To selectively separate this compound from a complex sample matrix.

Materials:

  • Fallout sample (e.g., soil, dust, filter paper)

  • Barium carrier solution (e.g., Ba(NO₃)₂)

  • Hydrochloric acid (HCl), concentrated and various dilutions

  • Nitric acid (HNO₃), concentrated

  • Ammonium hydroxide (NH₄OH)

  • Acetic acid (CH₃COOH)

  • Ammonium acetate buffer

  • Sodium chromate solution (Na₂CrO₄)

  • Diethyl ether

  • Centrifuge and centrifuge tubes

  • Hot plate

  • Filtration apparatus and filter paper

Procedure:

  • Sample Preparation: An accurately weighed aliquot of the sample is leached with a mixture of nitric and hydrochloric acids on a hot plate to bring the radionuclides into solution.

  • Carrier Addition: A known amount of stable barium carrier is added to the sample solution. This allows for the determination of the chemical yield of the separation process.

  • Initial Precipitation: Barium is co-precipitated with other alkaline earth elements as sulfates by the addition of sulfuric acid. The precipitate is separated by centrifugation.

  • Purification Steps:

    • The sulfate precipitate is dissolved in an alkaline solution of EDTA.

    • Interfering elements are removed by a series of hydroxide and carbonate precipitations. For instance, iron and rare earth elements are precipitated as hydroxides by adding ammonium hydroxide.

    • Barium is then selectively precipitated as barium chromate (BaCrO₄) from an acetic acid-ammonium acetate buffered solution by the addition of sodium chromate. This step is crucial for separating barium from strontium.

  • Final Precipitation: The purified barium chromate is dissolved in dilute hydrochloric acid. Barium is then re-precipitated as barium chloride (BaCl₂) by the addition of a hydrochloric acid-ether mixture.

  • Yield Determination: The final BaCl₂ precipitate is washed, dried, and weighed. The chemical yield is calculated by comparing the weight of the recovered BaCl₂ to the amount of barium carrier initially added.

Gamma-Ray Spectroscopy of this compound

Once separated, the this compound sample is analyzed using a high-purity germanium (HPGe) detector coupled to a multi-channel analyzer.

Objective: To identify and quantify this compound by measuring the gamma-ray emissions of its daughter, Lanthanum-140.

Instrumentation:

  • High-Purity Germanium (HPGe) detector

  • Lead shielding for background reduction

  • Multi-Channel Analyzer (MCA)

  • Gamma-ray spectroscopy software

Procedure:

  • Sample Mounting: The separated and dried barium precipitate is mounted in a standard geometry (e.g., a petri dish or a planchet) for counting.

  • Detector Calibration: The HPGe detector is calibrated for energy and efficiency using certified radioactive standards with gamma-ray energies spanning the region of interest.

  • Data Acquisition: The sample is placed in the lead shield in a reproducible position relative to the detector. The gamma-ray spectrum is acquired for a sufficient time to obtain statistically significant counts in the photopeaks of interest.

  • Spectral Analysis:

    • The gamma-ray spectrum is analyzed to identify the characteristic photopeaks of La-140, the daughter of Ba-140. The most prominent gamma-ray energies for La-140 are 487.0 keV, 815.8 keV, and 1596.2 keV.

    • The net peak area of a selected La-140 photopeak is determined by subtracting the background continuum.

  • Activity Calculation: The activity of Ba-140 in the original sample is calculated using the following formula:

    Activity (Bq) = (Net Peak Area) / (ε * Iγ * t * Y * V)

    Where:

    • ε is the detector efficiency at the gamma-ray energy.

    • Iγ is the gamma-ray intensity (emission probability).

    • t is the counting time in seconds.

    • Y is the chemical yield of the barium separation.

    • V is the volume or mass of the original sample.

    A correction for the decay of Ba-140 from the time of sample collection to the time of counting must also be applied.

Visualizations

Fallout Analysis Workflow

The following diagram illustrates the general workflow for the analysis of this compound and other fission products in a fallout sample.

Fallout_Analysis_Workflow cluster_0 Sample Collection & Preparation cluster_1 Radiochemical Separation cluster_2 Radiation Measurement cluster_3 Data Analysis & Interpretation Sample Fallout Sample (Soil, Air Filter, etc.) Preparation Acid Leaching & Dissolution Sample->Preparation Carrier Add Ba Carrier Preparation->Carrier Separation Selective Precipitation (e.g., BaCrO4, BaCl2) Carrier->Separation Purification Removal of Interfering Radionuclides Separation->Purification Yield Yield Determination Purification->Yield GammaSpec Gamma-Ray Spectroscopy (HPGe Detector) Yield->GammaSpec Analysis Spectral Analysis (Identify La-140 peaks) GammaSpec->Analysis Calculation Activity Calculation (Correct for decay & yield) Analysis->Calculation Interpretation Interpretation (Event Characterization, Age Dating) Calculation->Interpretation

Caption: A generalized workflow for the analysis of this compound in nuclear fallout samples.

This compound Decay Chain

This diagram illustrates the decay of this compound to the stable Cerium-140.

Barium140_Decay_Chain Ba140 This compound (¹⁴⁰Ba) T½ = 12.75 d La140 Lanthanum-140 (¹⁴⁰La) T½ = 1.68 d Ba140->La140 β⁻ decay Ce140 Cerium-140 (¹⁴⁰Ce) (Stable) La140->Ce140 β⁻, γ decay

Caption: The decay chain of this compound to stable Cerium-140.

Conclusion

This compound is an indispensable radionuclide for the analysis of recent nuclear fallout. Its half-life and decay characteristics provide a crucial window into the nature and timing of a nuclear event. While other fission products are vital for a comprehensive analysis, particularly for long-term monitoring, the presence and quantity of Ba-140 offer unique and timely information. The combination of precise radiochemical separation and high-resolution gamma-ray spectroscopy allows for the accurate quantification of Ba-140, contributing significantly to nuclear forensics and environmental safety assessments. The methodologies and comparative data presented in this guide are intended to support researchers in the effective utilization of this compound in their analytical protocols.

A Comparative Analysis of Chelating Agents for Barium-140 Decorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of three primary chelating agents—Ethylenediaminetetraacetic acid (EDTA), Diethylenetriaminepentaacetic acid (DTPA), and Alginates—for the decorporation of Barium-140. This radioactive isotope of barium is a fission product and poses a significant health risk upon internal contamination, primarily targeting bone tissue due to its chemical similarity to calcium.[1][2] Effective chelation therapy is crucial to mitigate the radiological damage by enhancing the elimination of this compound from the body.

This guide summarizes key performance data, details relevant experimental methodologies, and provides visual representations of workflows and logical relationships to aid in the evaluation and selection of the most suitable chelating agent for research and therapeutic development.

Performance Comparison of Chelating Agents

The efficacy of a chelating agent is determined by several factors, including its binding affinity for the target metal ion, the stability of the resulting complex, its ability to mobilize the metal from biological deposits, and its selectivity for the target metal over essential endogenous cations.

Quantitative Data Summary

The following tables summarize the available quantitative data for EDTA, DTPA, and Alginates in the context of barium chelation. It is important to note that while data for stable barium is more readily available, it serves as a strong indicator for the behavior of its radioisotope, this compound.

Chelating Agent Parameter Value Remarks Source(s)
EDTA Stability Constant (log K) for Ba²⁺9.86 ± 0.09Determined at zero ionic strength.[3]
Activation Energy for BaSO₄ Dissolution9.31 kcal/molSuggests a surface reaction-controlled process.[4]
In Vivo Efficacy (Strontium as proxy)Moderately EffectiveLess effective than DTPA in increasing urinary excretion of strontium.[4]
DTPA Stability Constant (log K) for Rare Earths~20-22While not specific to Ba²⁺, indicates very strong complex formation.[5][6]
Activation Energy for BaSO₄ Dissolution9.59 kcal/molSuggests a surface reaction-controlled process.[4]
In Vivo Efficacy (Strontium as proxy)Highly EffectiveConsistently the most effective agent for increasing urinary excretion of strontium.[4]
Alginates (High-G) Barium BindingHigh AffinityBinds significantly more barium compared to high-M alginates.[7]
Binding Mechanism"Egg-Box" ModelForms stable cross-links with Ba²⁺.[5]
In Vivo EfficacyEffective for Oral AdministrationReduces intestinal absorption of strontium.[8]

Qualitative Performance Analysis

  • DTPA consistently emerges as the most potent chelating agent for barium among the aminopolycarboxylic acids. Its higher number of donor atoms compared to EDTA contributes to the formation of a more stable complex with barium ions.[9] Studies on the dissolution of barium sulfate, a sparingly soluble barium salt, show that DTPA is more effective than EDTA.[4][10] Furthermore, in vivo studies using strontium as a chemical analog for barium demonstrate that DTPA is superior in promoting the urinary excretion of the radionuclide.[4]

  • EDTA is a well-established chelating agent and does form stable complexes with barium.[3] However, its in vivo efficacy for decorporation of alkaline earth radionuclides appears to be lower than that of DTPA.[4] A significant consideration with EDTA is its relative lack of selectivity, as it can also chelate essential divalent cations like calcium and zinc, potentially leading to their depletion with prolonged use.[11]

  • Alginates , particularly those with a high content of guluronic acid (high-G), are effective binders of barium.[7] Their primary mode of action is in the gastrointestinal tract, where they can bind ingested this compound and prevent its absorption into the bloodstream.[8] This makes them particularly suitable as an oral countermeasure immediately following ingestion of the radionuclide. The combination of alginates with a systemically active chelator like DTPA could offer a comprehensive therapeutic strategy.[12][13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments in the evaluation of chelating agents for this compound.

Determination of Stability Constants (Ion Exchange Method)

This protocol is adapted from studies determining the stability constants of metal-EDTA complexes.[3]

Objective: To determine the stability constant (log K) of the Ba-Chelator complex.

Materials:

  • This compound tracer solution (e.g., ¹⁴⁰BaCl₂) of known activity.

  • Chelating agent solution (EDTA or DTPA) of varying concentrations.

  • Strong cation exchange resin.

  • Buffer solution to maintain constant pH.

  • Scintillation counter or gamma spectrometer.

Procedure:

  • Prepare a series of solutions with a constant concentration of this compound and varying concentrations of the chelating agent at a fixed pH and ionic strength.

  • Add a known mass of the cation exchange resin to each solution.

  • Agitate the mixtures until equilibrium is reached.

  • Separate the resin from the aqueous phase by centrifugation or filtration.

  • Measure the radioactivity of the this compound in the aqueous phase.

  • Calculate the distribution coefficient (Kd) of this compound between the resin and the aqueous phase at each chelator concentration.

  • The stability constant is then determined by analyzing the relationship between the distribution coefficient and the free chelator concentration.

In Vivo Decorporation Efficacy in an Animal Model

This protocol is a generalized representation based on studies of radionuclide decorporation.[4][9]

Objective: To evaluate the efficacy of a chelating agent in promoting the excretion of this compound from a living organism.

Animal Model: Typically, rodents (mice or rats) are used.

Materials:

  • This compound solution for injection (e.g., ¹⁴⁰BaCl₂).

  • Chelating agent solutions (EDTA, DTPA, or Alginate) for administration.

  • Metabolic cages for separate collection of urine and feces.

  • Whole-body gamma counter or a gamma spectrometer for tissue analysis.

Procedure:

  • Administer a known amount of this compound to the animals (e.g., via intraperitoneal or intravenous injection).

  • At a specified time post-contamination, administer the chelating agent. The route of administration will depend on the agent (e.g., intraperitoneal for EDTA/DTPA, oral gavage for alginates).

  • House the animals in metabolic cages and collect urine and feces for a defined period (e.g., 24-48 hours).

  • Measure the this compound activity in the collected excreta.

  • At the end of the experiment, euthanize the animals and measure the residual this compound activity in various tissues (e.g., femur, liver, kidneys) and the remaining carcass.

  • Calculate the percentage of the administered dose excreted and the reduction in tissue retention compared to a control group that received this compound but no chelating agent.

Visualizations

Logical Flow for Chelating Agent Evaluation

Chelation_Evaluation_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_formulation Formulation & Safety stability Determine Stability Constant (log K) binding_kinetics Assess Binding Kinetics stability->binding_kinetics selectivity Evaluate Selectivity (vs. Ca²⁺, Zn²⁺) binding_kinetics->selectivity animal_model Radionuclide Administration to Animal Model (¹⁴⁰Ba) selectivity->animal_model treatment Chelating Agent Administration animal_model->treatment biodistribution Measure Excretion and Tissue Distribution treatment->biodistribution efficacy Calculate Decorporation Efficacy biodistribution->efficacy formulation Develop Stable Formulation efficacy->formulation toxicology Assess Acute and Chronic Toxicity formulation->toxicology decision Optimal Agent for Further Development toxicology->decision start Identify Potential Chelating Agents (EDTA, DTPA, Alginates) start->stability

Caption: Workflow for the comprehensive evaluation of chelating agents for this compound.

Mechanism of Action: Systemic vs. Gastrointestinal Chelation

Chelation_Mechanisms cluster_body Body cluster_systemic Systemic Chelation cluster_gi Gastrointestinal Chelation bloodstream ¹⁴⁰Ba in Bloodstream bone ¹⁴⁰Ba Deposition in Bone bloodstream->bone Uptake complex_blood ¹⁴⁰Ba-Chelator Complex bloodstream->complex_blood Chelation dtpa DTPA / EDTA (Intravenous) dtpa->bloodstream Enters dtpa->complex_blood kidneys Kidneys complex_blood->kidneys urine Excretion in Urine kidneys->urine ingestion ¹⁴⁰Ba Ingestion ingestion->bloodstream Absorption (Reduced by Alginate) alginate Alginate (Oral) ingestion->alginate Binds to complex_gi ¹⁴⁰Ba-Alginate Complex alginate->complex_gi feces Excretion in Feces complex_gi->feces

Caption: Contrasting mechanisms of systemic (DTPA/EDTA) and GI tract (Alginate) chelation.

References

Safety Operating Guide

Proper Disposal of Barium-140: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of Barium-140 (¹⁴⁰Ba), a radioactive isotope commonly used in research. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety Precautions

This compound is a beta and gamma emitter with a half-life of approximately 12.75 days.[1] Its primary decay product, Lanthanum-140 (¹⁴⁰La), is also a beta and gamma emitter with a much shorter half-life of about 1.68 days (40.3 hours). Due to the presence of beta radiation, appropriate shielding and handling procedures are necessary to minimize exposure.

Key safety measures include:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and disposable gloves when handling this compound.

  • Shielding: Use appropriate shielding to reduce exposure to beta and gamma radiation. Low-Z materials like acrylic or plexiglass are recommended as primary shielding for beta particles to minimize the production of bremsstrahlung (secondary X-rays).[2][3] High-Z materials like lead can be used as secondary shielding for any resultant bremsstrahlung and primary gamma radiation.

  • Contamination Control: Work with this compound in designated areas with absorbent bench paper to contain any potential spills. Regularly monitor work surfaces and personnel for contamination.

  • Dosimetry: Personnel working with this compound should wear appropriate dosimeters to monitor their radiation exposure.

Quantitative Data for this compound and Lanthanum-140

For effective waste management, it is crucial to understand the radioactive decay properties of this compound and its daughter nuclide, Lanthanum-140.

PropertyThis compound (¹⁴⁰Ba)Lanthanum-140 (¹⁴⁰La)
Half-life 12.75 days1.68 days (40.3 hours)
Primary Emissions Beta (β⁻), Gamma (γ)Beta (β⁻), Gamma (γ)
Primary Beta Energy 1.02 MeV (maximum)2.17 MeV (maximum)
Primary Gamma Energy 0.537 MeV1.596 MeV
Decay Product Lanthanum-140 (¹⁴⁰La)Cerium-140 (stable)

Disposal Plan: Decay-In-Storage (DIS)

Due to its relatively short half-life, the most common and cost-effective method for the disposal of this compound waste is through decay-in-storage (DIS).[4][5] This process involves storing the radioactive waste in a safe and secure location until it has decayed to a level that is indistinguishable from background radiation, at which point it can be disposed of as non-radioactive waste.

The general rule for decay-in-storage is to hold the waste for at least 10 half-lives of the longest-lived isotope present. For this compound, this would be approximately 128 days.

Experimental Protocol for this compound Waste Disposal

The following step-by-step protocol outlines the procedure for the decay-in-storage and disposal of this compound waste.

1. Waste Segregation and Collection:

  • Segregate by Waste Type: At the point of generation, separate the this compound waste into three categories: dry solids, liquids, and sharps.[5][6]

    • Dry Solids: Includes contaminated gloves, paper towels, bench paper, and other solid materials.

    • Liquids: Aqueous solutions containing this compound.

    • Sharps: Contaminated needles, syringes, Pasteur pipettes, and broken glass.

  • Use Designated Containers:

    • Dry Solids: Collect in a clearly labeled, durable plastic bag within a designated radioactive waste container.

    • Liquids: Collect in a shatter-resistant, leak-proof container (e.g., a plastic carboy). Do not fill liquid containers beyond 80% capacity to prevent spills.

    • Sharps: Place directly into a puncture-resistant sharps container specifically designated for radioactive waste.[6]

  • Labeling: All waste containers must be clearly labeled with:

    • The words "Caution, Radioactive Material" and the universal radiation symbol.

    • The isotope: "this compound".

    • The date the waste was first added to the container.

    • The name of the principal investigator or responsible user.

2. Decay-In-Storage:

  • Storage Location: Store the labeled waste containers in a designated and secure radioactive waste storage area. This area should be away from high-traffic zones and provide adequate shielding.

  • Shielding: Place waste containers behind appropriate shielding. For this compound, a combination of acrylic and lead shielding is effective.

  • Log Keeping: Maintain a detailed log for each waste container, recording the date, isotope, estimated activity, and the initials of the person adding the waste.

  • Decay Period: Store the waste for a minimum of 128 days (10 half-lives of this compound).

3. Final Disposal Procedure:

  • Radiation Survey: After the decay period, conduct a radiation survey of the waste.

    • Use a calibrated radiation survey meter (e.g., a Geiger-Müller counter) suitable for detecting beta and gamma radiation.

    • Perform the survey in a low-background area.

    • Remove any external shielding from the waste container before surveying.

    • The radiation levels at the surface of the container must be indistinguishable from the background radiation levels.

  • Record Keeping: Document the final survey results, including the date, the instrument used, the background reading, the reading at the surface of the container, and the name of the individual performing the survey.

  • Defacing Labels: Once the waste is confirmed to be at background levels, completely deface or remove all radioactive warning labels and symbols from the container.[5]

  • Final Disposal:

    • Dry Solids and Sharps: Dispose of in the regular non-hazardous solid waste stream.

    • Liquids: Neutralize the pH if necessary and dispose of down the sanitary sewer with copious amounts of water, in accordance with local regulations.

Logical Workflow for this compound Disposal

Barium140_Disposal_Workflow cluster_generation Waste Generation & Segregation cluster_collection Collection & Labeling cluster_storage Decay-In-Storage cluster_disposal Final Disposal Generate_Waste Generate this compound Waste Segregate_Waste Segregate Waste (Dry Solids, Liquids, Sharps) Generate_Waste->Segregate_Waste Place_in_Container Place in Designated Waste Container Segregate_Waste->Place_in_Container Label_Container Label Container Correctly Place_in_Container->Label_Container Store_Waste Store in Shielded & Secure Area Label_Container->Store_Waste Decay_Period Hold for at Least 10 Half-Lives (~128 days) Store_Waste->Decay_Period Survey_Waste Survey Waste for Radioactivity Decay_Period->Survey_Waste Check_Background Radiation Indistinguishable from Background? Survey_Waste->Check_Background Check_Background->Store_Waste No, continue decay Deface_Labels Deface Radioactive Labels Check_Background->Deface_Labels Yes Dispose Dispose as Non-Radioactive Waste Deface_Labels->Dispose

Caption: A flowchart illustrating the key stages of this compound waste disposal, from generation to final disposal.

References

Essential Safety and Logistics for Handling Barium-140

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Research, Scientific, and Drug Development Professionals

This document provides critical safety protocols and logistical plans for the handling and disposal of Barium-140 (Ba-140). Adherence to these procedures is essential for ensuring the safety of laboratory personnel and the environment. This compound is a beta and gamma-emitting radionuclide, and its handling requires stringent radiological and chemical safety precautions.

Radiological and Chemical Hazard Overview

This compound has a half-life of 12.75 days and decays via beta emission to Lanthanum-140 (La-140), which has a half-life of 1.68 days.[1][2] La-140, in turn, decays to the stable Cerium-140, emitting both beta particles and high-energy gamma radiation. The primary radiological hazard is associated with both the beta and gamma emissions from this decay chain.

In addition to the radiological hazards, soluble barium compounds are toxic and can cause adverse health effects if ingested or inhaled.[3] Therefore, all handling procedures must address both chemical and radiological risks.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory for all personnel handling this compound. The required PPE provides a barrier against radioactive contamination and chemical exposure.

PPE ComponentSpecificationPurpose
Body Protection Full-length laboratory coat (worn closed with sleeves down)Protects skin and personal clothing from contamination.
Hand Protection Double-gloving with nitrile or rubber glovesProvides a barrier against chemical and radioactive contamination. Frequent changes are recommended.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from splashes of radioactive solutions and chemical irritants.
Respiratory Protection Required when handling powders or volatile forms. A NIOSH-approved respirator with the appropriate cartridge should be used.Prevents inhalation of airborne radioactive particles or chemical fumes.
Foot Protection Closed-toe shoesProtects feet from spills.
Dosimetry and Radiation Monitoring

A comprehensive dosimetry program is essential to monitor and control radiation exposure to personnel.

Monitoring TypeDeviceFrequency of ExchangePurpose
Whole Body Dosimetry Optically Stimulated Luminescence (OSL) or Thermoluminescent Dosimeter (TLD) badgeMonthly or quarterly, as determined by the Radiation Safety Officer (RSO)Measures deep, lens of eye, and shallow dose from gamma and high-energy beta radiation.
Extremity Dosimetry Ring dosimeter (TLD)Monthly or quarterly, as determined by the RSOMeasures radiation dose to the hands, which are often closest to the radioactive source.
Contamination Surveys Geiger-Müller (GM) survey meter with a pancake probeBefore, during, and after work with this compoundDetects beta and gamma contamination on surfaces, clothing, and hands.
Wipe Tests Smear papers counted on a liquid scintillation counter or gamma counterRoutinely in designated radioactive work areasQuantifies removable surface contamination to ensure levels are below established limits.

Occupational Dose Limits: All personnel must adhere to the dose limits established by the relevant regulatory bodies. The annual occupational dose limits are typically:

  • Whole Body: 5,000 mrem (50 mSv)

  • Lens of the Eye: 15,000 mrem (150 mSv)

  • Skin or any Extremity: 50,000 mrem (500 mSv)

Shielding Requirements

Effective shielding is critical for minimizing external radiation exposure. This compound and its daughter, Lanthanum-140, emit both beta and gamma radiation, requiring a dual approach to shielding.

Beta Shielding: Beta particles from Ba-140 and La-140 have maximum energies of approximately 1.022 MeV and 2.26 MeV, respectively.[4] These energetic beta particles can be effectively shielded using low atomic number (low-Z) materials to minimize the production of Bremsstrahlung (braking radiation) X-rays.

  • Primary Beta Shielding: Use materials like Plexiglas (acrylic) or other plastics. A thickness of approximately 1 cm of acrylic is sufficient to stop the beta particles from Ba-140/La-140.

Gamma Shielding: The decay of La-140 produces several high-energy gamma rays, with the most significant being at 1.596 MeV. High atomic number (high-Z) materials are required for effective gamma shielding.

Shielding MaterialHalf-Value Layer (HVL) for ~1.6 MeV Gamma Rays (Approx.)Tenth-Value Layer (TVL) for ~1.6 MeV Gamma Rays (Approx.)
Lead (Pb) 1.4 cm4.6 cm
Steel 4.8 cm15.9 cm
Concrete (standard density) 10.4 cm34.5 cm

Note: HVL and TVL values are estimations for the high-energy gamma emissions from La-140 based on available data for similar energies. Precise shielding calculations should be performed by a qualified health physicist for specific applications.

Combined Shielding Strategy: For optimal protection, a layered shielding approach is recommended:

  • An inner layer of a low-Z material (e.g., acrylic) to stop the beta particles.

  • An outer layer of a high-Z material (e.g., lead) to attenuate the primary gamma rays and any Bremsstrahlung X-rays produced in the inner shield.

Operational Plan for Handling this compound

This section provides a step-by-step guide for the safe handling of unsealed this compound sources in a laboratory setting.

1. Preparation and Pre-Work Survey:

  • Designate a specific work area for handling Ba-140. This area should be clearly marked with "Caution, Radioactive Material" signs.

  • Cover the work surface with absorbent paper.

  • Assemble all necessary materials, including PPE, shielding, handling tools (tongs, forceps), and waste containers.

  • Perform a background radiation survey of the work area with a GM meter and record the results.

2. Handling the Radioactive Material:

  • Don all required PPE.

  • Place the Ba-140 source behind appropriate shielding.

  • Use tongs or forceps to handle the source vial to maximize distance.

  • When performing manipulations, work expeditiously to minimize exposure time.

  • Conduct frequent contamination surveys of your gloves and the immediate work area.

3. Post-Work Procedures and Decontamination:

  • Secure the Ba-140 source in its shielded storage container.

  • Dispose of all radioactive waste in the designated, shielded containers.

  • Survey the work area for any contamination. If contamination is found, decontaminate the area using appropriate solutions (e.g., Radiacwash) and re-survey until contamination is removed.

  • Carefully remove PPE, surveying each item for contamination before disposal.

  • Wash hands thoroughly and perform a final hand and body survey before leaving the laboratory.

Disposal Plan for this compound Waste

Proper management of radioactive waste is crucial for regulatory compliance and environmental protection.

1. Waste Segregation:

  • Radioactive waste must be segregated at the point of generation.

  • Solid Waste: Includes contaminated gloves, absorbent paper, and other disposable labware. Place in a designated, clearly labeled, and shielded solid radioactive waste container.

  • Liquid Waste: Includes aqueous and organic solutions containing Ba-140. Collect in separate, labeled, and shielded carboys. Do not mix aqueous and organic waste.

  • Sharps Waste: Includes contaminated needles, syringes, and pipettes. Place in a designated, puncture-resistant, and shielded sharps container.

2. Decay-in-Storage (DIS):

  • Due to its relatively short half-life, waste contaminated with this compound is a good candidate for decay-in-storage.

  • Store the segregated waste in a secure, shielded, and designated radioactive waste storage area.

  • Each waste container must be labeled with the isotope, the initial activity, the date it was sealed, and the name of the principal investigator.

  • Hold the waste for a minimum of 10 half-lives of the longest-lived isotope (in this case, Ba-140, so approximately 128 days).

  • After the decay period, survey the waste container with a GM meter in a low-background area. If the radiation level is indistinguishable from background, the waste can be disposed of as non-radioactive waste after defacing or removing all radioactive material labels.

3. Disposal as Non-Radioactive Waste:

  • Once the waste has been confirmed to be at background levels, solid and sharps waste can be disposed of in the regular trash or as biomedical waste, as appropriate.

  • Liquid waste that has decayed to background can be disposed of down the sanitary sewer, provided it meets all other chemical and pH requirements for sewer disposal.

Emergency Procedures

In the event of a spill or personnel contamination, follow these procedures immediately.

Minor Spill (contained on absorbent paper):

  • Notify others in the area.

  • Using tongs, fold the absorbent paper with the contaminated side in and place it in the solid radioactive waste container.

  • Survey the area to ensure no contamination has spread.

  • Report the incident to the Radiation Safety Officer (RSO).

Major Spill (liquid spill on the floor or benchtop):

  • Stop the Spread: Drop absorbent paper on the spill.

  • Alert Personnel: Notify everyone in the immediate area to evacuate.

  • Isolate the Area: Cordon off the affected area to prevent entry.

  • Personnel Decontamination: If you are contaminated, remove contaminated clothing and place it in a labeled bag. Flush contaminated skin with lukewarm water and mild soap.

  • Contact the RSO: Immediately contact your institution's Radiation Safety Officer for assistance. Do not attempt to clean up a major spill without RSO supervision.

Personnel Contamination:

  • Remove any contaminated clothing immediately.

  • Wash the affected skin area with mild soap and lukewarm water. Do not abrade the skin.

  • Survey the skin to check the effectiveness of the decontamination.

  • If contamination persists, repeat the washing process.

  • Seek medical attention if there is a wound involved or if contamination cannot be removed. Notify the RSO immediately.

Workflow Diagrams

The following diagrams illustrate the key workflows for handling and disposing of this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Work prep_area Designate & Prepare Work Area gather_materials Assemble PPE, Shielding, & Tools prep_area->gather_materials pre_survey Perform & Record Background Survey gather_materials->pre_survey don_ppe Don PPE pre_survey->don_ppe shield_source Place Source Behind Shielding don_ppe->shield_source handle_remote Use Remote Handling Tools shield_source->handle_remote monitor_gloves Frequent Glove Monitoring handle_remote->monitor_gloves secure_source Secure Source in Storage monitor_gloves->secure_source dispose_waste Dispose of Initial Waste secure_source->dispose_waste survey_area Survey Work Area dispose_waste->survey_area decontaminate Decontaminate if Necessary survey_area->decontaminate remove_ppe Remove & Survey PPE decontaminate->remove_ppe final_survey Final Hand & Body Survey remove_ppe->final_survey Disposal_Workflow cluster_generation Waste Generation cluster_storage Decay-in-Storage cluster_disposal Final Disposal segregate Segregate Waste at Source (Solid, Liquid, Sharps) label_waste Label Container (Isotope, Activity, Date) segregate->label_waste store_shielded Store in Shielded, Secure Area label_waste->store_shielded decay Hold for >10 Half-Lives (~128 days) store_shielded->decay survey_waste Survey Waste Container decay->survey_waste check_background Radiation = Background? survey_waste->check_background dispose_normal Dispose as Non-Radioactive (Deface Labels) check_background->dispose_normal Yes hold_longer Continue Storage check_background->hold_longer No hold_longer->decay

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.